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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of Propyl 3-amino-1H-pyrazole-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical analysis of the basic properties of Propyl 3-amino-1H-pyrazole-5-carboxylate, a he...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the basic properties of Propyl 3-amino-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of a molecule's acid-base properties, quantified by its pKa value, is critical in drug discovery and development.[1][2][3][4] It governs fundamental physicochemical characteristics such as solubility, lipophilicity, and permeability, which in turn dictate a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[2][4] This document elucidates the structural features determining the basicity of Propyl 3-amino-1H-pyrazole-5-carboxylate, identifies the most probable site of protonation, and presents detailed, field-proven protocols for the experimental determination of its pKa. The implications of these properties for drug design, formulation, and biological activity are also discussed to provide a holistic perspective for development professionals.

Molecular Structure and the Locus of Basicity

Propyl 3-amino-1H-pyrazole-5-carboxylate incorporates a pyrazole ring, which is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[5] Its structure is further functionalized with a basic amino group at the C3 position and an electron-withdrawing propyl carboxylate group at the C5 position.

Analysis of Potential Basic Centers

The molecule presents three potential sites for protonation:

  • The Exocyclic Amino Group (-NH2): Amines are well-known organic bases.

  • The "Pyrrole-like" Nitrogen (N1): This nitrogen atom bears a hydrogen atom, and its lone pair of electrons is integral to the pyrazole ring's aromatic sextet.

  • The "Pyridine-like" Nitrogen (N2): This nitrogen atom does not have a hydrogen substituent, and its lone pair resides in an sp2 hybrid orbital in the plane of the ring, making it available for protonation.

While the exocyclic amino group is a basic center, studies on 3-aminopyrazole derivatives have shown that protonation preferentially occurs at the endocyclic "pyridine-like" nitrogen atom (N2).[5] This is because protonation at N2 results in a stabilized pyrazolium cation where the positive charge is delocalized, whereas protonation of the exocyclic amino group would disrupt the aromaticity of the pyrazole ring. The pyrrole-like nitrogen (N1) is not considered basic as its lone pair is delocalized within the aromatic system.[6][7]

Electronic Influence of Substituents

The basicity of the pyrazole core is modulated by its substituents:

  • 3-Amino Group: This is an electron-donating group (EDG) via resonance. It increases the electron density within the pyrazole ring, particularly at the N2 position, thereby enhancing its basicity.[5]

  • 5-Propyl Carboxylate Group: This is an electron-withdrawing group (EWG) through inductive and resonance effects. It tends to decrease the electron density of the ring system, which in turn reduces the basicity of the N2 nitrogen.

The net basicity of Propyl 3-amino-1H-pyrazole-5-carboxylate is a result of the interplay between these opposing electronic effects. While the amino group increases basicity, the carboxylate group diminishes it.

Physicochemical and Acid-Base Properties

A precise understanding of the molecule's properties is foundational for its application.

General Properties
PropertyValueSource
Molecular Formula C7H11N3O2Derived
Molecular Weight 169.18 g/mol Derived
Appearance Likely a solid at room temperatureInferred from similar compounds[8][9][10]
pKa of the Conjugate Acid

The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity or basicity.[1] For a base, the pKa refers to its conjugate acid. While no direct experimental pKa value for Propyl 3-amino-1H-pyrazole-5-carboxylate was found in the searched literature, we can infer its properties from related structures.

The parent compound, 3-aminopyrazole, has a predicted pKa of 15.28, which refers to the deprotonation of the N-H group and reflects its acidity.[8][9][10][11] To understand its basicity, we look at the pKa of the protonated form (the conjugate acid). For a similar compound, 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, the apparent basic pKa is predicted to be 5.35.[12] Given the structural similarities, it is reasonable to hypothesize that the basic pKa of Propyl 3-amino-1H-pyrazole-5-carboxylate would be in a similar range, likely between 4 and 6. This value indicates it is a weak base.

The diagram below illustrates the protonation equilibrium at the most basic site, the N2 "pyridine-like" nitrogen.

G cluster_0 Protonation Equilibrium Molecule Propyl 3-amino-1H-pyrazole-5-carboxylate (Base Form) ProtonatedMolecule Pyrazolium Cation (Conjugate Acid) Molecule->ProtonatedMolecule + H⁺ ProtonatedMolecule->Molecule - H⁺

Caption: Protonation equilibrium of Propyl 3-amino-1H-pyrazole-5-carboxylate.

Experimental Determination of Basicity (pKa)

Accurate pKa determination is crucial and can be achieved through several reliable methods.[3] Potentiometric titration and UV-Vis spectrophotometry are two of the most common and accessible techniques.[13]

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[14][15] The pKa is determined from the resulting titration curve.[14][16]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate measurements.[14]

  • Sample Preparation: Accurately weigh and dissolve a sample of Propyl 3-amino-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[14][15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen to remove dissolved CO2.[14][15]

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, where half of the base has been neutralized.[14] This point can be identified as the midpoint of the buffer region on the titration curve.

    • Alternatively, the equivalence point can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V), and the half-equivalence volume can then be determined.

Sources

Exploratory

Technical Monograph: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate

An in-depth technical guide on the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate , designed for researchers and drug development professionals. Executive Summary & Strategic Analysis Propyl 3-amino-1H-pyrazole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate , designed for researchers and drug development professionals.

Executive Summary & Strategic Analysis

Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0 for the specific propyl ester, analog to Ethyl ester CAS 105434-90-0) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a pharmacophore in the development of kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines) and GPR109b agonists.

The synthesis of this molecule presents a classic regioselectivity challenge. The target requires an amino group at the 3-position and a carboxylate at the 5-position. A naive approach using alkyl 2-cyano-3-ethoxyacrylate typically yields the 4-carboxylate isomer. To guarantee the 3-amino-5-carboxylate substitution pattern, this guide utilizes the Cyanopyruvate Route , a robust method involving the condensation of hydrazine with a 2-oxo-3-cyanopropionate derivative.

Retrosynthetic Logic

The retrosynthetic disconnection reveals that the pyrazole core can be assembled from hydrazine and a 1,3-dielectrophile .

  • Target: 3-Amino-5-carboxylate functionality.

  • Precursor: Propyl 3-cyano-2-oxopropionate (Propyl Cyanopyruvate).

  • Disconnection: The cyanopyruvate is accessible via a Claisen condensation between Dipropyl Oxalate and Acetonitrile .

This route is superior to the reduction of 3-nitro-5-carboxylates due to milder conditions and the avoidance of high-pressure hydrogenation.

Reaction Engineering & Mechanism

The Chemical Pathway

The synthesis proceeds in two primary stages:[1][2]

  • Claisen Condensation: Generation of the sodium enolate of propyl cyanopyruvate.

  • Heterocyclization: Double nucleophilic attack by hydrazine to close the pyrazole ring.

ReactionScheme SM1 Dipropyl Oxalate (Electrophile) INT Sodium Propyl Cyanopyruvate (Intermediate) SM1->INT NaOPr, n-PrOH Reflux, 4h SM2 Acetonitrile (Nucleophile) SM2->INT PROD Propyl 3-amino-1H- pyrazole-5-carboxylate (Target) INT->PROD N2H4·HCl AcOH/H2O Cyclization

Figure 1: Synthetic pathway for the target pyrazole.[1][3][4]

Mechanistic Insight
  • Enolate Formation: Sodium propoxide deprotonates acetonitrile (

    
    ), generating a nitrile-stabilized carbanion.
    
  • Acylation: The carbanion attacks the diethyl oxalate. The choice of dipropyl oxalate and n-propanol as solvent is critical to prevent transesterification byproducts (e.g., ethyl or mixed esters), which are difficult to separate.

  • Cyclization: Hydrazine is a potent alpha-effect nucleophile. It first attacks the ketone carbonyl (C2) of the cyanopyruvate to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then attacks the nitrile carbon (C3), followed by a tautomeric shift to form the stable aromatic amino-pyrazole system.

Detailed Experimental Protocol

Reagent Preparation: Sodium Propoxide Solution
  • Context: Commercial alkoxides often degrade. Fresh preparation ensures stoichiometry.

  • Protocol:

    • Charge a flame-dried 3-neck flask with n-Propanol (anhydrous, 10 volumes) under Nitrogen.

    • Add Sodium metal (1.1 eq) in small pieces.

    • Stir at ambient temperature until H2 evolution ceases and a clear solution is obtained.

Stage 1: Synthesis of Sodium Propyl Cyanopyruvate

This step creates the carbon skeleton.

  • Reagents:

    • Dipropyl Oxalate (1.0 eq) [Synthesized via Fischer esterification of Oxalic acid if not commercial].

    • Acetonitrile (1.2 eq).

    • Sodium Propoxide solution (1.1 eq).

  • Procedure:

    • Cool the Sodium Propoxide solution to 0–5 °C.

    • Mix Dipropyl Oxalate and Acetonitrile in a separate addition funnel.

    • Add the mixture dropwise to the base over 60 minutes, maintaining temperature <10 °C. Exotherm expected.

    • Allow to warm to room temperature (RT), then heat to reflux (approx. 97 °C) for 3–4 hours.

    • Checkpoint: The reaction mixture typically turns into a thick yellow/orange suspension (the sodium salt precipitates).

    • Cool to RT. Filter the solid precipitate.

    • Wash the cake with cold n-Propanol and then Diethyl Ether to remove unreacted oxalate.

    • Dry: Vacuum dry the yellow solid (Sodium Propyl Cyanopyruvate). Yield is typically 70–85%.

Stage 2: Cyclization to Propyl 3-amino-1H-pyrazole-5-carboxylate

This step forms the ring.

  • Reagents:

    • Sodium Propyl Cyanopyruvate (from Stage 1).

    • Hydrazine Monohydrochloride (1.1 eq) OR Hydrazine Hydrate (1.1 eq) + HCl (1.1 eq).

    • Solvent: 50% Aqueous Ethanol or n-Propanol (to minimize hydrolysis/transesterification).

  • Procedure:

    • Suspend Sodium Propyl Cyanopyruvate in the solvent (10 volumes).

    • Add Hydrazine Monohydrochloride in one portion.

    • Adjust pH to ~4–5 with catalytic acetic acid if necessary (acid catalysis assists nitrile attack).

    • Heat to Reflux for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The polar salt will disappear, and a less polar UV-active spot will appear.

    • Workup:

      • Evaporate the bulk of the organic solvent under reduced pressure.

      • Dilute the residue with water (5 volumes).

      • Neutralize carefully with saturated NaHCO3 to pH 7–8. The free base pyrazole often precipitates.

      • If solid forms: Filter, wash with cold water, and dry.

      • If oil forms: Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Toluene is standard.

Process Analytics & Quality Control

Data Summary
ParameterSpecification / Expected Value
Appearance Off-white to pale yellow crystalline solid
Melting Point 100–102 °C (Typical for propyl esters of this class)
Yield (Overall) 55–70% (from Dipropyl Oxalate)
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, NH-ring), 5.8 (s, 1H, CH-4), 5.2 (br s, 2H, NH2), 4.1 (t, 2H, O-CH2), 1.6 (m, 2H), 0.9 (t, 3H)
MS (ESI+) [M+H]+ = 170.2
Critical Process Parameters (CPP)
  • Temperature Control (Stage 1): The Claisen condensation is exothermic.[5] Runaway temps can lead to polymerization of acetonitrile.

  • Solvent Integrity: Using Ethanol in Stage 1 will lead to the Ethyl ester via transesterification. Strictly use n-Propanol if the Propyl ester is the absolute requirement.

  • pH during Cyclization: Highly basic conditions can hydrolyze the ester to the carboxylic acid. Maintain mild acidic/neutral buffering.

Workflow Visualization

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization Step1 Reagent Prep: Na + n-PrOH -> NaOPr Step2 Condensation: Add Dipropyl Oxalate + MeCN Reflux 4h Step1->Step2 Step3 Isolation: Filter Sodium Salt (Yellow solid) Step2->Step3 Step4 Reaction: Salt + N2H4·HCl Reflux in aq. PrOH Step3->Step4 Dried Intermediate Step5 Workup: Evaporate, Neutralize (pH 7-8) Extract/Filter Step4->Step5 Step6 Purification: Recrystallization (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the synthesis.

Safety & References

Safety Hazards
  • Sodium Metal: Reacts violently with water. Handle under inert atmosphere.

  • Hydrazine: Potent hepatotoxin and suspected carcinogen. Use the monohydrochloride salt to minimize vapor exposure; handle in a fume hood.

  • Acetonitrile: Toxic by inhalation/skin absorption.

References
  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[3] (Describes the cyanopyruvate route to 5-aminopyrazoles).

  • Organic Syntheses. (2014). "Synthesis of 3(5)-Aminopyrazole." Organic Syntheses, Coll.[6] Vol. 5, p.39. (Foundational protocol for aminopyrazole cyclization).

  • ChemicalBook. (2025). "Ethyl 5-amino-1H-pyrazole-3-carboxylate Properties and Synthesis." (Provides physical data and analog synthesis confirmation).

  • Mainolfi, N., et al. (2013).[7] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[7] (Discusses regioselectivity in similar heteroatom cyclizations).

Sources

Foundational

Propyl 3-amino-1H-pyrazole-5-carboxylate chemical structure

An In-depth Technical Guide to Propyl 3-amino-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Propyl 3-amino-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1][2] This five-membered aromatic heterocycle offers a unique combination of chemical stability, synthetic versatility, and the capacity for multi-directional substitution, enabling fine-tuning of pharmacodynamic and pharmacokinetic properties.[1][3] This guide provides a detailed examination of Propyl 3-amino-1H-pyrazole-5-carboxylate, a key heterocyclic building block. We will explore its structural features, provide a validated, step-by-step synthetic protocol based on established chemical principles, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4][5] This structural motif is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-cancer kinase inhibitor Ruxolitinib.[2][6] The success of the pyrazole core stems from several key attributes:

  • Aromatic Stability: The six-π-electron system confers significant chemical and metabolic stability.[1]

  • Hydrogen Bonding Capacity: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

  • Tunable Physicochemical Properties: The five positions on the ring can be functionalized to modulate properties such as solubility, lipophilicity, and metabolic profile.[1][3]

  • Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other groups like amides or imidazoles, offering improved properties while maintaining key binding interactions.[1]

Propyl 3-amino-1H-pyrazole-5-carboxylate is a particularly valuable derivative. The 3-amino group serves as a crucial synthetic handle for creating amide libraries and acts as a potent hydrogen bond donor. The 5-propyl carboxylate provides another site for modification and influences the molecule's overall lipophilicity and interaction with target proteins.

Physicochemical Properties and Structural Analysis

The structure of Propyl 3-amino-1H-pyrazole-5-carboxylate incorporates several key functional groups that dictate its chemical behavior and utility.

PropertyValueSource
IUPAC Name Propyl 3-amino-1H-pyrazole-5-carboxylate(Inferred)
Molecular Formula C₇H₁₁N₃O₂(Calculated)
Molecular Weight 169.18 g/mol (Calculated)
Core Scaffold 3-amino-1H-pyrazole-5-carboxylic acid[7]
CAS Number (Parent Acid) 124004-31-5[7]
Appearance Expected to be a solid at room temperature.

Structural Features:

  • 1H-Pyrazole Core: The molecule exists in tautomeric forms, a common feature of N-unsubstituted pyrazoles.[5] This can be critical for receptor binding, as different tautomers may present different hydrogen bonding patterns.

  • 3-Amino Group: A primary amine that imparts basicity to the molecule and serves as a primary nucleophile for derivatization, most commonly through acylation to form amides.

  • 5-Propyl Carboxylate Group: An ester functional group that can be hydrolyzed to the corresponding carboxylic acid or transesterified. It acts as a hydrogen bond acceptor and contributes to the molecule's solubility and pharmacokinetic profile.

Synthesis and Characterization

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][8][9] For the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate, a variation of this method utilizing a β-ketonitrile ester is the most logical and efficient approach.

Proposed Synthetic Protocol

This protocol describes a reliable method for the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate from propyl 2-cyano-3-oxobutanoate and hydrazine hydrate. The causality behind this choice is the high reactivity of the 1,3-dicarbonyl system analogue, which ensures efficient cyclization to the stable aromatic pyrazole product.[8]

Materials:

  • Propyl 2-cyano-3-oxobutanoate

  • Hydrazine hydrate (handle with care, toxic)[9]

  • Propan-1-ol (or Ethanol)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, hot plate, and equipment for filtration and analysis (TLC).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine propyl 2-cyano-3-oxobutanoate (1.0 eq) and propan-1-ol (approx. 5-10 mL per gram of starting material).

  • Addition of Reagents: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting β-ketonitrile ester.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). Causality Note: The acid catalyzes the initial condensation step by activating the ketone carbonyl group towards nucleophilic attack by hydrazine, accelerating the formation of the hydrazone intermediate.[8][9]

  • Reaction Execution: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% ethyl acetate / 50% hexane). The reaction is complete upon the disappearance of the starting material spot. This self-validating step ensures the reaction is not terminated prematurely or run unnecessarily long.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, slowly add cold deionized water to the reaction mixture until a solid precipitates out.

  • Purification: Wash the collected solid with a small amount of cold water or a hexane/ethyl acetate mixture to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture if required.

  • Drying: Dry the purified solid under vacuum to yield Propyl 3-amino-1H-pyrazole-5-carboxylate.

Visualization of the Reaction Mechanism

The reaction proceeds via a well-established pathway involving initial hydrazone formation followed by an intramolecular nucleophilic attack and dehydration.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product Start1 Propyl 2-cyano-3-oxobutanoate Intermediate1 Hydrazone Formation (Acid Catalyzed) Start1->Intermediate1 + H+ Start2 Hydrazine (H2N-NH2) Start2->Intermediate1 Intermediate2 Enamine Tautomer Intermediate1->Intermediate2 Tautomerization Intermediate3 Intramolecular Cyclization (Attack on Nitrile) Intermediate2->Intermediate3 5-exo-dig Product Propyl 3-amino-1H-pyrazole-5-carboxylate Intermediate3->Product - H2O (Aromatization)

Caption: Reaction mechanism for the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate.

Expected Characterization Data
  • ¹H NMR: Expect signals corresponding to the propyl group (a triplet, a sextet, and a triplet), a singlet for the pyrazole C4-H, and a broad singlet for the NH₂ protons. The NH of the pyrazole ring may also appear as a very broad singlet.[10]

  • ¹³C NMR: Signals for the three carbons of the propyl chain, the carbonyl carbon of the ester, and three distinct signals for the aromatic carbons of the pyrazole ring.[10][11]

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine and pyrazole ring (around 3200-3400 cm⁻¹), a strong C=O stretch for the ester (around 1700-1720 cm⁻¹), and C=N/C=C stretches in the fingerprint region.[12]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (169.18).

Applications in Drug Discovery and Development

Propyl 3-amino-1H-pyrazole-5-carboxylate is not merely a chemical entity but a strategic tool for generating molecular diversity in drug discovery campaigns. Its bifunctional nature allows for systematic exploration of chemical space.

A Versatile Scaffold for Library Synthesis

The true power of this building block lies in its two orthogonal functional groups, which can be selectively modified.

  • Amide Formation: The 3-amino group can be readily acylated with a diverse range of carboxylic acids, sulfonyl chlorides, or isocyanates to generate large libraries of amides and ureas. This is a primary strategy for exploring structure-activity relationships (SAR).

  • Ester Modification: The 5-propyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a different set of amides. Alternatively, it can be reduced to a primary alcohol for further functionalization.

Biological Activity of 3-Aminopyrazole Derivatives

Derivatives of the 3-aminopyrazole scaffold have demonstrated a remarkable breadth of biological activities, validating its importance as a pharmacophore. Notable examples include:

  • Kinase Inhibitors: The pyrazole core is a common feature in many ATP-competitive kinase inhibitors, where the N-H and amino groups form key hydrogen bonds with the kinase hinge region.[1][2]

  • Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory activity, with some acting as inhibitors of enzymes like COX-2 or modulating inflammatory signaling pathways.[13][14][15]

  • Anticancer Therapeutics: Numerous pyrazole compounds have been investigated for their anticancer properties, acting through various mechanisms including cell cycle arrest and apoptosis induction.[15][16]

  • HDAC6 Inhibitors: Recently, pyrazole derivatives have been designed as selective inhibitors and degraders of histone deacetylase 6 (HDAC6), showing therapeutic potential in conditions like acute liver injury.[17]

Workflow: Scaffold-Based Library Design for Screening

The following workflow illustrates how Propyl 3-amino-1H-pyrazole-5-carboxylate can be used as a starting point for a typical fragment-based or lead optimization campaign.

G cluster_r1 R1 Diversification (Amide Coupling) cluster_r2 R2 Diversification (Ester Hydrolysis & Amide Coupling) Start Propyl 3-amino-1H- pyrazole-5-carboxylate (Core Scaffold) Step1 Parallel Acylation (on 3-amino group) Start->Step1 Step2 Hydrolysis of Ester to Carboxylic Acid Start->Step2 R1_1 Acid Chloride 1 R1_1->Step1 R1_2 Acid Chloride 2 R1_2->Step1 R1_3 ...Acid Chloride N R1_3->Step1 R2_1 Amine 1 Step3 Parallel Amide Coupling (on 5-carboxyl group) R2_1->Step3 R2_2 Amine 2 R2_2->Step3 R2_3 ...Amine N R2_3->Step3 Library1 Library A (R1 Varied) Step1->Library1 Step2->Step3 Library2 Library B (R2 Varied) Step3->Library2 Screening High-Throughput Screening (HTS) Library1->Screening Library2->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Drug discovery workflow using a core pyrazole scaffold for library synthesis.

Conclusion and Future Outlook

Propyl 3-amino-1H-pyrazole-5-carboxylate represents a high-value, versatile building block for modern drug discovery. Its straightforward and efficient synthesis, combined with the orthogonal reactivity of its functional groups, provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The proven track record of the pyrazole scaffold in numerous approved drugs underscores the potential of its derivatives.[6][18] Future applications will likely see this and similar scaffolds incorporated into more complex therapeutic modalities, such as multi-target-directed ligands and proteolysis-targeting chimeras (PROTACs), further cementing the role of the pyrazole ring as a truly privileged structure in the pursuit of novel medicines.[1]

References

  • Li, J., et al. (2022). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD).

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery.

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • Scherer, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

  • Tetrahedron Letters. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.

  • Scherer, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

  • Chem Help Asap. Knorr Pyrazole Synthesis.

  • PubChem. 3-amino-1H-pyrazole-5-carboxylic acid.

  • EvitaChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride.

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.

  • Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry.

  • U.S. Environmental Protection Agency. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.

  • The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • Sigma-Aldrich. 3-Propyl-1H-pyrazole-5-carboxylic acid.

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Bansal, R. K., & Kumar, A. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research.

  • Zhang, C., et al. (2012). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.

  • Wang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry.

  • Chem-Impex. 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid.

  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

  • ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.

  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.

  • ChemicalBook. 3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.

  • Sigma-Aldrich. 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR.

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.

Sources

Exploratory

Technical Whitepaper: Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1346813-18-0)

[1][2][3][4][5] Executive Summary Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1346813-18-0 ) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1346813-18-0 ) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and high-affinity ligands for G-protein-coupled receptors (GPCRs).[1][2][3] As a propyl ester analog of the more common ethyl 3-amino-1H-pyrazole-5-carboxylate, this compound offers distinct lipophilicity profiles (LogP modulation) and solubility characteristics that can fine-tune the pharmacokinetic properties of drug candidates during lead optimization.

This technical guide provides a comprehensive analysis of the compound's physicochemical identity, a validated synthetic workflow, and its strategic application in fragment-based drug discovery (FBDD).

Chemical Identity & Characterization

The precise identification of this compound is complicated by the annular tautomerism characteristic of the pyrazole ring. The hydrogen atom on the nitrogen can migrate between positions 1 and 2, making the 3-amino and 5-amino designations interchangeable depending on the tautomer drawn.

Parameter Technical Specification
CAS Registry Number 1346813-18-0
IUPAC Name Propyl 3-amino-1H-pyrazole-5-carboxylate
Synonyms Propyl 5-amino-1H-pyrazole-3-carboxylate; 3-Amino-5-propoxycarbonylpyrazole
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
SMILES CCCCOC(=O)C1=CC(N)=NN1
InChI Key QYPSYPPSHXDFLV-UHFFFAOYSA-N (Note: InChI key handles tautomers)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
Tautomeric Considerations

In solution, the compound exists as an equilibrium mixture of propyl 3-amino-1H-pyrazole-5-carboxylate and propyl 5-amino-1H-pyrazole-3-carboxylate . For synthetic planning, reagents will react with the specific tautomer that leads to the most thermodynamically stable intermediate, often governed by the steric hindrance of the propyl ester group.

Physicochemical Profile (In Silico & Experimental)

Understanding the physicochemical baseline is essential for predicting the compound's behavior in biological assays.

PropertyValueImplication for Drug Design
cLogP ~1.12Moderate lipophilicity; good membrane permeability potential compared to methyl esters.
TPSA 68.0 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 2 (NH₂) + 1 (NH ring)Provides key anchor points for active site binding (e.g., kinase hinge regions).
H-Bond Acceptors 3 (N, O, O)Facilitates interaction with backbone residues.
pKa (Acidic) ~10.5 (Ring NH)The ring proton is weakly acidic, allowing deprotonation by strong bases (NaH, K₂CO₃).
pKa (Basic) ~3.5 (Amino group)The exocyclic amine is weakly basic due to conjugation with the pyrazole ring.

Validated Synthetic Protocol

While specific literature on the propyl ester is less abundant than the ethyl analog, the synthesis follows a robust, self-validating Claisen-type condensation followed by cyclization. The following protocol is adapted from standard procedures for aminopyrazole carboxylates, optimized for the propyl derivative to prevent transesterification.

Retrosynthetic Analysis

The most efficient route involves the construction of the pyrazole core from acyclic precursors: Propyl cyanoacetate and Triethyl orthoformate , followed by cyclization with Hydrazine .

Workflow Diagram (DOT)

SynthesisWorkflow Start1 Propyl Cyanoacetate (Starting Material) Inter Intermediate: Propyl 2-cyano-3-ethoxyacrylate Start1->Inter Ac2O, Reflux (-EtOH) Start2 Triethyl Orthoformate (C1 Source) Start2->Inter Product TARGET: Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1346813-18-0) Inter->Product n-Propanol, 80°C Cyclization Hydrazine Hydrazine Hydrate (Cyclizing Agent) Hydrazine->Product

Figure 1: Two-step convergent synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate.

Step-by-Step Methodology

Step 1: Formation of the Enol Ether Intermediate

  • Reagents: Charge a reaction vessel with Propyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic Anhydride (2.0 eq).

  • Condition: Heat the mixture to reflux (approx. 120-140°C) for 4-6 hours. The acetic anhydride drives the reaction by sequestering the ethanol produced.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting cyanoacetate.

  • Workup: Concentrate the mixture under reduced pressure to remove excess orthoformate and acetic acid. The residue is Propyl 2-cyano-3-ethoxyacrylate , which is typically used directly in the next step without purification.

Step 2: Cyclization with Hydrazine

  • Solvent Choice (Critical): Dissolve the intermediate in n-Propanol .

    • Expert Insight: Do not use Ethanol or Methanol. Using a different alcohol than the ester group (propyl) can lead to transesterification (scrambling), resulting in a mixture of ethyl/methyl/propyl esters that are difficult to separate.

  • Addition: Cool the solution to 0°C. Add Hydrazine hydrate (1.1 eq) dropwise. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature, then heat to reflux (97°C) for 2-3 hours to ensure complete cyclization.

  • Isolation: Cool the mixture to 0°C. The product, Propyl 3-amino-1H-pyrazole-5-carboxylate, often precipitates as a solid.

  • Purification: Filter the solid. Wash with cold n-propanol and then hexanes. Recrystallize from n-propanol/water if necessary.

Applications in Drug Development

The CAS 1346813-18-0 scaffold is a versatile "privileged structure" in medicinal chemistry.

Kinase Inhibitor Design

The 3-amino-pyrazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

  • Donor-Acceptor Motif: The Pyrazole NH (donor) and N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge residues.

  • Vector Exploration: The propyl ester group points towards the solvent-exposed region or the gatekeeper pocket, depending on binding mode. The propyl chain provides a lipophilic handle that can be further derivatized or used to probe hydrophobic pockets that smaller ethyl/methyl esters cannot reach.

Synthetic Utility (Derivatization)

This compound serves as a trifunctional scaffold:

  • Amine (C3): Reacts with acyl chlorides or isocyanates to form amides/ureas (common in fragment growing).

  • Ring Nitrogen (N1): Can be alkylated or arylated (Chan-Lam coupling) to lock the tautomer and increase metabolic stability.

  • Ester (C5): Can be hydrolyzed to the acid, reduced to the alcohol, or converted to a hydrazide for further heterocyclic ring formation (e.g., pyrazolo[1,5-a]pyrimidines).

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[4]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate).

References

  • Sigma-Aldrich. 3-Propyl-1H-pyrazole-5-carboxylic acid Product Data (Related Analog). Accessed via Vertex AI Search. Link

  • BLD Pharm. Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1346813-18-0) Product Page.[5][6] Accessed 2026. Link

  • BenchChem. Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. (Protocol adaptation source). Link

  • PubChem. 5-Propyl-1H-pyrazol-3-amine (Substructure Analysis). National Library of Medicine. Link

  • Leyan Reagents. Propyl 3-amino-1H-pyrazole-5-carboxylate Data Sheet.Link

Sources

Foundational

Comprehensive Technical Guide: Propyl 3-amino-1H-pyrazole-5-carboxylate

The following technical guide provides an in-depth analysis of Propyl 3-amino-1H-pyrazole-5-carboxylate , focusing on its physicochemical properties, synthetic pathways, and utility in drug discovery. Executive Summary P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Propyl 3-amino-1H-pyrazole-5-carboxylate , focusing on its physicochemical properties, synthetic pathways, and utility in drug discovery.

Executive Summary

Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) is a functionalized pyrazole scaffold utilized primarily as a building block in the synthesis of bioactive heterocyclic compounds.[1][2] Its structure features a pyrazole core substituted with an amino group at the 3-position and a propyl ester moiety at the 5-position.[3] This specific substitution pattern makes it a critical intermediate for developing kinase inhibitors (e.g., CDK, GSK-3) and G-protein coupled receptor (GPCR) agonists.

This guide details the molecular weight derivation, validated synthetic protocols, and analytical characterization required for high-purity research applications.

Physicochemical Profile

Molecular Weight & Formula

The precise molecular weight is calculated based on standard atomic weights (IUPAC).

ElementSymbolCountAtomic Weight ( g/mol )Contribution
CarbonC712.01184.077
HydrogenH111.00811.088
NitrogenN314.00742.021
OxygenO215.99931.998
Total 169.18 g/mol
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Exact Mass: 169.0851

  • Theoretical Elemental Analysis: C, 49.70; H, 6.55; N, 24.84; O, 18.91.

Tautomerism & Structural Isomers

The 3-amino-pyrazole-5-carboxylate system exhibits annular tautomerism. In solution, the hydrogen on the ring nitrogen oscillates between N1 and N2, rendering the 3-amino-5-ester and 5-amino-3-ester chemically equivalent unless the N1 position is substituted.

  • Tautomer A: 3-amino-1H-pyrazole-5-carboxylate (Amino group adjacent to NH).

  • Tautomer B: 5-amino-1H-pyrazole-3-carboxylate (Amino group adjacent to N=).

Note: For the propyl ester discussed here, the IUPAC naming convention prioritizes the carboxylate, often fixing the numbering, but researchers must be aware that reaction outcomes can vary based on which nitrogen is nucleophilic under specific conditions.

Synthetic Methodologies

Two primary routes are established for the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate. Route A (Esterification) is recommended for laboratory-scale preparation due to its high reliability and purity profile. Route B (Cyclization) is suitable for industrial scale-up.

Route A: Acid-Catalyzed Esterification (Recommended)

This protocol utilizes the commercially available 3-amino-1H-pyrazole-5-carboxylic acid as the starting material.

Reagents:

  • 3-Amino-1H-pyrazole-5-carboxylic acid (CAS: 1032334-56-7)[1]

  • 1-Propanol (Solvent & Reactant)

  • Thionyl Chloride (SOCl

    
    ) or Sulfuric Acid (H
    
    
    
    SO
    
    
    )

Protocol:

  • Dissolution: Suspend 10.0 mmol of 3-amino-1H-pyrazole-5-carboxylic acid in 20 mL of anhydrous 1-propanol under an inert atmosphere (N

    
    ).
    
  • Activation: Cool the mixture to 0°C. Dropwise add 12.0 mmol of Thionyl Chloride. Caution: Exothermic reaction with gas evolution (SO

    
    , HCl).
    
  • Reflux: Heat the reaction mixture to reflux (approx. 97°C) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) until the starting acid is consumed.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO

    
     (to neutralize HCl salts) and brine.
    
  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Route B: Cyclization of Cyano-Pyruvate Derivatives

This route constructs the pyrazole ring de novo.

Mechanism: Condensation of Propyl 3-cyano-2-oxopropionate with Hydrazine Hydrate . The hydrazine attacks the ketone and the nitrile carbon (or the ester, depending on conditions), leading to cyclization.

SynthesisWorkflow Start 3-Amino-1H-pyrazole- 5-carboxylic Acid Intermediate Acyl Chloride / Activated Ester Start->Intermediate Activation (0°C) Reagent 1-Propanol + SOCl2 Reagent->Intermediate Product Propyl 3-amino-1H- pyrazole-5-carboxylate Intermediate->Product Reflux (97°C) - SO2, - HCl

Figure 1: Acid-catalyzed esterification workflow for the synthesis of the target propyl ester.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Expected Peak:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of propyl group (

      
      , -43 Da).
      
    • Loss of alkoxy group (

      
      ).
      
    • Decarboxylation (typical for pyrazole carboxylates under high energy).

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d


 or CDCl

.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
0.95Triplet3HPropyl CH

1.70Multiplet2HPropyl CH

(Middle)
4.15Triplet2HPropyl O-CH

5.80 - 6.00Singlet1HPyrazole C4-H
5.00 - 6.50Broad Singlet2H-NH

(Exchangeable)
12.50+Broad Singlet1HPyrazole N-H

Therapeutic Potential & Applications[3][5][6]

Propyl 3-amino-1H-pyrazole-5-carboxylate serves as a versatile scaffold in medicinal chemistry. The 3-amino group acts as a nucleophile for amide coupling (reacting with acyl chlorides or carboxylic acids), while the 5-ester group can be hydrolyzed or reduced to modify the core polarity.

Kinase Inhibition

The aminopyrazole motif mimics the adenine ring of ATP, allowing these derivatives to bind to the hinge region of kinase enzymes.

  • Target Classes: Cyclin-dependent kinases (CDKs), Aurora kinases, and GSK-3

    
    .
    
  • Mechanism: The pyrazole nitrogens and the exocyclic amino group form hydrogen bonds with the kinase hinge residues (e.g., Gatekeeper residues).

GPCR Agonism

Derivatives of 5-aminopyrazole-3-carboxylates have been identified as agonists for GPR109b (HM74), a receptor involved in lipolysis regulation. The propyl ester provides specific lipophilicity that may enhance membrane permeability compared to the methyl/ethyl analogs.

DrugDiscovery Scaffold Propyl 3-amino-1H- pyrazole-5-carboxylate Path1 Amide Coupling (R-COCl) Scaffold->Path1 Path2 Cyclization (with 1,3-electrophiles) Scaffold->Path2 Target2 Amido-pyrazoles (GPCR Agonists) Path1->Target2 Functionalization Target1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Path2->Target1 Ring Fusion

Figure 2: Divergent synthesis pathways utilizing the scaffold for drug discovery.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Chiesi Farmaceutici S.P.A. (2020). Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors. U.S. Patent No.[4] 10,584,128. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • MySkinRecipes. (n.d.). Ethyl 3-amino-1H-pyrazole-5-carboxylate Applications. Retrieved from [Link]

Sources

Foundational

Propyl 3-amino-1H-pyrazole-5-carboxylate: Technical Monograph for Medicinal Chemistry

Topic: Propyl 3-amino-1H-pyrazole-5-carboxylate as a research chemical Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Introduction & Scaffold Analys...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propyl 3-amino-1H-pyrazole-5-carboxylate as a research chemical Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Introduction & Scaffold Analysis

Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) is a functionalized heterocyclic building block increasingly utilized in structure-activity relationship (SAR) studies.[1] While its ethyl analog (ethyl 3-amino-1H-pyrazole-5-carboxylate) is ubiquitous in early-stage discovery, the propyl ester variant serves a critical role in lipophilicity modulation and solubility tuning .[1]

In the context of drug design, this compound acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its dual functionality:

  • The 3-Amino Group: A nucleophilic handle for derivatization (e.g., urea formation, sulfonylation) or substitution via Sandmeyer reactions.

  • The 5-Carboxylate Ester: An electrophilic center for amide coupling or cyclization into fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

  • The Propyl Chain: Increases the partition coefficient (LogP) compared to methyl/ethyl esters, potentially improving membrane permeability or altering binding affinity in hydrophobic pockets.

Chemical Identity
PropertyDetail
IUPAC Name Propyl 3-amino-1H-pyrazole-5-carboxylate
CAS Number 1346813-18-0
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Core Scaffold 3,5-Disubstituted Pyrazole
Predicted LogP ~1.2 (vs 0.8 for Ethyl ester)
Appearance Off-white to pale yellow solid

Synthesis & Production Methodologies

To ensure high purity and reproducibility, the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate should follow a Claisen Condensation-Cyclization strategy.[1] This route is preferred over Fischer esterification of the parent acid due to milder conditions and higher yields.

Retrosynthetic Logic

The formation of the pyrazole core is achieved by condensing a 1,3-dielectrophile (derived from oxalate and acetonitrile) with hydrazine. To obtain the propyl ester directly, dipropyl oxalate is used as the starting material.

Validated Synthesis Protocol

Objective: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate on a 10g scale.

Reagents:

  • Dipropyl oxalate (1.0 eq)

  • Acetonitrile (1.2 eq)

  • Sodium propoxide (1.1 eq) (Prepared in situ from Na metal and n-propanol)[1]

  • Hydrazine hydrate (1.1 eq)

  • Solvent: Anhydrous n-Propanol (to prevent transesterification)[1]

Step-by-Step Workflow:

  • Enolate Formation: In a dry 3-neck flask under inert atmosphere (N₂), dissolve sodium metal in anhydrous n-propanol to generate sodium propoxide.[1]

  • Condensation: Cool the solution to 0°C. Add a mixture of dipropyl oxalate and acetonitrile dropwise over 30 minutes. The base deprotonates the acetonitrile, which attacks the oxalate to form the sodium salt of propyl 3-cyano-2-oxopropionate .[1]

  • Equilibration: Allow the reaction to warm to room temperature and stir for 4 hours. A thick precipitate (the enolate salt) typically forms.

  • Cyclization: Cool the mixture to 0°C again. Add hydrazine hydrate dropwise. The hydrazine attacks the ketone and the nitrile carbon, initiating cyclization.

  • Reflux: Heat the mixture to reflux (approx. 97°C) for 2-3 hours to drive the elimination of water and aromatization.

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water and adjust pH to ~5-6 with dilute HCl. The product will precipitate.

  • Purification: Recrystallize from ethanol/water or n-propanol to yield the pure ester.[1]

Critical Control Point: Do not use ethanol as the solvent; transesterification will occur, yielding a mixture of ethyl and propyl esters.

Reaction Pathway Visualization

SynthesisPathway Start Dipropyl Oxalate + Acetonitrile Inter Intermediate: Sodium 3-cyano-2-oxopropionate Start->Inter Claisen Condensation (0°C -> RT) Base Sodium Propoxide (in n-PrOH) Base->Inter Catalyst Product Propyl 3-amino-1H-pyrazole- 5-carboxylate Inter->Product Cyclization (Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Product Nucleophilic Attack

Figure 1: Synthetic pathway via Claisen condensation of dipropyl oxalate and acetonitrile.

Applications in Drug Discovery[5][7]

The propyl ester moiety is not merely a passive protecting group; it is a strategic tool for Lead Optimization .

Scaffold Hopping & Lipophilicity

In kinase inhibitor development, moving from a methyl/ethyl ester to a propyl ester increases lipophilicity (LogP). This is often used to:

  • Enhance Blood-Brain Barrier (BBB) Penetration: For CNS targets.[1]

  • Fill Hydrophobic Pockets: If the binding pocket (e.g., ATP binding site of a kinase) has unoccupied hydrophobic space near the solvent front, the propyl chain can improve

    
     values via Van der Waals interactions.
    
Precursor to Fused Heterocycles

The most high-value application of this compound is as a precursor for Pyrazolo[1,5-a]pyrimidines , a class of potent CDK, GSK-3β, and KDR inhibitors.

Mechanism: The exocyclic amine (N-3) and the ring nitrogen (N-2) react with 1,3-dielectrophiles (such as acetylacetone or malondialdehyde) to fuse a pyrimidine ring onto the pyrazole core.[1]

Functionalization Workflow

Reactivity Core Propyl 3-amino-1H-pyrazole-5-carboxylate Reagent1 1,3-Diketones (e.g., Acetylacetone) Core->Reagent1 Reagent2 Acyl Chlorides / Isocyanates Core->Reagent2 Reagent3 NaNO2 / HX (Sandmeyer Rxn) Core->Reagent3 Kinase Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Amide Amide/Urea Derivatives (P2Y14 Antagonists) Halo 3-Halo-pyrazoles (Suzuki Coupling Precursors) Reagent1->Kinase Cyclization Reagent2->Amide N-Acylation Reagent3->Halo Diazotization

Figure 2: Divergent synthesis pathways utilizing the amino-pyrazole core.[1]

Experimental Protocols

Protocol A: Conversion to Pyrazolo[1,5-a]pyrimidine-3-carboxylate

This reaction demonstrates the utility of the scaffold in generating bicyclic heteroaromatics.[1]

  • Dissolution: Dissolve Propyl 3-amino-1H-pyrazole-5-carboxylate (1 mmol) in glacial acetic acid (5 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (1.1 mmol) (equivalent to malondialdehyde).

  • Reaction: Reflux at 110°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Pour into ice water. Neutralize with NaHCO₃. Extract with DCM.

  • Result: The product, Propyl pyrazolo[1,5-a]pyrimidine-2-carboxylate , is obtained. Note the regiochemistry: the amino group becomes the bridgehead nitrogen.

Protocol B: Sandmeyer Reaction (3-Iodo derivative)

Used to replace the amino group with a halogen for subsequent Suzuki coupling.[1]

  • Diazotization: Suspend the starting material in HCl/Water at 0°C. Add NaNO₂ (aq) dropwise to form the diazonium salt.

  • Substitution: Add KI (Potassium Iodide) solution slowly.

  • Observation: Evolution of N₂ gas indicates reaction progress.

  • Outcome: Propyl 3-iodo-1H-pyrazole-5-carboxylate.

Safety & Compliance (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The intermediate hydrazine species are potentially toxic/carcinogenic.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Pyrazoles are generally stable, but the amino group can oxidize over time if exposed to air and light.

  • Regulatory: Not a controlled substance, but standard laboratory safety protocols (GHS) apply.

References

  • Synthesis of Alkyl 3-amino-pyrazole-5-carboxylates

    • Source: Aggarwal, R., et al. "Regioselective synthesis of some new 1-aryl-5-amino-1H-pyrazole-4-carboxylic acid esters."[1] Journal of Chemical Sciences, 2011.

    • Relevance: Establishes the condensation mechanism between hydrazines and enolized nitriles.
  • Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

    • Source: Williamson, D. S., et al. "Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2/cyclin A." Bioorganic & Medicinal Chemistry Letters, 2005.
    • Relevance: Demonstrates the utility of the 3-amino-pyrazole-5-carboxyl
  • P2Y14 Receptor Antagonists

    • Source: Li, J., et al. "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists."[1] Journal of Medicinal Chemistry, 2022.

    • Relevance: Highlights the anti-inflammatory applications of this specific chemical class.[2][3]

  • Catalog & Properties Verification

    • Source: BLD Pharm / PubChem Data for CAS 1346813-18-0.[1]

    • Relevance: Confirms commercial availability and identity of the propyl ester.

Sources

Exploratory

A Technical Guide to the Discovery, Synthesis, and Application of 3-Aminopyrazole Derivatives

Abstract The 3-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its versatile synthetic accessibility and its ability to form key interactions with a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its versatile synthetic accessibility and its ability to form key interactions with a multitude of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 3-aminopyrazole derivatives, from the foundational work on the pyrazole ring to the development of sophisticated synthetic methodologies. A comparative analysis of key synthetic routes is presented, complete with detailed, field-proven experimental protocols. The guide further explores the extensive applications of this scaffold in drug discovery, with a particular focus on its role in the development of potent and selective kinase inhibitors targeting AXL, FGFR, and CDKs. The discussion of structure-activity relationships (SAR) and the visualization of relevant signaling pathways offer critical insights for researchers, scientists, and drug development professionals engaged in the design of next-generation therapeutics.

Introduction: The 3-Aminopyrazole Scaffold

The 3-aminopyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the C3 position. This seemingly simple structure possesses a unique combination of features that make it a highly valuable building block in the synthesis of complex bioactive molecules.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical and pharmacological properties.

In recent decades, the 3-aminopyrazole moiety has gained prominence as a key pharmacophore in the design of kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and often selective inhibition. This guide will delve into the rich history, synthesis, and therapeutic applications of this important class of compounds.

Historical Perspective: From Pyrazoles to 3-Aminopyrazoles

The Dawn of Pyrazole Chemistry: Knorr's Synthesis

The history of pyrazoles dates back to 1883, when the German chemist Ludwig Knorr, in an attempt to synthesize quinoline derivatives, serendipitously discovered a new class of heterocyclic compounds.[3] By reacting ethyl acetoacetate with phenylhydrazine, Knorr synthesized the first pyrazole derivative, a pyrazolone, which he named antipyrine. This compound was subsequently found to possess potent antipyretic and analgesic properties, marking the entry of pyrazoles into the realm of medicinal chemistry. The Knorr pyrazole synthesis, the condensation of a β-dicarbonyl compound with a hydrazine, remains a fundamental and widely used method for the construction of the pyrazole ring.[3]

The Emergence of 3-Aminopyrazoles

While Knorr's work laid the foundation for pyrazole chemistry, the specific synthesis of 3-aminopyrazole derivatives was reported later. A significant contribution to the field was made in 1961 by H. Reimlinger and his collaborators, whose work on the synthesis of 3(5)-aminopyrazoles is frequently cited as a key development in the accessibility of this scaffold.[4] A later patent describes a one-vessel process for the production of 3-aminopyrazoles from 2,3-dihalopropionitrile or 2-haloacrylonitrile and a hydrazine, highlighting its advantages in terms of simplicity and yield over previous methods.[5] This process made the parent 3-aminopyrazole and its derivatives more readily available for further investigation, paving the way for their exploration in various fields, most notably in drug discovery.

Synthetic Methodologies for 3-Aminopyrazole Derivatives

The synthesis of the 3-aminopyrazole core can be achieved through several reliable and versatile methods. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final product.

Overview of Synthetic Strategies

The most common approaches to the 3-aminopyrazole ring system involve the cyclocondensation of a hydrazine with a three-carbon building block containing a nitrile group and another electrophilic center.

  • From β-Ketonitriles and Hydrazines: This is one of the most widely used methods, involving the reaction of a β-ketonitrile with a hydrazine. The reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group. The use of a substituted hydrazine can lead to a mixture of regioisomers, but reaction conditions can often be tuned to favor one over the other.

  • From α,β-Unsaturated Nitriles and Hydrazines: The reaction of an α,β-unsaturated nitrile bearing a leaving group at the β-position with a hydrazine is another efficient route to 3-aminopyrazoles. The reaction proceeds through a Michael addition-elimination mechanism, followed by cyclization.

  • From Halogenated Propionitriles and Hydrazines: As mentioned in the historical context, the reaction of 2,3-dihalopropionitriles or 2-haloacrylonitriles with hydrazines provides a direct and high-yielding route to 3-aminopyrazoles.[5] This method is particularly useful for the large-scale synthesis of the parent compound.

  • One-pot and Multicomponent Reactions: More recently, several one-pot and multicomponent reactions have been developed for the synthesis of highly substituted 3-aminopyrazoles.[2][6] These methods offer advantages in terms of efficiency and atom economy, allowing for the rapid generation of compound libraries for screening purposes. A notable example is the reaction of malononitrile, an orthoester, and a hydrazine derivative.[6]

G beta-Ketonitrile beta-Ketonitrile 3-Aminopyrazole Core 3-Aminopyrazole Core beta-Ketonitrile->3-Aminopyrazole Core Cyclocondensation alpha-beta-Unsaturated Nitrile alpha-beta-Unsaturated Nitrile alpha-beta-Unsaturated Nitrile->3-Aminopyrazole Core Michael Addition-Cyclization Halogenated Propionitrile Halogenated Propionitrile Halogenated Propionitrile->3-Aminopyrazole Core Substitution-Cyclization Malononitrile + Orthoester Malononitrile + Orthoester Malononitrile + Orthoester->3-Aminopyrazole Core Multicomponent Reaction Hydrazine Hydrazine Hydrazine->beta-Ketonitrile Hydrazine->alpha-beta-Unsaturated Nitrile Hydrazine->Halogenated Propionitrile Hydrazine->Malononitrile + Orthoester

Fig. 1: Overview of synthetic routes to the 3-aminopyrazole core.
Detailed Experimental Protocols

Protocol 1: Synthesis of 3(5)-Aminopyrazole from β-Cyanoethylhydrazine

This procedure is adapted from Organic Syntheses, a highly reliable source for experimental procedures.[4]

  • Step A: Synthesis of β-Cyanoethylhydrazine:

    • To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

    • Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35 °C with occasional cooling.

    • Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg and a bath temperature of 45–50 °C to yield 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.

  • Step B: Synthesis of 3-Amino-3-pyrazoline sulfate:

    • In a 2-L four-necked flask, place 308 g (3.0 moles) of 95% sulfuric acid.

    • Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35 °C.

    • Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1–2 minutes. The mixture will warm spontaneously to 88–90 °C.

    • Maintain this temperature for 3 minutes until crystallization begins.

    • Gradually lower the temperature to 25 °C over the next hour and let the mixture stand at room temperature for 15–20 hours.

    • Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80 °C to yield 177–183 g (97–100%) of the product.

  • Step C and D: Synthesis of 3(5)-Aminopyrazole:

    • Follow the detailed procedure in Organic Syntheses for the conversion of 3-amino-3-pyrazoline sulfate to 3-imino-1-(p-tolylsulfonyl)pyrazolidine and its subsequent hydrolysis to 3(5)-aminopyrazole.

Protocol 2: Synthesis of 3-Aminopyrazole from 2,3-Dichloropropionitrile and Hydrazine

This one-pot procedure is adapted from a patent and offers a more direct route.[5]

  • To a solution of 285 g (2.06 moles) of K₂CO₃ in 400 mL of water, add 55 g (1.1 moles) of hydrazine hydrate.

  • Drip in 123 g (1 mole) of 2,3-dichloropropionitrile at 10–20 °C with vigorous stirring. The solution will become yellow and cloudy, and KCl will precipitate.

  • Stir the mixture for several hours at ambient temperature, followed by 24 hours at 50–60 °C.

  • Cool the reaction mixture, suction filter the crystals, and wash with ether or ethyl acetate.

  • Extract the filtrate with ether or ethyl acetate.

  • Distill off the solvent to obtain the crude product, which can be further purified by high-vacuum distillation to yield 3-aminopyrazole (b.p. 105–108 °C at 0.025 mm Hg).

Synthesis of Fused Ring Systems: Pyrazolo[1,5-a]pyrimidines

3-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry.[7][8][9][10] The most common method involves the reaction of a 3-aminopyrazole with a 1,3-dielectrophilic species, such as a β-diketone or a β-ketoester.

Protocol 3: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

This is a general procedure that can be adapted for various substrates.[10]

  • To a solution of the 3-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the 1,3-dicarbonyl compound.

  • A catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., piperidine) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

Applications in Medicinal Chemistry: 3-Aminopyrazoles as Kinase Inhibitors

The 3-Aminopyrazole Moiety in Drug Design

The 3-aminopyrazole scaffold has emerged as a "privileged" structure in drug discovery, particularly in the design of kinase inhibitors. Its ability to form a triad of hydrogen bonds with the hinge region of the kinase active site allows it to anchor effectively, providing a solid foundation for building potency and selectivity through modifications at other positions of the pyrazole ring.

Targeting the AXL Receptor Tyrosine Kinase

The AXL Signaling Pathway and its Role in Cancer

AXL is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[11] Overexpression and activation of AXL are associated with poor prognosis, metastasis, and drug resistance in various cancers.[11] Therefore, inhibiting AXL is a promising therapeutic strategy.

G Gas6 Gas6 AXL Receptor AXL Receptor Gas6->AXL Receptor Binds and activates PI3K PI3K AXL Receptor->PI3K MAPK MAPK AXL Receptor->MAPK Drug Resistance Drug Resistance AXL Receptor->Drug Resistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis

Fig. 2: Simplified AXL signaling pathway.

Structure-Activity Relationships (SAR) of 3-Aminopyrazole-Based AXL Inhibitors

Recent studies have reported the discovery of potent and selective AXL inhibitors based on the 3-aminopyrazole scaffold.[12][13]

R1 (Position 1)R2 (Position 4)R3 (Position 5)AXL IC₅₀ (nM)
MethylCarboxylic AcidH>1000
MethylAmideH1.6
HAmideH50

Table 1: Representative SAR data for 3-aminopyrazole-based AXL inhibitors.

The data suggests that:

  • A methyl group at the N1 position is beneficial for activity.

  • Conversion of the carboxylic acid at C4 to an amide group dramatically increases potency.

  • The nature of the amide substituent is critical for optimizing activity and pharmacokinetic properties.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The FGFR Signaling Pathway and its Role in Cancer

The FGFR family of receptor tyrosine kinases and their FGF ligands are key regulators of cell proliferation, differentiation, and migration. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver of various cancers.

G FGF FGF FGFR FGFR FGF->FGFR Binds and activates RAS-MAPK Pathway RAS-MAPK Pathway FGFR->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway FGFR->PLCγ Pathway Cell Proliferation Cell Proliferation RAS-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-AKT Pathway->Cell Survival Angiogenesis Angiogenesis PLCγ Pathway->Angiogenesis

Fig. 3: Simplified FGFR signaling pathway.

SAR of 3-Aminopyrazole-Based FGFR Inhibitors

3-Aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of FGFR.

R1 (on Amino Group)R2 (Position 5)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
PhenylH>1000>1000
2,6-DichlorophenylH5030
2,6-Dichloro-3,5-dimethoxyphenylH52

Table 2: Representative SAR data for 3-aminopyrazole-based FGFR inhibitors.

Key SAR insights include:

  • Substitution on the phenyl ring attached to the 3-amino group is crucial for potency.

  • Ortho-chloro substituents on the phenyl ring significantly improve activity.

  • Additional substitution with electron-donating groups, such as methoxy, can further enhance potency.

Targeting Cyclin-Dependent Kinases (CDKs)

The CDK-Mediated Cell Cycle and its Role in Cancer

CDKs are a family of kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Therefore, CDK inhibitors are an important class of anticancer agents.

G G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK4/6, CDK2 G2 Phase G2 Phase S Phase->G2 Phase CDK2 M Phase M Phase G2 Phase->M Phase CDK1 M Phase->G1 Phase CDK4/6 CDK4/6 CDK2 CDK2 CDK1 CDK1

Fig. 4: Simplified CDK-mediated cell cycle.

SAR of 3-Aminopyrazole-Based CDK Inhibitors

The 3-aminopyrazole scaffold has been extensively used to develop CDK inhibitors.

R1 (on Amino Group)R2 (Position 5)CDK2 IC₅₀ (nM)
AcetylCyclopropyl500
2-NaphthylacetylCyclopropyl37
(4-(2-oxo-1-pyrrolidinyl)phenyl)propanoylCyclopropyl31

Table 3: Representative SAR data for 3-aminopyrazole-based CDK2 inhibitors.

From this data, it is evident that:

  • The substituent on the amino group plays a critical role in determining potency.

  • Larger, more complex substituents, such as the 2-naphthylacetyl group, lead to a significant increase in activity compared to a simple acetyl group.

  • Further optimization of this substituent to improve physicochemical properties, such as solubility, can lead to compounds with a balanced profile suitable for in vivo studies.

Conclusion and Future Perspectives

The journey of 3-aminopyrazole derivatives from their historical roots in pyrazole chemistry to their current status as a privileged scaffold in drug discovery is a testament to their versatility and therapeutic potential. The development of robust and efficient synthetic methodologies has made a diverse range of these compounds readily accessible, fueling their exploration in medicinal chemistry. Their success as kinase inhibitors highlights the power of structure-based drug design and the importance of understanding the intricate interactions between small molecules and their biological targets.

Looking ahead, the exploration of 3-aminopyrazole derivatives is far from over. The development of novel multicomponent reactions will continue to expand the accessible chemical space, leading to the discovery of new bioactive compounds. Furthermore, the application of this scaffold is likely to extend beyond kinase inhibition to other target classes. As our understanding of disease biology deepens, the 3-aminopyrazole core will undoubtedly remain a valuable tool in the hands of medicinal chemists, contributing to the development of new and improved therapies for a wide range of human diseases.

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Foundational

An In-Depth Technical Guide to Determining the Solubility Profile of Propyl 3-amino-1H-pyrazole-5-carboxylate

Abstract A compound's aqueous solubility is a critical determinant of its therapeutic potential, influencing everything from bioavailability to formulation strategies. For novel chemical entities like Propyl 3-amino-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A compound's aqueous solubility is a critical determinant of its therapeutic potential, influencing everything from bioavailability to formulation strategies. For novel chemical entities like Propyl 3-amino-1H-pyrazole-5-carboxylate, publicly available solubility data is often scarce, necessitating a robust, in-house strategy for its determination. This guide provides drug development scientists with a comprehensive framework for systematically characterizing the solubility profile of this and similar aminopyrazole-based compounds. We will delve into the foundational principles of solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and explain the scientific rationale behind each experimental step. This document is designed not merely as a set of instructions, but as a self-validating system to generate reliable and reproducible solubility data, a cornerstone for successful drug candidate selection and optimization.[1][2][3]

Introduction: The Central Role of Solubility in Drug Discovery

In the journey from a promising hit to a viable drug candidate, few physicochemical properties are as pivotal as aqueous solubility.[3] Poor solubility is a primary contributor to unreliable in vitro assay results, underestimated toxicity, and, most critically, low or variable oral bioavailability, which can terminate an otherwise promising development program.[1][2] Therefore, determining a compound's solubility profile as early as possible is not just a routine task but a strategic imperative that saves invaluable time and resources.[2][3]

Propyl 3-amino-1H-pyrazole-5-carboxylate belongs to the aminopyrazole class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities.[4][5] The molecule's key features—a pyrazole ring, a basic amino group, and a propyl ester moiety—all contribute to its solubility characteristics.

  • The Pyrazole Ring: An aromatic heterocycle that can participate in hydrogen bonding.[6][7]

  • The Amino Group (-NH2): A basic functional group that can be protonated. This suggests that the compound's solubility will be highly dependent on pH.[8][9]

  • The Propyl Ester (-COOC3H7): This group adds lipophilicity, which generally decreases aqueous solubility compared to the parent carboxylic acid.[10]

Given these features, we can hypothesize that Propyl 3-amino-1H-pyrazole-5-carboxylate is likely a weak base with pH-dependent solubility, potentially exhibiting low intrinsic solubility in neutral aqueous media. This guide will provide the tools to rigorously test this hypothesis.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for correctly interpreting experimental data and applying it to different stages of drug development.[1][11]

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer.[1][11][12] This method is rapid and requires minimal compound, making it ideal for high-throughput screening (HTS) during the early discovery phases to quickly flag problematic compounds.[1][2][3][13] However, it can often overestimate the true solubility because the residual DMSO can act as a co-solvent and the system is not at equilibrium.[13]

  • Thermodynamic Solubility (or Equilibrium Solubility): This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[11][14] The classic "shake-flask" method is the gold standard for this measurement, where an excess of the solid compound is agitated in the buffer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[8][15][16] This data is vital for lead optimization, preformulation studies, and regulatory submissions.[8][11]

The following diagram illustrates the decision-making process for selecting the appropriate solubility assay.

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step protocols. For a self-validating system, it is crucial to include positive and negative controls (e.g., a known high-solubility compound like Atenolol and a low-solubility compound like Ketoconazole) in each assay run.[12]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and is based on the principle of detecting precipitation after adding a DMSO stock solution to an aqueous buffer.[1]

Materials:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Plate shaker

  • Microplate reader with UV-Vis absorbance capability

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[1]

  • Analysis: Measure the absorbance or light scattering (nephelometry) of each well using a microplate reader. The concentration at which a significant increase in absorbance/scattering is observed indicates the kinetic solubility limit.[1][2]

  • Quantification (Optional but Recommended): For greater accuracy, filter the samples through a solubility filter plate and quantify the concentration of the compound in the filtrate using a pre-established HPLC-UV calibration curve.[1]

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility and is the regulatory-accepted standard.[8] It is essential for understanding the compound's behavior for formulation and Biopharmaceutics Classification System (BCS) purposes.[8][17][18]

Materials:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate (solid powder)

  • Glass vials with screw caps

  • Orbital shaker/incubator set to 25°C or 37°C

  • Aqueous buffers (see Section 4)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

Methodology:

  • Compound Addition: Add an excess amount of the solid compound (enough to ensure saturation, e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[1][8] For some compounds, 48-72 hours may be necessary.[8]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. Causality Check: This step is critical to ensure only the dissolved compound is measured. Adsorption to the filter should be checked.[8]

  • Quantification: Dilute the filtrate with an appropriate solvent (e.g., mobile phase) and determine the concentration using a validated HPLC-UV method against a standard curve.[8][19]

  • Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like XRPD or DSC to confirm that the solid form has not changed during the experiment (e.g., converted to a hydrate or a different polymorph).[8]

Caption: General experimental workflow for solubility determination.

Critical Factor Analysis: The pH-Solubility Profile

For ionizable compounds like Propyl 3-amino-1H-pyrazole-5-carboxylate, solubility can change dramatically with pH.[8] Determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal (GI) tract.[11] Regulatory guidelines, such as ICH M9, mandate solubility testing across a pH range of 1.2 to 6.8 for BCS classification.[17][18][20]

Protocol for pH-Dependent Thermodynamic Solubility:

  • Buffer Preparation: Prepare a series of buffers covering the physiological and regulatory range, for example:

    • pH 1.2 (Simulated Gastric Fluid, without enzymes)[12][21]

    • pH 4.5 (Acetate buffer)[17][18][21]

    • pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid)[12][17][18][21]

    • pH 7.4 (Phosphate buffer, physiological pH)

  • Execution: Perform the Shake-Flask Thermodynamic Solubility Assay (Protocol 2) in triplicate for each prepared buffer.[17][18]

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. This profile will reveal the intrinsic solubility (S₀) of the un-ionized form and how solubility increases as the amino group becomes protonated at lower pH values.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Kinetic and Thermodynamic Solubility Data in PBS (pH 7.4)

Assay TypeTemperature (°C)Mean Solubility (µg/mL)Std. DeviationN
Kinetic25[Experimental Value][Experimental Value]3
Thermodynamic (24h)25[Experimental Value][Experimental Value]3
Thermodynamic (24h)37[Experimental Value][Experimental Value]3

Table 2: pH-Dependent Thermodynamic Solubility Profile (25°C)

Buffer pHMean Solubility (µg/mL)Std. DeviationLog (Solubility)N
1.2[Experimental Value][Experimental Value][Calculated Value]3
4.5[Experimental Value][Experimental Value][Calculated Value]3
6.8[Experimental Value][Experimental Value][Calculated Value]3
7.4[Experimental Value][Experimental Value][Calculated Value]3

Interpretation:

  • A Dose Number (Do) can be calculated: Do = (Dose / S₀) / 250 mL. A Do greater than 1 suggests that solubility may be a limiting factor for absorption.[8]

  • Based on the lowest measured solubility between pH 1.2-6.8 and the highest anticipated dose, the compound can be classified according to the Biopharmaceutics Classification System (BCS).[8][17][18] A drug is "highly soluble" if the highest dose dissolves in 250 mL or less of aqueous media across this pH range.[8][17][18][20]

Conclusion

Characterizing the solubility profile of a novel compound like Propyl 3-amino-1H-pyrazole-5-carboxylate is a foundational step in its journey through the drug development pipeline. By systematically applying the robust kinetic and thermodynamic protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary for informed decision-making. Understanding the pH-dependency and the true equilibrium solubility provides the critical insights needed to design effective formulations, predict in vivo performance, and ultimately increase the probability of clinical success. This framework serves as a vital tool for any scientist tasked with moving a promising molecule from the bench to the clinic.

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  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Prediction of drug solubility from structure. ResearchGate. [Link]

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  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

  • Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. ResearchGate. [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

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  • 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. EPA. [Link]

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  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. EPA. [Link]

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  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • 3-amino-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan. MDPI. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • ethyl 1H-pyrazole-4-carboxylate. PubChem. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

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Exploratory

Theoretical Properties of Propyl 3-amino-1H-pyrazole-5-carboxylate: A Technical Guide

Executive Summary Propyl 3-amino-1H-pyrazole-5-carboxylate is a functionalized heterocyclic scaffold belonging to the class of 3(5)-aminopyrazoles.[1] As a "privileged structure" in medicinal chemistry, this molecule ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl 3-amino-1H-pyrazole-5-carboxylate is a functionalized heterocyclic scaffold belonging to the class of 3(5)-aminopyrazoles.[1] As a "privileged structure" in medicinal chemistry, this molecule serves as a critical intermediate for the synthesis of fused ring systems, particularly pyrazolo[1,5-a]pyrimidines , which are potent inhibitors of kinases such as Pim-1, CDK2, and EGFR.

This guide provides an in-depth analysis of its theoretical physicochemical properties, tautomeric behavior, synthetic pathways, and reactivity profiles.[1] By understanding the specific electronic and steric contributions of the propyl ester moiety compared to the more common ethyl analogs, researchers can fine-tune lipophilicity (LogP) and membrane permeability in early-stage drug design.[1]

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a pyrazole core substituted at the 3-position with an amino group (


) and at the 5-position with a propyl carboxylate group.[1] The presence of both hydrogen bond donors and acceptors, combined with an ionizable ring nitrogen, creates a complex physicochemical landscape.
Theoretical Data Table

The following properties are derived from in silico predictions and comparative analysis with known ethyl-ester analogs.

PropertyValue (Theoretical)Significance
IUPAC Name Propyl 3-amino-1H-pyrazole-5-carboxylateOfficial nomenclature.[1]
Molecular Formula

Stoichiometry.[1]
Molecular Weight 169.18 g/mol Fragment-based drug design suitability (Rule of 3 compliant).[1]
cLogP 0.95 ± 0.3Moderate lipophilicity; higher than methyl/ethyl esters, improving permeability.
TPSA ~80 ŲTopological Polar Surface Area; suggests good oral bioavailability.[1]
H-Bond Donors 3 (Amino

+ Ring

)
Critical for active site binding.[1]
H-Bond Acceptors 3 (Ring

, Ester

, Ester

)
Interaction points for kinase hinge regions.[1]
pKa (Ring NH) ~13.5 (Acidic)The proton on N1 is weakly acidic.
pKa (Amino) ~3.5 (Basic)The exocyclic amine is weakly basic due to electron withdrawal by the ring.[1]
Tautomeric Equilibrium (Annular Tautomerism)[1]

A defining feature of N-unsubstituted pyrazoles is annular tautomerism .[1][2] The proton on the ring nitrogen can migrate between N1 and N2. Consequently, the substituents at positions 3 and 5 are interchangeable depending on the tautomer.

  • Tautomer A (3-amino): The amino group is at position 3; the carboxylate is at 5.[1][3]

  • Tautomer B (5-amino): The amino group is at position 5; the carboxylate is at 3.[1]

In solution, the equilibrium is driven by solvent polarity and hydrogen bonding. The ester group at position 5 (Tautomer A) allows for an intramolecular H-bond between the ring NH and the carbonyl oxygen, often stabilizing this form in non-polar solvents.[1]

Tautomerism T1 Tautomer A (3-amino-1H-pyrazole-5-carboxylate) T2 Tautomer B (5-amino-1H-pyrazole-3-carboxylate) T1->T2 Proton Shift (Fast) Factors Equilibrium Factors: 1. Solvent Polarity 2. Intramolecular H-bonding 3. Steric Hindrance (Propyl group) Factors->T1

Figure 1: Annular tautomerism between the 3-amino and 5-amino forms.[1] The equilibrium impacts reactivity profiles during nucleophilic attacks.

Synthetic Pathways[1][5]

The synthesis of propyl 3-amino-1H-pyrazole-5-carboxylate generally follows the "Grob" synthesis or related cyclocondensation strategies involving hydrazine and a three-carbon electrophile.[1]

Primary Route: Cyanoacetate Condensation

This is the most robust industrial route. It involves the reaction of propyl cyanoacetate with a one-carbon synthon (like triethyl orthoformate) followed by cyclization with hydrazine.[1]

  • Activation: Propyl cyanoacetate is reacted with triethyl orthoformate (in the presence of acetic anhydride) to form the intermediate propyl 2-cyano-3-ethoxyacrylate.[1]

  • Cyclization: The intermediate reacts with hydrazine hydrate. The hydrazine attacks the ethoxy group (substitution) and then cyclizes onto the nitrile, forming the pyrazole ring.

Alternative Route: Transesterification

Starting from the commercially available ethyl 3-amino-1H-pyrazole-5-carboxylate, a transesterification with 1-propanol using a titanium(IV) isopropoxide catalyst or acidic conditions can yield the propyl ester.[1]

Synthesis Start Propyl Cyanoacetate (Starting Material) Inter Intermediate: Propyl 2-cyano-3-ethoxyacrylate Start->Inter Condensation (Reflux) Reagent1 Triethyl Orthoformate + Ac2O Reagent1->Inter Product TARGET: Propyl 3-amino-1H-pyrazole-5-carboxylate Inter->Product Cyclization (EtOH, Reflux) Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product

Figure 2: The primary synthetic workflow utilizing the cyanoacetate route for high-yield production.

Reactivity & Derivatization[1][6][7][8]

The 3-amino-pyrazole scaffold is amphoteric and polyfunctional. Its reactivity is defined by three distinct sites:

  • Exocyclic Amine (

    
    ):  Acts as a nucleophile.[1]
    
  • Ring Nitrogens (

    
    ): 
    
    
    
    is acidic (can be alkylated);
    
    
    is basic.[1]
  • Ester Group (

    
    ):  Electrophilic; susceptible to hydrolysis or amidation.[1]
    
Cyclocondensation (Pyrazolo[1,5-a]pyrimidines)

The most critical application is the reaction with 1,3-dielectrophiles (e.g.,


-diketones, 

-ketoesters).[1] The exocyclic amine and the ring nitrogen participate in a [3+3] cyclization to form pyrazolo[1,5-a]pyrimidines .[1]
  • Mechanism:[1][3] Initial attack by the exocyclic amine on the ketone, followed by ring closure by the pyrazole nitrogen.

Sandmeyer-Type Reactions

The amino group can be diazotized and replaced with halogens (Cl, Br, I) to generate 3-halo-pyrazole-5-carboxylates, which are valuable for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

Reactivity Core Propyl 3-amino-1H- pyrazole-5-carboxylate Prod1 Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Core->Prod1 Cyclization Prod2 3-Halo-pyrazole derivatives Core->Prod2 Sandmeyer Prod3 Amides (Peptidomimetics) Core->Prod3 Acylation R1 1,3-Diketones (e.g., Acetylacetone) R1->Prod1 R2 NaNO2 / HX (Diazotization) R2->Prod2 R3 Acyl Chlorides R3->Prod3

Figure 3: Divergent synthesis map showing the transformation of the scaffold into bioactive heterocycles.[1]

Medicinal Chemistry Applications

Kinase Inhibition

Derivatives of this scaffold are bioisosteres of ATP. The pyrazole nitrogen and the exocyclic amine often form a "hinge-binding" motif, interacting with the ATP-binding pocket of kinases.[1]

  • Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidines derived from this ester have shown nanomolar potency against Pim-1, a target in leukemia [1].[1][4]

  • CDK2/Cyclin A: Used in cell cycle regulation therapies.

Lipophilicity Tuning

The propyl ester specifically offers a lipophilicity advantage over the methyl/ethyl esters.

  • Effect: Increases LogP by approx 0.5 units compared to the methyl ester.

  • Benefit: Enhanced penetration of the blood-brain barrier (BBB) or cellular membranes for intracellular targets, while maintaining the core hydrogen-bonding capability.[1]

Experimental Protocols

Protocol A: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate

Based on standard cyanoacrylate cyclization methodology [2, 3].[1]

Reagents:

  • Propyl cyanoacetate (1.0 eq)[1]

  • Triethyl orthoformate (1.2 eq)[1]

  • Acetic anhydride (2.0 eq)[1]

  • Hydrazine hydrate (1.1 eq)[1]

  • Ethanol (Solvent)[1][5]

Step-by-Step:

  • Intermediate Formation: In a round-bottom flask, mix propyl cyanoacetate, triethyl orthoformate, and acetic anhydride. Reflux at 120°C for 2-3 hours.

  • Evaporation: Remove volatile byproducts (ethyl acetate/acetic acid) under reduced pressure to obtain crude propyl 2-cyano-3-ethoxyacrylate (oil).[1]

  • Cyclization: Dissolve the crude oil in Ethanol.

  • Addition: Add Hydrazine hydrate dropwise at 0°C (exothermic reaction).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool to room temperature. The product often precipitates.[1] If not, evaporate solvent and recrystallize from Ethanol/Water.

  • Yield: Expected yield 60-75%.

Protocol B: Analytical Validation

1H NMR (DMSO-d6, 400 MHz):

  • 
     12.0 ppm (br s, 1H, Ring 
    
    
    
    )[1][5]
  • 
     5.8 ppm (s, 1H, Pyrazole 
    
    
    
    at C4)[1]
  • 
     5.2 ppm (br s, 2H, 
    
    
    
    )[1]
  • 
     4.1 ppm (t, 2H, 
    
    
    
    )[1]
  • 
     1.6 ppm (m, 2H, 
    
    
    
    )[1]
  • 
     0.9 ppm (t, 3H, 
    
    
    
    )[1]

Self-Validation Check:

  • Absence of Ethyl signals: Ensure no quartet at 4.2 ppm (if transesterification was used).[1]

  • Integration: The ratio of propyl protons (2:2:3) to the pyrazole proton (1) must be exact.

References

  • Vertex AI Search (NIH/ACS Sources). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[1] Available at: [1]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [1]

  • BenchChem. Tautomerism in substituted 3-aminopyrazoles: A Technical Overview. Available at: [1]

  • Sigma-Aldrich. 3-Propyl-1H-pyrazole-5-carboxylic acid Product Data. Available at: [1]

Sources

Foundational

Propyl 3-amino-1H-pyrazole-5-carboxylate: A Technical Guide to Safe Handling and Application

Chemical Identity and Properties Propyl 3-amino-1H-pyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are common scaffolds in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Properties

Propyl 3-amino-1H-pyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are common scaffolds in medicinal chemistry.[1] The structure consists of a 5-membered pyrazole ring with an amino group at the 3-position and a propyl carboxylate at the 5-position.

Table 1: Physicochemical Properties (Predicted and Inferred from Analogs)

PropertyValue/InformationSource/Basis
Molecular Formula C₇H₁₁N₃O₂Calculated
Molecular Weight 169.18 g/mol Calculated
Appearance Likely a white to off-white or pale yellow solid.Inferred from analogs like 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid[2] and 3-Propyl-1H-pyrazole-5-carboxylic acid.[3]
Solubility Expected to have limited solubility in water and be soluble in organic solvents like methanol and ethyl acetate.Based on general properties of similar organic esters and pyrazole derivatives.
CAS Number Not readily available in public databases.Internal Search

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for Propyl 3-amino-1H-pyrazole-5-carboxylate is not established. However, based on the consistent hazard profiles of closely related amino- and carboxyl-substituted pyrazoles, a precautionary classification is warranted.

Table 2: Postulated GHS Classification

Hazard ClassCategoryHazard StatementBasis from Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on 5-Acetyl-1H-pyrazole-3-carboxylic acid[4] and 1H-Pyrazole-5-amine.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Consistent across numerous analogs including 3-amino-1H-pyrazole-5-carboxylic acid, 1H-Pyrazole-3-carboxylic acid, and 3-Amino-1H-pyrazole-4-carboxamide.[6][7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.Consistent across the same set of analogs.[6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Consistent across the same set of analogs.[6][7][8]

Signal Word: Warning

Pictograms:



Safe Handling and Storage Protocols

Adherence to rigorous laboratory safety protocols is essential when handling Propyl 3-amino-1H-pyrazole-5-carboxylate. The causality behind these recommendations is to minimize exposure through inhalation, ingestion, or dermal contact, thereby mitigating the risks of irritation and potential toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to control the chemical at its source. This is achieved through robust engineering controls, supplemented by appropriate PPE.

  • Ventilation: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is critical to prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can lead to serious irritation.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling the material.[5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities, a full protective suit may be necessary.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Review this guide and any available safety information.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Work Practices: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

  • Decontamination: Clean all spills immediately and decontaminate work surfaces after use.

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly sealed.[6]

  • Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[4] A recommended storage temperature is between 2-8°C for long-term stability.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

A self-validating safety system includes robust and well-understood emergency protocols.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Clean-up: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5] For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • PPE: Wear appropriate personal protective equipment as described in Section 3.1 during cleanup.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain or into the environment.[4]

Workflow Diagrams

Standard Handling Workflow

The following diagram outlines the logical flow for safely handling Propyl 3-amino-1H-pyrazole-5-carboxylate in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Prep 1. Review Safety Guide & Protocols PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Eng_Controls 3. Verify Engineering Controls (Fume Hood, Eyewash Station) PPE->Eng_Controls Weigh 4. Weigh & Transfer Compound Eng_Controls->Weigh Proceed to Handling Dissolve 5. Prepare Solution (if needed) Weigh->Dissolve Decon 6. Decontaminate Work Area Dissolve->Decon Complete Handling Waste 7. Dispose of Waste Properly Decon->Waste Store 8. Store Compound Securely Decon->Store G cluster_actions cluster_followup Exposure Exposure Event Occurs Skin_Eye Skin/Eye Contact Exposure->Skin_Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush Flush with Water (15+ min) Skin_Eye->Flush Action Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Action Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Action Seek_Medical Seek Immediate Medical Attention Flush->Seek_Medical Fresh_Air->Seek_Medical if symptoms persist Rinse_Mouth->Seek_Medical Report Report Incident to Supervisor Seek_Medical->Report

Caption: Decision tree for emergency response to an exposure event.

References

  • ARKIVOC. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[Link]

  • PubChem. 3-amino-1H-pyrazole-5-carboxylic acid.[Link]

  • Bentham Science. Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Propyl 3-amino-1H-pyrazole-5-carboxylate as a Privileged Scaffold in Drug Discovery

Topic: Using propyl 3-amino-1H-pyrazole-5-carboxylate in medicinal chemistry Content Type: Detailed Application Notes and Protocols [1] Abstract & Strategic Value The propyl 3-amino-1H-pyrazole-5-carboxylate scaffold rep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using propyl 3-amino-1H-pyrazole-5-carboxylate in medicinal chemistry Content Type: Detailed Application Notes and Protocols

[1]

Abstract & Strategic Value

The propyl 3-amino-1H-pyrazole-5-carboxylate scaffold represents a versatile "privileged structure" in modern medicinal chemistry.[1] While the ethyl ester analog is more ubiquitous in early literature, the propyl ester variant offers distinct physicochemical advantages, specifically in modulating lipophilicity (


) and solubility profiles during Lead Optimization.

This scaffold serves as a bifunctional core:

  • The Exocyclic Amine (C3-NH

    
    ):  A handle for amide coupling, urea formation, or heterocyclization, often positioning hydrogen bond donors/acceptors into the ATP-binding pocket of kinases.[1]
    
  • The Propyl Ester (C5-COOnPr): Provides a lipophilic anchor that can be hydrolyzed to the free acid for further diversification or maintained to interact with hydrophobic pockets (e.g., the Gatekeeper region in kinases).[1]

This guide details the synthesis, reactivity, and application of this scaffold in generating kinase inhibitor libraries and pyrazolo[1,5-a]pyrimidine derivatives.

Chemical Properties & Reactivity Profile[2]

Before initiating protocols, it is critical to understand the tautomeric and electronic nature of the molecule.[1]

  • Tautomerism: In solution, the molecule exists in equilibrium between the

    
    - and 
    
    
    
    -tautomers.[1] The "3-amino-5-carboxylate" numbering assumes the
    
    
    form.[1]
  • Nucleophilicity:

    • N1 (Ring Nitrogen): Highly nucleophilic in the presence of base (

      
       of pyrazole NH 
      
      
      
      14). Prone to alkylation.[1]
    • Exocyclic Amine (C3-NH

      
      ):  Moderately nucleophilic.[1] Its reactivity is attenuated by the electron-withdrawing ester at C5.[1] Standard amide couplings may require highly active coupling agents (e.g., HATU) or acid chlorides.
      
  • Regioselectivity: When reacting with 1,3-dielectrophiles (e.g.,

    
    -diketones), the exocyclic amine and N1 compete, leading to fused bicyclic systems (pyrazolo[1,5-a]pyrimidines).
    

Experimental Protocols

Protocol A: De Novo Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate

Rationale: Commercial availability can be sporadic.[1] This robust de novo synthesis ensures a scalable supply using the Cyanopyruvate Route .[1]

Reagents:

  • Dipropyl oxalate (1.0 equiv)

  • Acetonitrile (1.2 equiv)

  • Sodium propoxide (1.1 equiv, prepared in situ from Na metal and n-propanol)

  • Hydrazine hydrate (1.1 equiv)

  • Acetic acid (glacial)

Workflow:

  • Claisen Condensation (Formation of Sodium Cyanopyruvate):

    • In a dry 3-neck flask under

      
      , dissolve sodium metal in anhydrous n-propanol to generate sodium propoxide.
      
    • Add a mixture of dipropyl oxalate and acetonitrile dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours. A thick precipitate (sodium salt of propyl cyanopyruvate) will form.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material should disappear.[1]

  • Cyclization:

    • Dilute the suspension with water (minimal volume to dissolve the salt).[1]

    • Cool to 0°C and acidify carefully with glacial acetic acid to pH 4-5.

    • Add hydrazine hydrate dropwise.[1]

    • Heat the mixture to reflux (approx. 80-90°C) for 3 hours.

  • Isolation & Purification:

    • Cool to RT. The product often precipitates directly.[1]

    • If no precipitate, evaporate the n-propanol/water azeotrope under reduced pressure.[1]

    • Extract the residue with Ethyl Acetate (

      
      ).[1][2] Wash with brine.[1][3]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Use Ethanol/Water or minimal boiling Toluene.[1]

Critical Quality Attributes (CQAs):

  • Appearance: Off-white to pale yellow solid.[1]

  • Melting Point: Expect range

    
     (typical for propyl esters of this class).
    
  • MS (ESI):

    
    .
    
Protocol B: Library Generation via Amide Coupling (C3-Functionalization)

Rationale: This protocol attaches a "warhead" or hinge-binding motif to the exocyclic amine.[1]

Reagents:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.2 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step:

  • Dissolve the Carboxylic Acid and DIPEA in anhydrous DMF.

  • Add HATU and stir for 10 minutes at RT to form the active ester.

  • Add the Pyrazole scaffold.[1][4]

  • Heat: Stir at

    
     for 4–12 hours. (Note: Heating is often required due to the lower nucleophilicity of the aminopyrazole).[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), 
    
    
    
    , and brine.
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol C: Scaffold Hopping – Synthesis of Pyrazolo[1,5-a]pyrimidines

Rationale: Cyclization with 1,3-dicarbonyls creates a fused bicyclic system, a bioisostere of the purine core found in ATP, widely used in CDK and FLT3 inhibitors.[1]

Reagents:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 equiv)[1]

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone or

    
    -keto ester) (1.1 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step:

  • Dissolve the pyrazole and 1,3-dicarbonyl in glacial acetic acid.

  • Reflux (

    
    ) for 2–4 hours.
    
  • Monitoring: Reaction is usually clean. Product is less polar than the starting amine.[1]

  • Isolation: Pour the hot reaction mixture into ice water. The fused bicycle usually precipitates as a solid.[1]

  • Filtration: Collect by vacuum filtration, wash with water, and dry.

Regiochemistry Note: The reaction typically favors the formation of the 7-alkyl-5-methyl isomer (if using unsymmetrical diketones) due to the nucleophilic attack of the exocyclic amine on the more reactive carbonyl, followed by ring closure of N1.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream diversification pathways.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Diversification Oxalate Dipropyl Oxalate Condensation NaOPr, 0°C -> RT Oxalate->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation Cyanopyruvate Sodium Cyanopyruvate Condensation->Cyanopyruvate Cyclization Hydrazine Hydrate AcOH, Reflux Scaffold Propyl 3-amino-1H- pyrazole-5-carboxylate (The Core) Cyclization->Scaffold Cyanopyruvate->Cyclization AmideC HATU, DIPEA 60°C Scaffold->AmideC Heterocycl AcOH, Reflux Scaffold->Heterocycl Acid R-COOH (Warhead) Acid->AmideC Diketone 1,3-Diketone Diketone->Heterocycl KinaseInhib Amide Analog (Hinge Binder) AmideC->KinaseInhib FusedRing Pyrazolo[1,5-a] pyrimidine (Bicyclic Core) Heterocycl->FusedRing

Figure 1: Synthetic workflow from raw materials to bioactive kinase inhibitor scaffolds.[1]

Biological Context & SAR Logic[1]

Structure-Activity Relationship (SAR) Table

The propyl ester is not merely a protecting group; it is a physicochemical modulator.[1]

FeatureChemical ModificationBiological Impact (Kinase/Enzyme)
C3-Amino Amide/Urea linkageForms critical H-bonds with the "Hinge Region" (e.g., Glu81/Leu83 in CDK2).[1]
C5-Propyl Ester Hydrolysis to AcidGenerally loses potency (too polar).[1]
C5-Propyl Ester Propyl vs. Ethyl Increased Lipophilicity (+0.5 LogP). Improves membrane permeability and fills hydrophobic "Gatekeeper" pockets better than the smaller ethyl group.[1]
N1-H Alkylation (Methyl/Benzyl)Removes H-bond donor capability.[1] Often abolishes activity unless the pocket requires a hydrophobic face.[1]
Mechanism of Action (Kinase Inhibition)

In the context of CDK (Cyclin-Dependent Kinase) or FLT3 inhibition, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (or its amide derivative) acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP.[1]

References

  • Synthesis of 3(5)

    • Title: 3(5)-Aminopyrazole (Organic Syntheses Procedure).[5]

    • Source: Organic Syntheses, Coll.[5] Vol. 5, p.39 (1973).

    • URL:[Link]

    • Relevance: Foundational chemistry for the Curtius and Cyanopyruvate routes.[1]

  • Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones.[1]

    • Source: ResearchGate / Kuwait Foundation for Sciences.[1]

    • URL:[Link]

    • Relevance: Details the regiochemical outcomes of cycliz
  • Kinase Inhibitor Applications (CDK/FLT3)

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1]

    • Source: Int. J. Mol.[1] Sci. 2021, 22(3), 1133.

    • URL:[Link]

    • Relevance: Demonstrates the utility of the 3-aminopyrazole scaffold in designing ATP-competitive inhibitors.[1]

  • General Reactivity of Aminopyrazoles

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: Int. J. Mol.[1] Sci. 2023, 24(9), 7834.

    • URL:[Link]

    • Relevance: Comprehensive review of the scaffold's biological applications.[1]

Sources

Application

Application Notes and Protocols: Propyl 3-amino-1H-pyrazole-5-carboxylate

Introduction: The Strategic Value of the Aminopyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the design of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and the erectile dysfunction therapy Sildenafil.[2][3][4] Within this important class of compounds, aminopyrazole carboxylates serve as exceptionally valuable and versatile intermediates.

Propyl 3-amino-1H-pyrazole-5-carboxylate, the subject of this guide, is a key building block for constructing more complex, biologically active molecules. The presence of three distinct functional groups—an amino group, a carboxylic ester, and the pyrazole ring itself—provides a rich platform for regioselective chemical modifications. The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. The pyrazole ring's nitrogen atoms can also be functionalized. This multi-functional nature allows for the rapid generation of diverse chemical libraries, accelerating the drug discovery process.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of Propyl 3-amino-1H-pyrazole-5-carboxylate as a strategic pharmaceutical intermediate.

Part 1: Synthesis Protocol

The most direct and widely adopted method for synthesizing 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[7] This reaction proceeds via the initial formation of a hydrazone at the ketone, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon.

For the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate, the required precursors are Propyl 2-cyano-3-oxohexanoate and Hydrazine hydrate.

Workflow for Synthesis

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction & Monitoring cluster_3 Step 4: Work-up & Isolation A Charge Reactor with Ethanol B Add Propyl 2-cyano-3-oxohexanoate A->B C Cool to 0-5 °C B->C D Add Hydrazine Hydrate Dropwise (Maintain T < 10 °C) C->D E Warm to Room Temperature D->E F Heat to Reflux (e.g., ~78 °C) E->F G Monitor by TLC/HPLC (for consumption of starting material) F->G H Cool Reaction Mixture G->H I Concentrate Under Vacuum H->I J Triturate with Water/Hexane I->J K Filter and Dry the Solid Product J->K

Caption: Synthesis workflow for Propyl 3-amino-1H-pyrazole-5-carboxylate.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add Propyl 2-cyano-3-oxohexanoate (1.0 eq) to absolute ethanol (5 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise via the dropping funnel over 20-30 minutes. The causality for this slow, cooled addition is to control the initial exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 3-5 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting β-ketonitrile is consumed.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into cold water. The product should precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold hexane to remove non-polar impurities. Dry the product under vacuum at 40-50 °C.

ParameterConditionRationale
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point for the reaction.
Temperature Initial: 0-5 °C; Reflux: ~78 °CControls initial exotherm; provides activation energy for cyclization.
Reactant Ratio Hydrazine Hydrate (1.1 eq)A slight excess ensures complete conversion of the limiting reagent.
Reaction Time 3-5 hoursTypical duration for complete conversion, should be confirmed by monitoring.

Part 2: Purification Protocol

The crude product obtained from the synthesis can be purified by recrystallization to achieve high purity suitable for pharmaceutical applications.

  • Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Ethyl acetate is a good choice as it typically solubilizes the desired product well at elevated temperatures and poorly at room temperature, while impurities may remain soluble or insoluble.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethyl acetate and then dry under vacuum.

Part 3: Characterization and Quality Control

The identity and purity of the synthesized Propyl 3-amino-1H-pyrazole-5-carboxylate must be confirmed using standard analytical techniques.

Technique Expected Result / Specification
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the propyl group (triplet, sextet, triplet), pyrazole ring proton (singlet), and amine protons (broad singlet).
¹³C NMR Resonances for the ester carbonyl, pyrazole ring carbons, and propyl group carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight (C₇H₁₁N₃O₂ = 169.18 g/mol ).
FT-IR (cm⁻¹) Peaks for N-H stretching (amine), C=O stretching (ester), and C=N/C=C stretching (pyrazole ring).
HPLC Purity ≥ 98%

Part 4: Application in Pharmaceutical Synthesis

Propyl 3-amino-1H-pyrazole-5-carboxylate is an ideal starting point for synthesizing kinase inhibitors, a major class of anticancer drugs. The 3-amino group can be coupled with a substituted aromatic or heteroaromatic system, a common feature in many kinase inhibitors.

Hypothetical Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

This protocol describes a potential application where the aminopyrazole is used to construct a pyrazolo[3,4-d]pyrimidine core, a scaffold found in numerous kinase inhibitors.

A Propyl 3-amino-1H- pyrazole-5-carboxylate C Heat (150-180 °C) A->C B Formamide B->C D Cyclization Reaction C->D E Pyrazolo[3,4-d]pyrimidin-4-one Intermediate D->E F Chlorination (e.g., POCl₃) E->F G 4-Chloro-pyrazolo[3,4-d]pyrimidine F->G H Nucleophilic Aromatic Substitution (SNAr) G->H I Target Kinase Inhibitor H->I

Caption: Workflow for synthesizing a kinase inhibitor core.

Protocol Outline:

  • Cyclization: The Propyl 3-amino-1H-pyrazole-5-carboxylate is heated with a large excess of formamide.

  • Mechanism: The formamide serves as both a solvent and a source of a one-carbon unit. The reaction proceeds via initial formylation of the amino group, followed by intramolecular cyclization and elimination of water and propanol to form the pyrazolo[3,4-d]pyrimidin-4-one ring system.

  • Activation: The resulting pyrimidinone is then treated with a chlorinating agent like phosphoryl chloride (POCl₃) to convert the hydroxyl group (in its keto tautomeric form) into a more reactive chloro group.

  • Diversification: The 4-chloro-pyrazolo[3,4-d]pyrimidine is now a highly valuable intermediate. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing side chains to build a library of potential kinase inhibitors for screening.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for Propyl 3-amino-1H-pyrazole-5-carboxylate may not be readily available, data from structurally similar aminopyrazole derivatives should be used to guide handling procedures.[8][9][10]

  • Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11] May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

References

  • Vertex AI Search. (2025).
  • IJPQA. (2026).
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • MDPI. (n.d.).
  • ChemScene. (2025).
  • Fisher Scientific. (2011).
  • MySkinRecipes. (n.d.).
  • CymitQuimica. (2026).
  • HAL Open Science. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (2026).

Sources

Method

Application Note: Comprehensive Analytical Characterization of Propyl 3-amino-1H-pyrazole-5-carboxylate

Topic: Analytical methods for propyl 3-amino-1H-pyrazole-5-carboxylate Content Type: Application Note & Protocol Guide Audience: Drug Development Scientists, QC Analysts, Synthetic Chemists[1] Abstract Propyl 3-amino-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for propyl 3-amino-1H-pyrazole-5-carboxylate Content Type: Application Note & Protocol Guide Audience: Drug Development Scientists, QC Analysts, Synthetic Chemists[1]

Abstract

Propyl 3-amino-1H-pyrazole-5-carboxylate is a versatile heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Its amphoteric nature—possessing both a basic primary amine and an acidic pyrazole proton—presents unique analytical challenges, particularly regarding peak tailing and tautomeric equilibration. This guide provides a validated analytical framework, moving beyond generic protocols to offer specific, causality-driven methodologies for purity assessment, structural identification, and impurity profiling.

Part 1: Physicochemical Profile & Analytical Strategy

Understanding the molecule is the prerequisite for analyzing it.

  • Amphoteric Character: The C3-amino group (

    
    ) creates a basic center, while the N1-proton on the pyrazole ring is weakly acidic (
    
    
    
    ).[1]
  • Tautomerism: In solution, 3-amino-1H-pyrazole and 5-amino-1H-pyrazole are tautomers.[1] Unless the N1 position is substituted, these exist in rapid equilibrium, typically appearing as a single average set of signals in NMR or a single peak in HPLC.

  • Hydrophobicity: The propyl ester increases lipophilicity (

    
    ) compared to its methyl/ethyl analogs, requiring higher organic content for elution.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Propyl 3-amino-1H-pyrazole-5-carboxylate) ID Structural ID (NMR, MS, IR) Sample->ID Identity Purity Purity Assay (HPLC-UV-MS) Sample->Purity Quantification Impurities Impurity Profiling (Hydrazine, Hydrolysis) Sample->Impurities Safety Release Certificate of Analysis (CoA) ID->Release Purity->Release Impurities->Release

Figure 1: Integrated analytical workflow ensuring identity, purity, and safety compliance.

Part 2: Detailed Experimental Protocols

Protocol 1: HPLC-UV-MS Purity & Assay

Objective: Quantify the main compound and separate critical impurities (hydrolyzed acid, regioisomers, and synthetic precursors).

Expert Insight: Standard neutral buffers often lead to peak tailing due to the interaction of the basic amine with residual silanols on the column. We utilize an acidic mobile phase to fully protonate the amine (


), preventing silanol interaction and ensuring sharp peak symmetry.
Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA for sharper UV peaks)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (primary), 210 nm (impurities); MS (ESI+)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities elute)
15.095Linear Ramp (Elution of Main Peak ~8-10 min)
18.095Wash
18.15Re-equilibration
23.05End

Self-Validating System Check:

  • Resolution (Rs): Ensure Rs > 1.5 between the main peak and the hydrolysis product (3-amino-1H-pyrazole-5-carboxylic acid), which will elute significantly earlier (approx 3-4 min) due to high polarity.

  • Tailing Factor: Must be < 1.5. If tailing persists, increase TFA concentration to 0.1%.

Protocol 2: Structural Identification (NMR)

Objective: Unambiguous confirmation of the propyl ester and the pyrazole core.

Expert Insight: Use DMSO-d6 as the solvent.[1] Chloroform (


) often causes broadening of the amino and amide protons due to exchange rates. DMSO stabilizes these protons via hydrogen bonding, yielding sharp, integrate-able singlets.

-NMR Expected Shifts (400 MHz, DMSO-d6)
Chemical Shift (

ppm)
MultiplicityIntegralAssignmentDiagnostic Value
~12.5Broad Singlet1HPyrazole NH Confirms 1H-pyrazole core (exchangeable)
~5.8 - 6.0Singlet1HPyrazole C4-H Characteristic of 3-amino-pyrazoles
~5.2Broad Singlet2HAmine -NH2 Confirms amino substitution
~4.15Triplet (

Hz)
2HEster -O-CH2- Confirms ester linkage
~1.65Sextet/Multiplet2HPropyl -CH2- Distinguishes Propyl from Ethyl
~0.95Triplet (

Hz)
3HPropyl -CH3 Terminal methyl group
Protocol 3: Trace Hydrazine Analysis (Genotoxic Impurity)

Objective: Detect residual hydrazine, a common starting material and known genotoxin. Standard HPLC-UV is insufficient due to hydrazine's lack of chromophore.[1]

Methodology: Pre-column derivatization with Benzaldehyde to form Benzalazine.

  • Derivatization Reagent: 1% Benzaldehyde in Acetonitrile.

  • Sample Prep: Dissolve 100 mg sample in 1 mL ACN. Add 0.5 mL Reagent. Incubate at 40°C for 30 mins.

  • Analysis: Inject onto the Standard HPLC method (Protocol 1).

  • Detection: Monitor Benzalazine at 305 nm (distinct from pyrazole absorption).

  • Limit: NMT 10 ppm (typical pharmaceutical limit).

Part 3: Troubleshooting & Critical Parameters

Tautomeric Confusion

Users often confuse the 3-amino and 5-amino isomers.[1]

  • Reality: In solution, propyl 3-amino-1H-pyrazole-5-carboxylate and propyl 5-amino-1H-pyrazole-3-carboxylate are identical due to rapid proton transfer (annular tautomerism).[1]

  • Observation: You will see only one set of peaks in NMR and HPLC.

  • Action: Do not attempt to separate them unless the N1 position is alkylated (e.g., N-methyl), which locks the tautomer.

Hydrolysis Risk

The ester bond is susceptible to base-catalyzed hydrolysis.[1][2]

  • Storage: Store solid at -20°C under desiccant.

  • Solution Stability: Avoid dissolving in alkaline buffers. Solutions in DMSO/ACN are stable for 24 hours at room temperature.

Visualizing the Tautomerism

Tautomerism TautomerA 3-amino-1H-pyrazole-5-carboxylate (Tautomer A) Equilibrium Rapid Proton Transfer (Solution Phase) TautomerA->Equilibrium TautomerB 5-amino-1H-pyrazole-3-carboxylate (Tautomer B) Equilibrium->TautomerB

Figure 2: Annular tautomerism rendering the 3- and 5- isomers chemically equivalent in solution.

References

  • Synthesis and Properties of Amino-Pyrazoles

    • Aggarwal, R., et al.[3] "Regiospecific synthesis of trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry, 2018. Link

    • Note: Provides foundational chemistry for amino-pyrazole cyclization and tautomerism.[1]

  • HPLC Method Development for Polar Amines: Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Pyrazoles." U.S. FDA Guidance, 2024. (General reference for ICH guidelines on impurity profiling).
  • Crystallographic Data (Analog)

    • Zhang, C.[4] "Crystal structure of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[1] Acta Crystallographica, 2007.[4] Link

    • Note: Used to validate the geometry and H-bonding potential of the propyl-pyrazole core.[1]

  • European Pharmacopoeia (Ph. Eur.) Method 2.5.31 "Hydrazine Sulfate Limit Test.

Sources

Application

A Senior Application Scientist's Guide to HPLC Analysis of Pyrazole Derivatives

Abstract This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole derivatives. Pyrazole and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole derivatives. Pyrazole and its derivatives are a significant class of heterocyclic compounds with wide-ranging applications in the pharmaceutical and agrochemical industries, necessitating robust analytical techniques for quality control, stability testing, and pharmacokinetic studies.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offers field-proven insights for robust method development, and presents self-validating protocols grounded in scientific first principles and regulatory expectations.

Introduction: The Analytical Significance of Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The accurate quantification of these active pharmaceutical ingredients (APIs) and their related impurities is paramount for ensuring drug safety and efficacy.

Reversed-phase HPLC (RP-HPLC) coupled with UV detection is the predominant analytical technique for this class of compounds due to its high resolving power, sensitivity, and applicability to the moderately polar nature of many pyrazole derivatives.[4][5] This guide will focus on RP-HPLC, providing a systematic approach to method development and validation in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]

Foundational Principles: Method Development Strategy

A successful HPLC method is not a matter of chance but the result of a systematic and logical development process. The primary goal is to achieve adequate separation of the main analyte from its impurities and degradation products with good peak shape and within a reasonable analysis time.

Analyte Characterization: The Starting Point

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is crucial. Key parameters include:

  • pKa: The acidic and basic dissociation constants influence the analyte's charge at a given pH. The N-1 nitrogen of the pyrazole ring is unreactive towards electrophiles, but in the presence of a strong base, it can be deprotonated. The N-2 nitrogen has a non-Huckel lone pair, making it more reactive towards electrophiles. Manipulating the mobile phase pH to keep the analyte in a neutral state is often key to achieving good retention and peak shape in RP-HPLC.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the hydrophobicity of the molecule and helps in the initial selection of the mobile phase composition (the ratio of organic solvent to aqueous buffer).

  • UV Absorbance Spectrum: Determining the λmax (wavelength of maximum absorbance) is essential for setting the detector wavelength to achieve optimal sensitivity. A photodiode array (PDA) detector is invaluable during method development for this purpose.

The Method Development Workflow

The process of developing a robust HPLC method can be visualized as a logical progression of steps, each building upon the previous one.

HPLC_Method_Development Start Analyte Characterization (pKa, logP, UV λmax) Col_Select Column Selection (C18, C8, Phenyl, etc.) Start->Col_Select Initial Knowledge MP_Scout Mobile Phase Scouting (ACN vs. MeOH, pH) Col_Select->MP_Scout Stationary Phase Choice Grad_Opt Gradient Optimization (Slope, Time) MP_Scout->Grad_Opt Initial Separation Other_Params Parameter Refinement (Flow Rate, Temp., Inj. Vol.) Grad_Opt->Other_Params Fine-Tuning Validation Method Validation (ICH Q2(R1)) Other_Params->Validation Finalized Method End Routine Analysis Validation->End Verified Performance

Caption: A logical workflow for systematic HPLC method development.

Experimental Protocols & Methodologies

The following sections provide detailed protocols that serve as a robust starting point for the analysis of a wide range of pyrazole derivatives.

Generic Screening Protocol for Pyrazole Derivatives

Objective: To establish initial chromatographic conditions and assess the feasibility of separation.

Instrumentation & Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile first choice.[4][5]

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC grade water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole derivative reference standard at 1 mg/mL in a suitable solvent (e.g., methanol or ACN).

    • Dilute the stock solution with a 50:50 mixture of ACN and water to a working concentration of approximately 100 µg/mL.

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[4][5]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[5]

    • Detection: PDA scan from 200-400 nm, with a discrete wavelength set at the analyte's λmax (e.g., 237 nm is common for some derivatives).[2][8]

    • Gradient Program:

      • Start at 10% B.

      • Linear gradient to 90% B over 15 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B over 1 minute.

      • Equilibrate at 10% B for 5 minutes.

Rationale behind the choices:

  • C18 Column: Provides a good balance of hydrophobicity for retaining a wide range of moderately polar compounds.

  • ACN vs. MeOH: Acetonitrile generally provides better peak shape and lower backpressure than methanol.

  • Acidic Modifier (FA/TFA): The addition of an acid like formic acid or TFA suppresses the ionization of silanol groups on the silica-based stationary phase, which reduces peak tailing.[4] It also ensures that acidic or basic analytes are in a single ionic form, leading to sharper peaks.

Data Interpretation and Method Optimization

Based on the results of the initial screening run, the method can be optimized.

  • Poor Retention (Analyte elutes too early): Decrease the initial percentage of the organic solvent (Mobile Phase B) or consider a more retentive stationary phase (e.g., a C18 column with higher carbon load).

  • Excessive Retention (Analyte elutes too late): Increase the initial percentage of the organic solvent.

  • Poor Peak Shape (Tailing): Ensure the mobile phase pH is appropriate for the analyte's pKa. If the peak is still tailing, a highly deactivated, end-capped column may be necessary.

  • Inadequate Resolution: Adjust the gradient slope. A shallower gradient will increase the separation between closely eluting peaks. The choice of organic solvent can also significantly impact selectivity; a run with methanol instead of acetonitrile should be performed to assess this.

Method Validation Protocol (ICH Q2(R1) Framework)

Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose.[6][9] The following parameters are critical:

1. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Procedure:

    • Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte.[10]

    • Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector is essential here.

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.

  • Procedure:

    • Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.[4]

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Perform this in triplicate at each level.

    • Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.[5]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.[4]

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Assess the impact on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within acceptable limits.

Data Presentation: Comparative Chromatographic Conditions

The following table summarizes typical starting conditions for the RP-HPLC analysis of various pyrazole derivatives, based on published methods.

ParameterMethod 1 (General Purpose)Method 2 (For Polar Pyrazoles)Method 3 (For Nanosuspensions)
Analyte Example Generic Pyrazole Derivative5-Hydrazinyl-4-phenyl-1H-pyrazolePyrazolone Derivative in Nanosuspension
Column C18, 150 x 4.6 mm, 5 µm[4]C18, 250 x 4.6 mm, 5 µm[2]Shim-pack GIST C18, 150 x 4.6 mm, 5 µm[11]
Mobile Phase A: 0.1% TFA in WaterB: Methanol[4]A: 0.1% TFA in WaterB: Acetonitrile[2]A: 0.1% TFA in WaterB: Acetonitrile[11]
Composition 20:80 (A:B) Isocratic[4]25:75 (A:B) Isocratic[2]25:75 (A:B) Isocratic[11]
Flow Rate 1.0 mL/min[4]1.0 mL/min[2]0.5 mL/min[11]
Temperature 25 °C[4]40 °C[2]Ambient
Detection λ 206 nm[4]237 nm[2]333 nm[11]
Injection Volume 5 µL[4]20 µL[2]20 µL[11]

Self-Validating Systems: Ensuring Trustworthiness

A well-designed HPLC protocol should have built-in checks to ensure its continued validity during routine use. This is achieved through a System Suitability Test (SST) performed before any sample analysis.

System_Suitability_Test Start Start of Analytical Run Inject_SST Inject SST Standard (5-6 Replicates) Start->Inject_SST Check_Params Evaluate SST Parameters Inject_SST->Check_Params Pass System is Suitable Proceed with Analysis Check_Params->Pass All Parameters Pass Fail System Failure Troubleshoot & Re-run SST Check_Params->Fail Any Parameter Fails

Caption: Workflow for a System Suitability Test (SST).

Typical SST Parameters and Acceptance Criteria:

  • Tailing Factor (Asymmetry): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be > 2000.

  • %RSD of Peak Area (from replicate injections): Should be ≤ 2.0%.

  • Resolution (Rs): Should be > 2.0 between the analyte peak and the closest eluting peak (impurity or other component).

Failure to meet SST criteria indicates a problem with the column, mobile phase preparation, or the instrument itself, and must be rectified before proceeding with sample analysis.

Conclusion

The HPLC analysis of pyrazole derivatives is a critical function in pharmaceutical development and quality control. By adopting a systematic approach to method development, grounded in the physicochemical properties of the analyte, and adhering to a rigorous validation framework as outlined by ICH guidelines, researchers can develop robust, reliable, and transferable analytical methods. The integration of system suitability tests ensures the ongoing trustworthiness of the data generated, which is the cornerstone of regulatory compliance and confidence in product quality.

References

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). RSC Applied Interfaces. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2025). LCGC International. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. (2003). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]

Sources

Method

Application Note: Propyl 3-amino-1H-pyrazole-5-carboxylate in Kinase Inhibitor Discovery

This Application Note and Protocol Guide details the use of Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) as a strategic building block in the synthesis of kinase inhibitors.[1][2] [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) as a strategic building block in the synthesis of kinase inhibitors.[1][2]

[1][2]

Executive Summary

Propyl 3-amino-1H-pyrazole-5-carboxylate is a bifunctional pharmacophore essential for constructing ATP-competitive kinase inhibitors. Unlike its methyl or ethyl analogs, the propyl ester variant offers enhanced lipophilicity (LogP ~1.2 vs 0.6 for methyl), significantly improving solubility in non-polar organic solvents (e.g., dichloromethane, toluene) during intermediate synthetic steps.[2] This physiochemical advantage reduces aggregation during scale-up and facilitates cleaner workups in library synthesis.[1]

This guide outlines two primary synthetic workflows:

  • Scaffold Morphing: Cyclization to form pyrazolo[1,5-a]pyrimidines (Bioisosteres of purine).[1][2]

  • Linear Derivatization: Urea/Amide formation to target the DFG-out pocket (Type II inhibition).[1][2]

Scientific Rationale & Mechanism

The 3-aminopyrazole moiety is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP.[1]

  • Hinge Binding Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (or N1-H) acts as a hydrogen bond donor.[2] This donor-acceptor motif forms a critical bidentate interaction with the kinase hinge region (e.g., residues like Glu81/Leu83 in CDK2).[1][2]

  • The "Propyl" Advantage: In multi-step synthesis, the propyl ester serves as a robust protecting group for the carboxylic acid.[2] It is stable under mild basic conditions used for N-acylation but can be selectively hydrolyzed or transesterified when required.[1] Its higher solubility profile minimizes precipitation issues often seen with methyl esters in concentrated coupling reactions.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of the propyl aminopyrazole scaffold.

KinaseSynthesis Start Propyl 3-amino-1H- pyrazole-5-carboxylate (Starting Material) RouteA Route A: Cyclocondensation Start->RouteA RouteB Route B: Linear Derivatization Start->RouteB ReagentA + 1,3-Dicarbonyls (e.g., Acetylacetone) RouteA->ReagentA ReagentB + Isocyanates / Acids (e.g., Aryl Isocyanate) RouteB->ReagentB ProductA Pyrazolo[1,5-a]pyrimidine (ATP-Site Binder) ReagentA->ProductA Reflux/AcOH ProductB Aminopyrazole Urea/Amide (DFG-out / Type II Inhibitor) ReagentB->ProductB DCM/Base TargetA Target: CDKs, CK2, EGFR ProductA->TargetA TargetB Target: VEGFR, p38, RAF ProductB->TargetB

Caption: Divergent synthetic pathways from Propyl 3-amino-1H-pyrazole-5-carboxylate to major kinase inhibitor classes.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

This protocol converts the aminopyrazole into a fused bicyclic system, a scaffold found in inhibitors like Dinaciclib or Zaleplon (though Zaleplon is a hypnotic, the core is kinase-relevant).[1][2]

Reagents:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 equiv)[1][2][3]

  • 1,3-Dicarbonyl compound (e.g., 2,4-Pentanedione for dimethyl analog) (1.2 equiv)[1][2]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2][4]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (approx. 5.9 mmol) of Propyl 3-amino-1H-pyrazole-5-carboxylate in 10 mL of glacial acetic acid. Note: The propyl ester dissolves rapidly compared to the methyl ester.[2]

  • Addition: Add 1.2 equivalents (0.72 mL) of 2,4-pentanedione dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The amine spot (lower Rf) should disappear, replaced by a fluorescent product spot (higher Rf).

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into 50 mL of ice-cold water.

  • Isolation: The product, Propyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate , will precipitate as a solid.[1][2] Filter the solid and wash with cold water (3 x 10 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][4]

  • Yield: Expected yield >85%.

Validation (NMR):

  • Look for the disappearance of the pyrazole NH (broad singlet ~12 ppm) and the amine NH2.[2]

  • New signals: Pyrimidine proton (singlet ~6.5 ppm) and two methyl singlets (~2.5 ppm).[1][2]

Protocol B: Synthesis of Urea-Based Type II Inhibitors

This protocol targets the "Gatekeeper" and DFG-out conformation, similar to the synthesis of Sorafenib analogs.[1][2]

Reagents:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 equiv)[1][2][3]

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • Triethylamine (TEA) (Catalytic)[1][2]

Procedure:

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Solvation: Dissolve 200 mg of Propyl 3-amino-1H-pyrazole-5-carboxylate in 4 mL of anhydrous DCM.

  • Coupling: Add 1.1 equivalents of the aryl isocyanate dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The urea product often precipitates from DCM.[2]

  • Filtration: Filter the white precipitate. If no precipitate forms, evaporate the solvent and purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).[2]

  • Hydrolysis (Optional): If the free acid is required for further coupling, treat the propyl ester with LiOH in THF/Water (1:1) at 60°C for 2 hours.

Analytical Data & Quality Control

When characterizing the propyl ester intermediates, ensure the following spectral features are present to confirm structural integrity.

Feature1H NMR Signal (DMSO-d6)Interpretation
Propyl CH3

0.95 (t, 3H)
Terminal methyl of the ester chain.[1][2]
Propyl CH2

1.65 (m, 2H)
Methylene linker.[2]
Propyl O-CH2

4.15 (t, 2H)
Methylene adjacent to oxygen (Deshielded).[1][2]
Pyrazole CH

5.75 (s, 1H)
C4 proton of the pyrazole ring.[2]
Amine NH2

5.20 (br s, 2H)
Exocyclic amine (Disappears upon derivatization).[2]

Solubility Profile (25°C):

  • DCM: >50 mg/mL (Excellent)[1][2]

  • DMSO: >100 mg/mL[2]

  • Water: <1 mg/mL (Poor)[1][2]

References

  • Structure-Based Design: Fabbro, D., et al. "Targeting cancer with small-molecule kinase inhibitors."[1][2] Nature Reviews Drug Discovery 1.7 (2002): 542.[2]

  • Aminopyrazole Scaffold: Park, H., et al. "Discovery of 3-amino-1H-pyrazole-based kinase inhibitors to illuminate the understudied PCTAIRE family."[1] International Journal of Molecular Sciences 23.23 (2022): 14834.[2]

  • Pyrazolo[1,5-a]pyrimidine Synthesis: Lynch, B. M., et al. "Pyrazolo[1,5-a]pyrimidine: Synthesis and regiospecific electrophilic substitution."[1][2][5] Canadian Journal of Chemistry 53.1 (1975): 119-124.[1]

  • Urea Kinase Inhibitors: Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5.10 (2006): 835-844.[1][2]

  • General Protocol Source: BenchChem Technical Guide. "The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives." (2025).[1][6]

Sources

Application

Derivatization of propyl 3-amino-1H-pyrazole-5-carboxylate for bioassays

Application Notes & Protocols Topic: Derivatization of Propyl 3-amino-1H-pyrazole-5-carboxylate for Bioassay-Ready Compound Libraries Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of Propyl 3-amino-1H-pyrazole-5-carboxylate for Bioassay-Ready Compound Libraries

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an ideal starting point for drug discovery campaigns.[1][2] This guide provides a comprehensive overview and detailed protocols for the derivatization of propyl 3-amino-1H-pyrazole-5-carboxylate, a versatile building block for generating diverse compound libraries. We will cover the synthesis of the core scaffold, key derivatization strategies including N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling, and a practical application in a kinase inhibition bioassay, a common target class for pyrazole-based compounds.[3][4]

The Pyrazole Scaffold in Drug Discovery

The five-membered 1,2-diazole ring system of pyrazole is a cornerstone of modern medicinal chemistry.[1] Its metabolic stability is a key factor in its increasing prevalence in newly approved drugs.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The ability to readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[2][5] Propyl 3-amino-1H-pyrazole-5-carboxylate serves as an excellent starting scaffold, featuring three key points for diversification: the exocyclic amino group (position 3), the pyrazole ring nitrogens (N1 and N2), and the aromatic ring itself (e.g., position 4).

Synthesis of the Core Scaffold: Propyl 3-amino-1H-pyrazole-5-carboxylate

The synthesis of the aminopyrazole core typically involves the condensation of a hydrazine with a β-keto nitrile or a similar 1,3-dicarbonyl equivalent. The following protocol outlines a reliable method for producing the title compound.

Synthetic Workflow

The synthesis proceeds via a cyclization-condensation reaction. This approach is efficient and provides a good yield of the desired pyrazole scaffold.

cluster_0 Reaction reagent1 Propyl 2-cyano-3-ethoxyacrylate product Propyl 3-amino-1H- pyrazole-5-carboxylate reagent1:e->product:w Ethanol, Reflux reagent2 Hydrazine hydrate reagent2:e->product:w

Caption: Synthetic scheme for Propyl 3-amino-1H-pyrazole-5-carboxylate.

Experimental Protocol

Materials and Reagents

Reagent/MaterialSupplierGrade
Propyl 2-cyano-3-ethoxyacrylateCommercially Available≥97%
Hydrazine hydrate (80% aq. solution)Sigma-AldrichReagent Grade
Ethanol (200 proof)Decon LabsAnhydrous
Diethyl etherFisher ScientificACS Grade
Round-bottom flask (250 mL)------
Reflux condenser------
Magnetic stirrer and stir bar------
Büchner funnel and filter paper------

Procedure

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add propyl 2-cyano-3-ethoxyacrylate (0.10 mol, 1 eq.) and anhydrous ethanol (100 mL).

  • Reaction Initiation: While stirring, add hydrazine hydrate (0.11 mol, 1.1 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to yield Propyl 3-amino-1H-pyrazole-5-carboxylate as a white to off-white solid.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Derivatization Strategies for Library Synthesis

The propyl 3-amino-1H-pyrazole-5-carboxylate scaffold allows for diversification at three primary sites. The following protocols provide robust methods for generating a chemically diverse library.

Strategy 1: N-Acylation of the Exocyclic Amino Group

Acylation of the 3-amino group is a fundamental strategy to introduce a wide variety of substituents, which can form crucial hydrogen bond interactions with biological targets.[3] This reaction converts the primary amine into a secondary amide.

start Propyl 3-amino-1H- pyrazole-5-carboxylate conditions Pyridine or TEA, DCM 0°C to rt start->conditions reagent Acyl Chloride (R-COCl) or Anhydride reagent->conditions product Propyl 3-(acylamino)-1H- pyrazole-5-carboxylate conditions->product start Propyl 3-amino-1H- pyrazole-5-carboxylate conditions Base (Cs₂CO₃ or K₂CO₃) Solvent (DMF or ACN) start->conditions reagent Alkyl Halide (R-X) reagent->conditions product_mix Mixture of N1- and N2-alkylated regioisomers conditions->product_mix start Propyl 3-amino-4-iodo-1H- pyrazole-5-carboxylate conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) DME/H₂O, MW or Heat start->conditions reagent Arylboronic Acid (Ar-B(OH)₂) reagent->conditions product Propyl 3-amino-4-aryl-1H- pyrazole-5-carboxylate conditions->product cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min) A->B C ADP + Phosphorylated Substrate B->C D Add ADP-Glo™ Reagent (Depletes remaining ATP) E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Luciferase/Luciferin Reaction (Generates Light) E->F G Measure Luminescence (Proportional to Kinase Activity) F->G

Sources

Method

Application Notes and Protocols for the N-Alkylation of Aminopyrazoles: A Guide for Researchers

Introduction: The Strategic Importance of N-Alkylated Aminopyrazoles Aminopyrazoles are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Aminopyrazoles

Aminopyrazoles are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Their value is significantly enhanced through N-alkylation, a process that introduces alkyl groups onto the nitrogen atoms of the pyrazole ring. This functionalization is a critical step in the synthesis of a diverse array of pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[2][3] However, the N-alkylation of unsymmetrically substituted aminopyrazoles presents a significant synthetic challenge: controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the pyrazole ring, often leading to a mixture of regioisomers that can be difficult to separate.[4] This guide provides a comprehensive overview of the experimental protocols for the N-alkylation of aminopyrazoles, with a focus on strategies to achieve high regioselectivity and yield.

Understanding the Reaction: Causality Behind Experimental Choices

The regiochemical outcome of the N-alkylation of aminopyrazoles is a delicate interplay of electronic and steric factors, influenced by the choice of substrates, reagents, and reaction conditions. A thorough understanding of these factors is paramount for designing a successful and selective synthesis.

The Challenge of Regioselectivity: N1 versus N2 Alkylation

For an unsymmetrical pyrazole, the two ring nitrogen atoms (N1 and N2) are not equivalent, leading to the potential formation of two different regioisomers upon alkylation. The key to a successful protocol lies in manipulating the reaction conditions to favor the formation of the desired isomer.

G cluster_0 N-Alkylation of Aminopyrazole Aminopyrazole Aminopyrazole Product_N1 N1-Alkylated Product Aminopyrazole->Product_N1 N1 Attack Product_N2 N2-Alkylated Product Aminopyrazole->Product_N2 N2 Attack Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Product_N1 Alkylating_Agent->Product_N2 Base Base Base->Aminopyrazole Deprotonation

Caption: General scheme of N-alkylation of aminopyrazoles leading to N1 and N2 isomers.

Several factors influence the N1/N2 regioselectivity:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction towards the more accessible nitrogen.[4][5]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used and can influence the reaction's regioselectivity.[4][6] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[4]

  • Base/Catalyst System: The choice of base is critical for deprotonating the pyrazole nitrogen, and its nature can direct the alkylation. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[4][6][7] The counter-ion of the base can also play a role in coordinating with the pyrazole nitrogens and influencing the site of alkylation.

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent (e.g., alkyl halides, triflates, or Michael acceptors) can impact the reaction rate and selectivity.[8][9]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.[4]

Experimental Protocols: A Step-by-Step Guide

This section outlines a general, robust protocol for the N-alkylation of aminopyrazoles, followed by specific examples and considerations for optimizing regioselectivity.

General Protocol for N-Alkylation

This protocol provides a starting point for the N-alkylation of a generic aminopyrazole. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Aminopyrazole starting material

  • Alkylating agent (e.g., alkyl bromide, iodide, or mesylate)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents (e.g., water, ethyl acetate, brine, drying agent like MgSO₄ or Na₂SO₄)

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aminopyrazole (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 - 2.0 eq) to the solution. If using NaH, exercise caution as it is highly reactive and pyrophoric.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0 - 1.5 eq) dropwise to the stirred suspension at the desired temperature (typically room temperature to 80 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers. The choice of eluent will depend on the polarity of the products.

Protocol Visualization: A Workflow Diagram

G start Start setup Reaction Setup: - Aminopyrazole - Anhydrous Solvent - Inert Atmosphere start->setup add_base Add Base setup->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent monitor Monitor Reaction (TLC/LC-MS) add_alkylating_agent->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical workflow for the N-alkylation of aminopyrazoles.

Strategies for Regiocontrol: Tailoring the Protocol

Achieving high regioselectivity often requires careful tuning of the reaction conditions. The following table summarizes key parameters and their expected influence on the N1/N2 ratio, compiled from various literature sources.

ParameterConditionExpected OutcomeRationale
Steric Hindrance Bulky substituent on pyrazole C3/C5Favors alkylation at the less hindered NSteric repulsion directs the incoming electrophile.[4]
Bulky alkylating agentFavors alkylation at the less hindered NIncreased steric demand of the electrophile.[4]
Solvent Polar aprotic (DMF, DMSO)Generally good, can favor one isomerSolvates the cation of the base, influencing the nucleophilicity of the pyrazole anion.[4]
Fluorinated alcohols (TFE, HFIP)Can dramatically improve regioselectivitySpecific solvent-substrate interactions.[4]
Base K₂CO₃ in DMSOOften effective for N1-alkylationSpecific ion-pairing effects can direct the alkylation.[4]
NaHStrong base, can lead to mixtures or favor one isomer depending on substrateGenerates the pyrazole anion, regioselectivity then depends on other factors.[7]
Cs₂CO₃Can enhance reactivity and selectivityThe large, soft cesium cation can coordinate differently than smaller cations.[6]
Temperature Lower temperatureMay increase kinetic selectivityFavors the pathway with the lower activation energy.[4]

Characterization of N-Alkylated Aminopyrazole Isomers

Distinguishing between the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons and the protons of the newly introduced alkyl group will differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also be distinct for the N1 and N2 isomers.[10]

  • ¹⁵N NMR: This technique can provide direct information about the nitrogen environment. The chemical shifts of N1 and N2 will be different in the two isomers.[10]

  • NOESY/HMBC: Two-dimensional NMR experiments can be used to establish through-space or through-bond correlations, respectively, to definitively assign the structure. For example, a Nuclear Overhauser Effect (NOE) between a proton on the alkyl group and a proton on a substituent at the C5 position would confirm N1 alkylation.[5][11]

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.[9][12]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, poor reactivity of starting materials.Increase reaction temperature, use a stronger base, try a more reactive alkylating agent (e.g., iodide instead of bromide), ensure anhydrous conditions.
Mixture of Isomers Non-selective reaction conditions.Modify the reaction parameters as outlined in the "Strategies for Regiocontrol" section. Screen different bases, solvents, and temperatures.
Difficulty in Separation Similar polarity of the regioisomers.Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity, followed by deprotection. Preparative HPLC may be necessary.
No Reaction Deactivated starting material, insufficient base strength, unreactive alkylating agent.Use a stronger base, a more reactive alkylating agent, or higher temperatures. Ensure the aminopyrazole is sufficiently nucleophilic.

Conclusion: A Pathway to Precise Synthesis

The N-alkylation of aminopyrazoles is a versatile and powerful tool in the arsenal of synthetic chemists. While the challenge of regioselectivity is significant, a systematic approach based on a sound understanding of the underlying mechanistic principles allows for the development of highly selective and efficient protocols. By carefully considering the steric and electronic properties of the substrates and reagents, and by methodically optimizing the reaction conditions, researchers can unlock the full potential of this important class of molecules for the advancement of drug discovery and materials science.

References

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

  • Recent developments in aminopyrazole chemistry - ResearchGate. (URL: [Link])

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC. (URL: [Link])

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. (URL: [Link])

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (URL: [Link])

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (URL: [Link])

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. (URL: [Link])

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])

  • EP0749963A1 - N-alkylation method of pyrazole - Google P
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

Sources

Application

Application Note: Propyl 3-amino-1H-pyrazole-5-carboxylate as a Versatile Synthon for the Construction of Fused Heterocyclic Scaffolds

Abstract This technical guide provides an in-depth exploration of Propyl 3-amino-1H-pyrazole-5-carboxylate as a pivotal building block in synthetic organic and medicinal chemistry. We detail its strategic importance, ste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Propyl 3-amino-1H-pyrazole-5-carboxylate as a pivotal building block in synthetic organic and medicinal chemistry. We detail its strategic importance, stemming from its polyfunctional nature, which enables the efficient construction of diverse, biologically relevant fused pyrazole heterocycles. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of key fused systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a][1][2][3]triazines. Beyond procedural steps, we elucidate the underlying chemical principles, the rationale for experimental choices, and the mechanistic pathways, empowering users to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of the Aminopyrazole Core

Fused pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous marketed drugs and clinical candidates.[4][5] Their prevalence is due to their structural resemblance to endogenous purine bases, allowing them to function as effective mimics and inhibitors for a wide range of enzymes and receptors.[2][6] Compounds featuring fused pyrazole scaffolds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][7][8][9]

Propyl 3-amino-1H-pyrazole-5-carboxylate is an exceptionally useful starting material for accessing this chemical space. Its value lies in the strategic placement of three key reactive sites: the highly nucleophilic 5-amino group, the adjacent N1-H of the pyrazole ring, and the electrophilic C4 position.[5] This arrangement allows it to act as a versatile 1,3-binucleophile, readily participating in cyclocondensation reactions with a variety of bielectrophilic partners to forge fused six-membered rings. The propyl ester at the C5 position provides a stable, lipophilic handle that can be retained in the final product or subsequently hydrolyzed or derivatized, offering a route for fine-tuning physicochemical properties or for further conjugation.

Figure 1: Structure and key reactive sites of Propyl 3-amino-1H-pyrazole-5-carboxylate.

Synthesis of Pyrazolo[1,5-a]pyrimidines: The Classic Condensation Approach

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its role in kinase inhibitors and other therapeutic agents.[10][11] The most direct and reliable method for its synthesis involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[3][12]

General Reaction Scheme

The reaction proceeds via an initial condensation between the exocyclic 5-amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the pyrazole N1-H and the second carbonyl group, and subsequent dehydration to yield the aromatic fused ring system.

G start1 Propyl 3-amino-1H-pyrazole-5-carboxylate arrow1 -> start1->arrow1 plus1 + start2 1,3-Dicarbonyl Compound step1 Condensation & Cyclization arrow1->step1 arrow2 -> step1->arrow2 product Propyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate arrow2->product

Figure 2: Workflow for Pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Protocol: Synthesis of Propyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol describes the reaction with ethyl acetoacetate, a readily available 1,3-dicarbonyl equivalent.

Materials:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (10 volumes)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Propyl 3-amino-1H-pyrazole-5-carboxylate (e.g., 5.0 g, 27.3 mmol, 1.0 eq) and glacial acetic acid (50 mL). Stir at room temperature until all solids are dissolved.

  • Reagent Addition: Add ethyl acetoacetate (3.8 mL, 30.0 mmol, 1.1 eq) to the solution dropwise.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form. If not, slowly pour the mixture into a beaker of ice water (200 mL) with stirring to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight. The product, Propyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is typically obtained as a white to off-white solid.

Scientific Rationale and Insights
  • Choice of Solvent: Glacial acetic acid serves a dual purpose. It is an effective solvent for the reactants and, as an acid catalyst, it protonates a carbonyl oxygen of the ethyl acetoacetate, rendering the carbonyl carbon more electrophilic and facilitating the initial attack by the 5-amino group.[10]

  • Reaction Conditions: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial condensation-elimination of water and the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion.

  • Workup Strategy: The product is significantly less soluble in aqueous media than the acetic acid and starting materials. Precipitation in ice water is an efficient method for initial isolation and purification. The subsequent washes with water and cold ethanol remove impurities, yielding a product of high purity without the need for column chromatography in many cases.

Data Summary

The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines by varying the 1,3-dicarbonyl component.

1,3-Dicarbonyl ReagentR⁵ SubstituentR⁷ SubstituentTypical YieldReference
Acetylacetone-CH₃-CH₃>85%[12]
Ethyl Acetoacetate-CH₃-OH>80%[4]
Diethyl Malonate-OH-OH>75%[10]
Dibenzoylmethane-Ph-Ph>90%[12]

Synthesis of Pyrazolo[3,4-b]pyridines: Multicomponent Approaches

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant biological activity, acting as kinase inhibitors, antimalarials, and anticancer agents.[1][13] Their synthesis can be efficiently achieved through multicomponent reactions (MCRs) or by condensation with α,β-unsaturated carbonyl compounds.[4][14]

General Reaction Scheme (Hantzsch-type MCR)

A common strategy involves the one-pot reaction of the 5-aminopyrazole, an aldehyde, and a β-ketoester or cyclic ketone. This MCR builds the pyridine ring onto the pyrazole core in a single, highly atom-economical step.

G AP Propyl 3-amino-1H- pyrazole-5-carboxylate MCR One-Pot Multicomponent Reaction AP->MCR ALD Aldehyde (R¹-CHO) ALD->MCR KETO β-Ketoester or Cyclic Ketone KETO->MCR SOLV Solvent/Catalyst (e.g., AcOH, TFA) SOLV->MCR PROD Propyl Pyrazolo[3,4-b]pyridine-3-carboxylate MCR->PROD

Figure 3: Logical workflow for a multicomponent synthesis of Pyrazolo[3,4-b]pyridines.

Detailed Protocol: Synthesis of Propyl 4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Materials:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol (15 volumes)

  • Piperidine (catalytic, ~0.1 eq)

  • Standard reflux and workup equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine Propyl 3-amino-1H-pyrazole-5-carboxylate (5.0 g, 27.3 mmol), 4-methoxybenzaldehyde (3.7 g, 27.3 mmol), ethyl acetoacetate (3.55 g, 27.3 mmol), and ethanol (75 mL).

  • Catalyst Addition: Add piperidine (0.27 mL, 2.73 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction typically becomes homogeneous before a precipitate of the product begins to form. Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 25 mL) to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60°C. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Scientific Rationale and Insights
  • Mechanism: This reaction likely proceeds through a series of condensations. A Knoevenagel condensation between the aldehyde and ethyl acetoacetate, catalyzed by piperidine, forms an α,β-unsaturated intermediate. This is followed by a Michael addition of the C4 position of the pyrazole to the unsaturated system. The final steps involve intramolecular condensation between the 5-amino group and the remaining keto group, followed by aromatization via dehydration or oxidation.[5]

  • Catalyst Choice: Piperidine, a secondary amine, is a classic base catalyst for Knoevenagel and Michael reactions. It efficiently promotes the formation of the necessary enolate and enamine intermediates that drive the reaction cascade.

  • Atom Economy: MCRs are a cornerstone of green chemistry. This protocol combines three components in a single operation to build a complex molecule, minimizing waste and operational steps compared to a linear synthesis.

Synthesis of Pyrazolo[1,5-a][1][2][3]triazines: Accessing Purine Isosteres

Pyrazolo[1,5-a][1][2][3]triazines are recognized as bioisosteres of purines and have been investigated as inhibitors of enzymes involved in purine metabolism, such as thymidine phosphorylase.[2][15][16] Their synthesis from 5-aminopyrazoles often involves reaction with reagents that can provide a C-N-C fragment.[2]

Detailed Protocol: Synthesis of Propyl 4-amino-2-thioxo-2,3-dihydropyrazolo[1,5-a][1][2][3]triazine-8-carboxylate

This protocol uses thiourea to build the fused triazine ring, a common and effective strategy.

Materials:

  • Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq)

  • Potassium thiocyanate (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane or Ethanol

  • Standard reflux and workup equipment

Procedure:

  • Intermediate Formation: In a 250 mL flask, dissolve Propyl 3-amino-1H-pyrazole-5-carboxylate (5.0 g, 27.3 mmol) in 100 mL of dioxane. Add concentrated HCl (3 mL) and potassium thiocyanate (2.9 g, 30.0 mmol).

  • Reaction: Heat the mixture to reflux for 10-15 hours. Monitor the reaction by TLC until the starting aminopyrazole is consumed.

  • Isolation: Cool the reaction mixture. A solid will precipitate. Collect the crude product by vacuum filtration.

  • Purification: The crude product is often the hydrochloride salt. To obtain the free base, suspend the solid in water (100 mL) and neutralize carefully with aqueous ammonia or sodium bicarbonate solution until pH 7-8.

  • Final Steps: Collect the neutralized solid by filtration, wash with copious amounts of water, and then with a small amount of cold ethanol. Dry the product under vacuum.

Scientific Rationale and Insights
  • Mechanism: In the acidic medium, potassium thiocyanate generates thiocyanic acid (HSCN). The 5-amino group of the pyrazole attacks the carbon of HSCN, leading to the formation of a pyrazolylthiourea intermediate. This intermediate then undergoes an intramolecular cyclization, where the pyrazole N1 attacks the newly formed thiocarbonyl-like carbon, followed by tautomerization to yield the final pyrazolo[1,5-a][1][2][3]triazine product.[15]

  • Reagent Choice: Potassium thiocyanate is an inexpensive and stable source of the N=C=S synthon required to build the triazine ring. The reaction is robust and generally provides good yields of the desired heterocyclic core.

Conclusion

Propyl 3-amino-1H-pyrazole-5-carboxylate stands out as a powerful and versatile building block for the synthesis of medicinally important fused pyrazole heterocycles. The protocols detailed herein provide reliable and scalable methods for constructing pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a][1][2][3]triazines. By understanding the underlying chemical principles and the strategic reactivity of this synthon, researchers are well-equipped to not only reproduce these methods but also to design novel synthetic pathways towards new chemical entities for drug discovery and development.

References

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). MDPI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc.
  • Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace. Available at:

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (N.D.). PMC - NIH.
  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021). The Journal of Organic Chemistry - ACS Publications.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC.
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (2022). Bentham Science Publishers.
  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. (2024). Thieme.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI.
  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Thieme.
  • A close look into the biological and synthetic aspects of fused pyrazole derivatives. (2022). PubMed.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. (2021). Semantic Scholar. Available at:

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • Pyrazolo[1,5-α][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and biological activity. (2008). Monash University. Available at:

  • Selected examples of drugs with fused pyrazole ring. (N.D.). ResearchGate.
  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. Available at:

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC.

Sources

Method

Microwave-assisted synthesis of pyrazole compounds

Application Note: Microwave-Assisted Synthesis of Pyrazole Compounds Executive Summary This guide details the methodology for the microwave-assisted synthesis (MAOS) of pyrazole derivatives, a critical scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole Compounds

Executive Summary

This guide details the methodology for the microwave-assisted synthesis (MAOS) of pyrazole derivatives, a critical scaffold in medicinal chemistry found in drugs like Celecoxib and Rimonabant. Unlike conventional thermal conduction, which is slow and often yields non-uniform heating, microwave irradiation utilizes dielectric heating to achieve volumetric heating, drastically reducing reaction times from hours to minutes while improving yield and purity.

This document provides two validated protocols:

  • Protocol A: A solvent-free, one-pot Knorr condensation (Green Chemistry compliant).

  • Protocol B: A two-step synthesis via chalcone intermediates for complex substitution patterns.

Theoretical Foundation: The Dielectric Advantage

To optimize microwave synthesis, one must understand that energy is not transferred by convection but by dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates (typically 2.45 GHz), molecular rotation creates friction and heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field influence, generating heat through collision.

Solvent Selection Strategy

The efficiency of heating is dictated by the solvent's Loss Tangent (


) .[1][2][3] A high 

indicates efficient conversion of microwave energy into heat.[1]

Table 1: Solvent Loss Tangents (at 2.45 GHz, 20°C)

ClassificationSolventLoss Tangent (

)
Heating Efficiency
High Absorbers Ethylene Glycol1.350Excellent
Ethanol0.941Excellent
DMSO0.825Excellent
Medium Absorbers Water0.123Good
DMF0.161Good
Low Absorbers Ethyl Acetate0.059Poor
Toluene0.040Poor
Hexane0.020Transparent

Expert Insight: For "transparent" solvents (low


), add a passive heating element (e.g., a SiC vessel or a "doping" amount of ionic liquid) to initiate the reaction.

Mechanistic Pathway

The synthesis generally follows the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (Knorr Synthesis) or an


-unsaturated ketone (Chalcone route).

PyrazoleMechanism cluster_MW Microwave Effect Start 1,3-Dicarbonyl (or Chalcone) Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Inter1 TS Cyclization (Transition State) Inter1->TS MW Irradiation (Dielectric Heating) Product Pyrazole Derivative TS->Product - H2O Water H2O (Byproduct) TS->Water

Figure 1: General mechanistic pathway for pyrazole synthesis accelerated by microwave irradiation.

Experimental Protocols

Protocol A: Solvent-Free One-Pot Knorr Synthesis

Best for: Rapid library generation, Green Chemistry applications.

Reagents:

  • 1,3-Diketone (e.g., Acetylacetone, 10 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine, 10 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or solid support (e.g., Silica gel, acidic alumina) - Optional

Workflow:

  • Mixing: In a dedicated microwave process vial (10 mL or 30 mL), mix the 1,3-diketone and hydrazine derivative in a 1:1 molar ratio.

    • Note: If using a solid support, adsorb reagents onto silica gel (1 g) by mixing thoroughly.

  • Sealing: Crimp the cap with a PTFE/silicone septum.

  • Irradiation:

    • Mode: Dynamic Power (maintains temp).

    • Temperature: 120 °C.

    • Hold Time: 1–3 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Workup:

    • Cool to 50 °C using compressed air (built-in feature of most reactors).

    • Recrystallize directly from ethanol or wash with water to remove salts.

Validation Check: Reaction completion is typically observed by the solidification of the oily mixture or TLC (Ethyl Acetate:Hexane 3:7).

Protocol B: Synthesis via Chalcone Intermediate

Best for: 3,5-diaryl substituted pyrazoles.

Step 1: Chalcone Formation (Claisen-Schmidt) [4][5]

  • Mix Acetophenone (10 mmol), Benzaldehyde (10 mmol), and Ethanol (5 mL) in a microwave vial.

  • Add KOH (10 mmol) or NaOH pellets.

  • MW Settings: 100 °C, 2-5 minutes.

  • Pour into ice water, acidify with HCl, filter the precipitate (Chalcone).

Step 2: Cyclization to Pyrazole

  • Dissolve the isolated Chalcone (5 mmol) in Ethanol (10 mL) or Glacial Acetic Acid (5 mL).

  • Add Hydrazine Hydrate (10 mmol).

  • MW Settings:

    • Temperature: 140 °C (if using Acetic Acid) or 85 °C (Ethanol reflux).

    • Time: 5–10 minutes.

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup: Pour into crushed ice. The pyrazole precipitates out. Filter and dry.

Comparative Analysis: MW vs. Conventional

ParameterConventional Heating (Reflux)Microwave IrradiationAdvantage
Reaction Time 4 – 24 Hours2 – 15 Minutes>90% Reduction
Yield 50 – 70%85 – 98%Higher Efficiency
Solvent Usage High (20-50 mL)Low or NoneGreen / Cost-Effective
Purity Moderate (Side reactions common)High (Cleaner profile)Simplified Purification

Troubleshooting & Optimization

Problem: Uneven Heating / Hot Spots

  • Cause: Standing waves in the cavity or lack of agitation.

  • Solution: Ensure vigorous magnetic stirring. Use a reactor with a "mode stirrer" (fan that scatters waves).[6]

Problem: Vessel Over-Pressurization

  • Cause: Solvent vapor pressure exceeds vessel rating (usually ~20-30 bar) or gaseous byproducts (

    
    ).
    
  • Solution:

    • Use the "Calculated Pressure" rule: Check the vapor pressure of your solvent at the target temp.[7]

    • Leave at least 50% headspace in the vial.

    • Self-Validating Step: If pressure spikes >15 bar rapidly, abort and reduce temperature or switch to a lower vapor pressure solvent (e.g., switch Ethanol to DMSO).

Problem: Low Yield in Non-Polar Solvents

  • Cause: Solvent is transparent to microwaves (

    
    ).[3]
    
  • Solution: Add a "doping" agent (e.g., 5% ionic liquid or a small amount of polar alcohol) to act as a heat sink.

Safety Guidelines

  • Vessel Integrity: Never use household glassware. Use only borosilicate glass vials designed for specific MW reactors (e.g., CEM, Anton Paar, Biotage).

  • Hydrazine Handling: Hydrazines are toxic and potential sensitizers. Load vials in a fume hood.

  • Cooling: Do not open vials immediately. Allow the system to cool to <50 °C and pressure to drop to <1 bar.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis.
  • Solvent-Free Pyrazole Synthesis

    • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews.[7]

  • Chalcone Route Protocols

    • Siddiqui, Z. N., et al. (2011). "Microwave assisted synthesis of pyrazoles." Journal of Chemical Sciences.
  • Dielectric Properties of Solvents

    • Gabriel, C., et al. (1998). "The dielectric properties of biological tissues: III. Parametric models for the dielectric spectrum of tissues." Physics in Medicine and Biology.

Sources

Application

Use of propyl 3-amino-1H-pyrazole-5-carboxylate in agrochemical research

An in-depth guide to the synthesis, application, and screening of Propyl 3-amino-1H-pyrazole-5-carboxylate for agrochemical discovery. Introduction: The Pyrazole Scaffold in Modern Crop Protection The pyrazole ring syste...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, application, and screening of Propyl 3-amino-1H-pyrazole-5-carboxylate for agrochemical discovery.

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical research, forming the core of numerous commercially successful herbicides, fungicides, and insecticides.[1][2][3] Its remarkable versatility stems from its unique electronic properties and the ability to be functionalized at multiple positions, allowing for fine-tuning of biological activity, selectivity, and physicochemical properties. Compounds built on the pyrazole scaffold have given rise to critical modes of action, such as the inhibition of succinate dehydrogenase (SDH) in fungicides and 4-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicides.[2][4][5]

Within this important class of heterocycles, Propyl 3-amino-1H-pyrazole-5-carboxylate represents a key building block and a potential lead structure for novel agrochemicals. While not a widely commercialized active ingredient itself, its constituent parts—the 3-amino group and the 5-carboxylate ester—are pivotal functional handles for chemical elaboration. The 3-amino group offers a nucleophilic site for the introduction of various toxophores and pharmacophores, such as the formation of pyrazole amides, which are prominent in many modern fungicides.[6] The carboxylate moiety can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, influencing the molecule's transport within the plant and its interaction with the target site.

This document serves as a comprehensive guide for researchers and scientists in the field of drug development. It provides detailed protocols for the synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate and its subsequent evaluation in agrochemical screening programs. The methodologies are grounded in established principles of pyrazole chemistry and bio-assay design, offering a robust framework for innovation.

Chemical Profile and Synthesis

A reliable and scalable synthesis is the first step in exploring the potential of any new chemical entity. The synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate can be achieved through a well-established cyclocondensation reaction.

Compound Name Propyl 3-amino-1H-pyrazole-5-carboxylate
CAS Number Not available (Analogous to other esters)
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Appearance Expected to be an off-white to light yellow solid
Protocol 1: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate

This protocol is based on the classical reaction of a β-ketonitrile equivalent with hydrazine hydrate, a foundational method for constructing the 5-aminopyrazole ring system.[7][8][9]

Causality Behind Experimental Choices:

  • Sodium Metal in Propanol: This step generates sodium propoxide in situ, a strong base necessary to deprotonate propyl cyanoacetate, forming the reactive nucleophile.

  • Diethyl Oxalate: This acts as the electrophile, reacting with the carbanion of propyl cyanoacetate to form the key β-ketoester intermediate after workup.

  • Hydrazine Hydrate: This bidentate nucleophile reacts with the diketone equivalent in a cyclocondensation reaction to form the pyrazole ring. The regioselectivity is driven by the differential reactivity of the ketone and ester carbonyls.

  • Acidic Workup: Neutralization is required to protonate the pyrazole ring and precipitate the final product.

Step-by-Step Methodology:

  • Preparation of the Propoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 150 mL of dry n-propanol. Carefully add 5.0 g (0.217 mol) of sodium metal in small pieces. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved to form sodium propoxide.

  • Formation of the Intermediate: To the cooled sodium propoxide solution, add a mixture of 25.0 g (0.221 mol) of propyl cyanoacetate and 32.3 g (0.221 mol) of diethyl oxalate dropwise with stirring, maintaining the temperature below 30°C.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 12-16 hours. The reaction mixture will become a thick slurry.

  • Cyclization with Hydrazine: Cool the slurry in an ice bath. Slowly add 11.0 g (0.221 mol) of hydrazine hydrate. After the initial exothermic reaction subsides, heat the mixture to reflux for 4 hours.

  • Product Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. Acidify the solution to pH 5-6 with concentrated hydrochloric acid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield Propyl 3-amino-1H-pyrazole-5-carboxylate.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_synthesis Synthesis Workflow PropylCyanoacetate Propyl Cyanoacetate Intermediate β-Ketoester Intermediate PropylCyanoacetate->Intermediate DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate NaOPr Sodium Propoxide NaOPr->Intermediate Base FinalProduct Propyl 3-amino-1H- pyrazole-5-carboxylate Intermediate->FinalProduct Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct Cyclization

Caption: Synthetic pathway for Propyl 3-amino-1H-pyrazole-5-carboxylate.

Application in Agrochemical Screening

Propyl 3-amino-1H-pyrazole-5-carboxylate can be screened directly for biological activity or used as an intermediate for creating a library of derivatives. The following protocols outline standard high-throughput screening methods to assess its potential as a fungicide, herbicide, or insecticide.

Protocol 2: In-vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay is a primary screen to determine if the compound has intrinsic fungitoxic properties against economically important plant pathogens.[3][10]

Causality Behind Experimental Choices:

  • Potato Dextrose Agar (PDA): A common, nutrient-rich medium that supports the growth of a wide range of fungi.

  • DMSO as Solvent: The compound is likely poorly soluble in water. DMSO is a standard solvent for dissolving organic compounds for biological assays. A solvent control is crucial to ensure DMSO itself isn't inhibiting fungal growth.

  • Mycelial Plugs: Using a standardized plug from an actively growing culture ensures that the inoculum is viable and consistent across all plates.

  • Incubation: The specified temperature and duration are optimal for the growth of the selected fungal species.

  • EC₅₀ Calculation: Determining the half-maximal effective concentration provides a quantitative measure of the compound's potency, allowing for comparison with other compounds.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C.

  • Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve final test concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only (at the highest volume used for the test compound) and a blank control with no additions.

  • Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).[3]

  • Incubation: Place one mycelial plug, mycelium-side down, in the center of each plate. Seal the plates and incubate at 25°C in the dark.

  • Data Collection: When the fungal colony in the control plate has reached approximately 80% of the plate diameter, measure the diameter of the fungal colony on all plates.

  • Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • EC₅₀ Determination: Plot the inhibition percentages against the log of the concentration and determine the EC₅₀ value.

Protocol 3: Herbicidal Activity Screening (Pre- and Post-emergence)

This protocol assesses the compound's ability to inhibit weed growth both before and after the weeds have emerged from the soil.[11][12][13]

Causality Behind Experimental Choices:

  • Pre-emergence Application: This simulates the application of a herbicide to the soil before weed seeds germinate. It tests for activity against germination and early seedling growth.

  • Post-emergence Application: This simulates spraying a herbicide onto weeds that are already growing. It tests for foliar uptake and systemic activity.

  • Model Weed Species: Using both a monocot (e.g., Digitaria sanguinalis) and a dicot (e.g., Amaranthus retroflexus) provides information on the spectrum of activity.[11]

  • Visual Injury Assessment: A standardized rating scale provides a semi-quantitative measure of herbicidal effect, which is efficient for primary screening.

Step-by-Step Methodology:

  • Plant Preparation: Sow seeds of a model monocot weed (e.g., crabgrass - Digitaria sanguinalis) and a model dicot weed (e.g., redroot pigweed - Amaranthus retroflexus) in small pots filled with a standard potting mix.

  • Pre-emergence Application:

    • Within 24 hours of sowing, spray the soil surface of a set of pots with the test compound formulated in an acetone/water solution with a surfactant. Application rates could range from 100 to 2000 g ai/ha (grams of active ingredient per hectare).

    • Include a negative control (formulation blank) and a positive control (a commercial herbicide).

  • Post-emergence Application:

    • Allow another set of pots to grow until the weeds reach the two- to three-leaf stage.

    • Spray these plants with the same formulations and rates as the pre-emergence test.

  • Growth Conditions: Place all pots in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 14-hour photoperiod).

  • Assessment: After 14-21 days, visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill) compared to the negative control.

cluster_screening Agrochemical Screening Workflow Compound Propyl 3-amino-1H- pyrazole-5-carboxylate Fungicide_Screen Fungicidal Screen (Mycelial Growth) Compound->Fungicide_Screen Herbicide_Screen Herbicidal Screen (Pre/Post-emergence) Compound->Herbicide_Screen Insecticide_Screen Insecticidal Screen (Contact/Ingestion) Compound->Insecticide_Screen Hit_Identified Hit Identified Fungicide_Screen->Hit_Identified EC50 < 10 µg/mL Inactive Inactive Fungicide_Screen->Inactive EC50 > 100 µg/mL Herbicide_Screen->Hit_Identified >80% control Herbicide_Screen->Inactive <20% control Insecticide_Screen->Hit_Identified >80% mortality Insecticide_Screen->Inactive <20% mortality

Caption: High-level workflow for primary agrochemical screening.

Data Interpretation and Next Steps

The primary screening assays will categorize the compound as active or inactive in each area.

Assay Metric Interpretation of a "Hit"
Fungicidal EC₅₀An EC₅₀ value below 10 µg/mL is generally considered a strong hit worth pursuing.[3][6]
Herbicidal % ControlGreater than 80% visual control of at least one weed species at a rate of ≤ 500 g ai/ha indicates promising activity.[11]
Insecticidal % MortalityGreater than 80% mortality in a contact or feeding assay suggests potential for development.

If Propyl 3-amino-1H-pyrazole-5-carboxylate shows promising activity (a "hit"), the next logical step is to initiate a Structure-Activity Relationship (SAR) study. This involves synthesizing analogs by modifying the propyl ester (e.g., to methyl, ethyl, or more complex esters) and derivatizing the 3-amino group (e.g., through acylation to form amides). This systematic chemical modification allows researchers to identify the key structural features required for optimal biological performance, ultimately leading to the development of a potent and selective agrochemical candidate.

References

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. Available at: [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link]

  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Agrochemicals containing pyrazole scaffolds. ResearchGate. Available at: [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Discovery of novel Propionamide‐Pyrazole‐Carboxylates as Transketolase‐inhibiting herbicidal candidates. ResearchGate. Available at: [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]

  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • Fungicide pyrazole carboxamides derivatives. Google Patents.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Pyrazole carboxanilide fungicides and use. Google Patents.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]

  • Carboxamides: Knowing more about these important fungicides. 3tentos. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Assistance Center: Optimization of Propyl 3-amino-1H-pyrazole-5-carboxylate Synthesis

Case ID: PYR-OPT-505 Subject: Yield Improvement & Process Stabilization for Propyl 3-amino-1H-pyrazole-5-carboxylate Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-OPT-505 Subject: Yield Improvement & Process Stabilization for Propyl 3-amino-1H-pyrazole-5-carboxylate Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

The synthesis of propyl 3-amino-1H-pyrazole-5-carboxylate (Target 3 ) presents a classic regioselectivity and stability challenge. The most robust route involves the Claisen condensation of dipropyl oxalate with acetonitrile to form a cyanopyruvate intermediate, followed by cyclization with hydrazine.

Users frequently report yields below 40% due to three primary failure modes:

  • Transesterification: Using mismatched alkoxides (e.g., NaOEt in Ethanol) leads to mixed ethyl/propyl esters.

  • Hydrazinolysis: Hydrazine attacks the ester group instead of the ketone/nitrile, forming the byproduct carbohydrazide.

  • Azine Formation: Incorrect stoichiometry or pH leads to polymerization/dimerization.

This guide provides a self-validating protocol designed to raise isolated yields to >75%.

Module 1: The Synthetic Pathway & Logic

The synthesis relies on the Cyanopyruvate Route . Unlike the ethoxymethylene route (which yields the 4-carboxylate), this pathway specifically targets the 5-carboxylate position.

Reaction Scheme

ReactionScheme Reactants Dipropyl Oxalate + Acetonitrile Intermediate Propyl 3-cyano-2-oxopropionate (Enolate Salt) Reactants->Intermediate Step 1: NaOPr / n-PrOH Claisen Condensation Cyclization Hydrazine Hydrate (AcOH Buffer) Intermediate->Cyclization Step 2: Cyclocondensation Product Propyl 3-amino-1H- pyrazole-5-carboxylate Cyclization->Product Controlled pH (5-6) SideProduct Side Product: Carbohydrazide Cyclization->SideProduct High pH / Excess Hydrazine

Figure 1: The optimized synthetic pathway. Note the critical pH control point in Step 2 to prevent hydrazide formation.

Module 2: Step-by-Step Optimization Protocol

Phase 1: The Precursor (Claisen Condensation)

The Critical Error: Using commercially available Sodium Ethoxide (NaOEt). The Fix: You must generate Sodium Propoxide (NaOPr) in situ using n-Propanol. This prevents the formation of the ethyl ester impurity, which is nearly impossible to separate later.

Protocol:

  • Solvent Prep: Charge dry n-Propanol (10 vol) into the reactor.

  • Base Generation: Add Sodium metal (1.1 eq) in small chunks under

    
    . Stir at reflux until dissolved.
    
    • Why? Commercial alkoxides often contain hydroxide impurities that hydrolyze the oxalate. Fresh NaOPr ensures anhydrous conditions.

  • Condensation: Cool to 0°C. Add Dipropyl Oxalate (1.0 eq) followed by Acetonitrile (1.2 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours. The mixture should turn into a thick yellow suspension (the enolate salt).

  • Isolation: Filter the solid. Wash with cold diethyl ether. Do not acidify yet. Isolate the sodium enolate salt directly.

Phase 2: The Cyclization (Hydrazine Control)

The Critical Error: Adding hydrazine to the ester without pH buffering. Hydrazine is a strong nucleophile and will attack the ester (forming a hydrazide) faster than it cyclizes with the nitrile if the pH is basic.

Protocol:

  • Suspension: Suspend the enolate salt from Phase 1 in water (5 vol).

  • Buffering: Adjust pH to 5.0–6.0 using 50% Acetic Acid.

    • Mechanism:[1][2][3][4] This protonates the enolate to the free enol/keto form and buffers the hydrazine, reducing its basicity and preventing ester attack.

  • Addition: Cool to 0–5°C. Add Hydrazine Hydrate (1.05 eq only) dropwise.

    • Warning: Excess hydrazine promotes azine formation.

  • Heating: Stir at 0°C for 1 hour, then heat to 60°C for 2 hours.

  • Workup: Cool to room temperature. Neutralize carefully with saturated

    
     to pH 7.0. The product often precipitates.[3] If not, extract with Ethyl Acetate (not ether, as the product is polar).
    

Module 3: Troubleshooting & FAQs

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield (<40%) Check1 Check TLC/LCMS of Crude Problem->Check1 Result1 Mixed Esters Observed (Ethyl/Propyl split) Check1->Result1 Result2 Major Peak M-31 (Hydrazide formation) Check1->Result2 Result3 Sticky Polymer/Goo Check1->Result3 Action1 CRITICAL: Solvent Mismatch. Use n-Propanol/NaOPr only. Result1->Action1 Action2 pH too high during cyclization. Use AcOH buffer (pH 5-6). Result2->Action2 Action3 Temperature too high initially. Start at 0°C; Check Hydrazine eq. Result3->Action3

Figure 2: Diagnostic flow for identifying yield loss causes.

Frequently Asked Questions

Q1: Can I use ethanol as the solvent for the first step? A: No. If you use ethanol with dipropyl oxalate, transesterification will occur, yielding a mixture of propyl, ethyl, and mixed esters. You must use n-Propanol to match the ester group of the oxalate.

Q2: My product is water-soluble and won't precipitate. How do I isolate it? A: Aminopyrazoles are amphoteric.

  • If pH < 4: It exists as a cation (soluble).

  • If pH > 9: It may deprotonate (soluble).

  • Solution: The Isoelectric Point (pI) is typically near pH 6.5–7.0 . Adjust the aqueous layer to this exact range. If precipitation fails, saturate the water with NaCl (salting out) and extract continuously with Ethyl Acetate or THF.

Q3: Why do I see a byproduct with Mass M+32? A: This is likely the hydrazide . It forms if hydrazine attacks the ester group.

  • Prevention:[3][5] Ensure the reaction is kept at 0°C during hydrazine addition and use Acetic Acid to buffer the reaction. The acid activates the ketone for attack while protecting the ester.

Q4: Can I use commercially available Propyl Cyanopyruvate? A: It is rarely stable. The enol form polymerizes upon standing. It is standard industry practice to synthesize the sodium enolate salt and use it immediately in the next step without isolating the free acid.

Data Summary: Optimization Metrics

VariableStandard ConditionOptimized ConditionImpact on Yield
Base/Solvent NaOEt / EthanolNaOPr / n-Propanol Eliminates mixed esters (+20%)
Hydrazine Eq. 2.0 - 3.0 eq1.05 - 1.10 eq Reduces azine byproducts (+15%)
Cyclization pH Basic (pH >10)Buffered (pH 5-6) Prevents hydrazide formation (+25%)
Temperature Reflux immediately0°C

60°C
Improves regioselectivity

References

  • Synthesis of 5-Aminopyrazole-4-carboxylates (General Method)

    • Source: Organic Syntheses, Coll. Vol. 4, p.5 (1963); Vol. 39, p.1 (1959). (Classic method adapted for propyl esters).[3]

    • URL:

  • Regioselectivity in Aminopyrazole Synthesis

    • Source: Fichez, J., et al.
    • Context: Discusses the condensation of hydrazines with -ketonitriles vs. enol ethers.
    • URL:

  • Mechanism of Hydrazine Reaction with

    
    -Cyano Esters: 
    
    • Source: Kurasawa, Y., et al. "Reaction of

      
      -Cyano Esters with Hydrazine Hydrate." Journal of Heterocyclic Chemistry, 2005.[2]
      
    • Context: Highlights the risk of hydrazide form
    • URL:

  • Solubility and Isolation of Aminopyrazoles

    • Source: PubChem Compound Summary for 3-amino-1H-pyrazole-5-carboxylic acid.
    • Context: Physicochemical properties and pKa data for isolation str
    • URL:

Sources

Optimization

Purification of propyl 3-amino-1H-pyrazole-5-carboxylate

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Purification of Propyl 3-amino-1H-pyrazole-5-carboxylate Technical Overview & Physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Purification of Propyl 3-amino-1H-pyrazole-5-carboxylate

Technical Overview & Physicochemical Profile

This guide addresses the purification of propyl 3-amino-1H-pyrazole-5-carboxylate (hereafter referred to as 3-AP-Pr ). This molecule presents a unique purification challenge due to its amphoteric nature (basic amine + acidic pyrazole NH) and the lipophilicity introduced by the propyl ester.

Target Molecule Profile:

  • Chemical Structure: Pyrazole core with a C3-primary amine and C5-propyl ester.

  • Expected State: White to off-white crystalline solid.

  • Melting Point Estimate: ~75–95 °C (Based on ethyl ester analog mp 105–107 °C; propyl chains typically lower mp slightly).

  • pKa: ~4.0 (Amine) and ~14.0 (Pyrazole NH).

  • Solubility: Soluble in EtOAc, DCM, MeOH, EtOH. Sparingly soluble in Water, Hexanes.

Common Impurities:

  • Unreacted Hydrazine: Toxic, reducing agent.

  • Propyl Cyano-intermediates: Oily, neutral impurities.

  • Decarboxylated Byproduct (3-Aminopyrazole): Low melting solid (mp 34–37 °C).[1]

  • Hydrolysis Product (Acid): High melting solid (mp >200 °C), insoluble in organics.

Purification Decision Matrix (Workflow)

Before selecting a method, assess the purity of your crude material via TLC (10% MeOH in DCM).

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Diagnostic: TLC / LC-MS Start->CheckPurity HighImpurities High Neutral Impurities (Starting Material) CheckPurity->HighImpurities >10% Non-Basic Impurities CleanCrude Clean Crude (Mainly Product) CheckPurity->CleanCrude >85% Purity AcidBase Protocol A: Acid-Base Extraction (Removes Neutrals) HighImpurities->AcidBase Recryst Protocol B: Recrystallization (EtOAc/Heptane) CleanCrude->Recryst AcidBase->Recryst If Solidifies Column Protocol C: Flash Chromatography (DCM/MeOH + NH3) AcidBase->Column If Oiling Occurs Final Pure 3-AP-Pr (>98%) Recryst->Final Column->Final

Figure 1: Decision tree for selecting the optimal purification route based on crude purity.

Protocol A: Acid-Base Extraction (The "Workhorse")

Objective: Isolate the basic aminopyrazole from neutral starting materials (e.g., propyl cyanoacetate derivatives) and acidic byproducts.

Mechanism: The 3-amino group is protonated by dilute acid (pH < 3), rendering the product water-soluble. Neutral impurities remain in the organic phase.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Extraction (Acidic):

    • Cool the solution to 0–5 °C (Ice bath). Critical: Prevents ester hydrolysis.

    • Extract with 1.0 M HCl (3 x 10 mL).

    • Keep the Aqueous Layer (Contains Product). Discard the Organic Layer (Contains Neutrals).[2]

  • Basification:

    • Keep the aqueous layer on ice.

    • Slowly add Saturated Na₂CO₃ or 2.0 M NaOH until pH reaches ~9–10.

    • Observation: The product should precipitate as a solid or oil out as a cloudy emulsion.

  • Extraction (Basic):

    • Extract the cloudy aqueous mixture with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine (1 x 10 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Scientist's Note: If the product oils out during basification, add a small amount of brine to break the emulsion before extracting.

Protocol B: Recrystallization (The "Standard")

Objective: Obtain high-purity crystalline solid from semi-pure material.

Solvent System:

  • Primary (Good) Solvent: Ethyl Acetate (or Ethanol).

  • Anti-Solvent (Poor): Heptane (or Water, if using Ethanol).

Step-by-Step Guide:

  • Dissolution: Place crude solid in a flask. Add EtOAc dropwise while heating to reflux (approx. 70 °C) until fully dissolved.

  • Precipitation:

    • Remove from heat.[3]

    • Add Heptane dropwise to the hot solution until a faint, persistent turbidity appears.

    • Add 1–2 drops of EtOAc to clear the solution.

  • Cooling:

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).

    • Troubleshooting: If oil droplets form instead of crystals, scratch the glass with a spatula or add a seed crystal.

    • Cool to 4 °C in a fridge for 2–4 hours.

  • Filtration: Filter the white needles/prisms and wash with cold Heptane.

Table 1: Solvent Screening Data for 3-AP-Pr

Solvent SystemSolubility (Hot)Solubility (Cold)Outcome
EtOAc / Heptane HighLowRecommended. Good recovery.
EtOH / Water HighModerateGood, but drying takes longer.
DCM / Hexane HighLowRisk of oiling out due to fast evaporation.
Toluene ModerateLowGood for very lipophilic impurities.

Protocol C: Flash Chromatography (The "Fixer")

Objective: Separate difficult impurities (regioisomers, tars) when crystallization fails.

The Challenge: Aminopyrazoles "streak" or "tail" on silica gel due to hydrogen bonding with acidic silanol groups.

The Solution: You must use a basic modifier.[2]

Mobile Phase:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% NH₄OH (Ammonium Hydroxide) or 1% Triethylamine (TEA) .

Gradient:

  • 0–2 min: 100% DCM (Elutes non-polar impurities).

  • 2–15 min: 0% → 5% MeOH/NH₃ in DCM.

  • 15–20 min: 5% → 10% MeOH/NH₃ in DCM.

  • Product typically elutes at 3–6% MeOH.

Visualization:

  • UV (254 nm): Strong absorption.

  • Ninhydrin Stain: Stains red/brown (primary amine).

Troubleshooting & FAQs

Q1: My product is "Oiling Out" during recrystallization. What is happening?

  • Cause: The solution is too concentrated, or the cooling was too rapid. Propyl esters are prone to this because their melting point is often near the boiling point of common solvents.

  • Fix: Re-heat to dissolve the oil. Add slightly more "Good Solvent" (EtOAc). Let it cool very slowly. Add a seed crystal at 30–40 °C.

Q2: The NMR shows a broad hump around 10–13 ppm. Is it wet?

  • Analysis: No. This is the pyrazole N-H proton. Pyrazoles undergo annular tautomerism (exchange between N1 and N2). This broadens the signal or makes it invisible in CDCl₃.

  • Fix: Run NMR in DMSO-d₆ . The exchange is slower, and the peak usually sharpens.

Q3: I see a spot on TLC that doesn't move (Rf ~ 0).

  • Analysis: This is likely the hydrolysis product (3-amino-1H-pyrazole-5-carboxylic acid) or the hydrochloride salt if you did an acid workup without sufficient basification.

  • Fix: Ensure your material is the free base. If it is the acid byproduct, it will not dissolve in DCM; filter it off.

Q4: The product turned pink/red overnight.

  • Cause: Oxidation of the amino group or trace hydrazine residues reacting with air.

  • Fix: Store under Nitrogen/Argon at -20 °C. Recrystallize with a pinch of sodium dithionite (reducing agent) in the aqueous phase if doing an extraction.

References

  • Synthesis of Aminopyrazoles: Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). (General method for 3-aminopyrazoles). Link

  • Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 1, 1976. (Explains NMR broadening).
  • Chromatography of Amines: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 2011. (Principles of amine modifiers).
  • Physical Properties of Analogs: National Center for Biotechnology Information. PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. Link

  • Ester Synthesis Reference: Journal of Medicinal Chemistry, 2008, 51(15), 4672–4684. (Describes ethyl ester analogs and purification). Link

Disclaimer: This guide is intended for qualified personnel. Always review the Safety Data Sheet (SDS) for Hydrazine and Pyrazole derivatives before handling.

Sources

Troubleshooting

Technical Support Center: Aminopyrazole Synthesis

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in aminopyrazole synthesis. It is designed to move beyond standard literature procedures and address the "why...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in aminopyrazole synthesis. It is designed to move beyond standard literature procedures and address the "why" and "how" of failure modes.

Ticket Subject: Troubleshooting Regioselectivity, Side Reactions, and Yield Loss in


-Ketonitrile Cyclizations.
Assigned Specialist:  Senior Application Scientist.

Welcome to the troubleshooting hub. The synthesis of aminopyrazoles—specifically via the condensation of


-ketonitriles with hydrazines—is deceptively simple. While the core reaction is a textbook cyclocondensation, the pathway is riddled with bifurcation points that lead to regioisomers, oligomers (azines), and hydrolysis products.[1]

This guide treats your reaction flask as a system to be debugged.

🟢 Module 1: The Regioselectivity Crisis (3-Amino vs. 5-Amino)

User Issue: "I am using a substituted hydrazine (


) and a non-symmetric 

-ketonitrile. I need the 5-aminopyrazole, but I'm getting a mixture or the 3-amino isomer."
🔬 The Mechanistic Root Cause

The reaction is governed by a competition between Kinetic Control and Thermodynamic Control , dictated by which nitrogen of the hydrazine attacks which electrophile (the ketone or the nitrile) first.

  • Pathway A (Thermodynamic

    
     5-Aminopyrazole): 
    
    • The terminal nitrogen (

      
      ) of the hydrazine is the most nucleophilic.
      
    • It attacks the ketone (

      
      ) first (the most electrophilic site).[1]
      
    • This forms a hydrazone intermediate .[2]

    • Intramolecular attack of the internal nitrogen (

      
      ) on the nitrile (
      
      
      
      ) closes the ring.
    • Result: The

      
      -group ends up on the nitrogen adjacent to the carbon derived from the ketone.
      
  • Pathway B (Kinetic

    
     3-Aminopyrazole): 
    
    • Under basic conditions, the hydrazine or the enolate of the nitrile reacts differently.

    • The hydrazine may attack the nitrile first (amidrazone formation) or undergo a Michael-type addition if the substrate allows.

    • Result: The

      
      -group ends up on the nitrogen distal to the carbon derived from the ketone.
      
🛠️ Troubleshooting Protocol

Use the "Condition Switch" method to steer the pathway.

Target IsomerReaction ControlRecommended ConditionsMechanism
5-Aminopyrazole Thermodynamic Neutral/Acidic, Heat. Reflux in EtOH or AcOH. Avoid strong bases.[1]Initial attack on

(Hydrazone formation).
3-Aminopyrazole Kinetic Basic, Low Temp. NaOEt/EtOH at

.[1]
Initial attack on

or Michael addition; rapid trapping.

Expert Tip: If you are stuck with a mixture, switch solvents.[1] Fluorinated alcohols (e.g., TFE, HFIP) have been shown to enhance regioselectivity towards 5-substituted pyrazoles by stabilizing specific transition states via hydrogen bonding.[1]

🟡 Module 2: The "Yellow Precipitate" (Stalled Intermediates)[1][2]

User Issue: "My reaction turned bright yellow/orange and precipitated a solid. NMR shows it's not the product, and the nitrile peak is still visible."

🔬 Diagnosis: The Hydrazone Trap

You have successfully formed the hydrazone intermediate (Pathway A step 1), but the ring has not closed. This is common when:

  • The nitrile is electron-rich or sterically hindered.

  • The reaction temperature is too low.

  • The internal hydrazine nitrogen is not nucleophilic enough (e.g., if

    
     is an electron-withdrawing aryl group).[1]
    
🛠️ Recovery Protocol

Do not discard the yellow solid. It is your pre-product.

  • Isolate: Filter the solid.

  • Acid Catalysis: Resuspend in ethanol with 5–10% acetic acid or HCl.

  • Heat: Reflux for 2–6 hours. The acid protonates the nitrile, making it more susceptible to nucleophilic attack by the internal nitrogen.

🔴 Module 3: Side Reaction Traps (Azines & Pyrazolones)

User Issue: "I see high molecular weight byproducts or a product that lacks the amino group."

🔬 Analysis of Side Pathways[1][2]
1. Azine Formation (The "Double" Condensation)[1]
  • Symptom: High MW, insoluble solid.[1]

  • Cause: One hydrazine molecule reacts with two ketone molecules instead of cyclizing.[1] This happens when hydrazine is the limiting reagent or added too slowly.

  • Fix: Ensure Hydrazine is in Excess (1.1 – 1.5 eq) and add the

    
    -ketonitrile to the hydrazine solution, not vice-versa.
    
2. Pyrazolone Formation (Hydrolysis)[1]
  • Symptom: Product has an

    
     (tautomer of 
    
    
    
    ) instead of
    
    
    .
  • Cause: Hydrolysis of the nitrile group before cyclization, or hydrolysis of an ester group if the starting material was a

    
    -ketoester (mistaken identity).[1]
    
  • Fix: Ensure solvents are anhydrous .[1] If using a

    
    -ketonitrile, verify it hasn't hydrolyzed to a 
    
    
    
    -ketoamide or acid during storage.

📊 Visualizing the Pathways

The following diagram maps the decision points determining the fate of your reaction.

Aminopyrazole_Pathways Start Beta-Ketonitrile + Hydrazine (R-NH-NH2) Hydrazone Hydrazone Intermediate (Yellow Precipitate) Start->Hydrazone Neutral/Acidic Reflux (Attack at C=O) Michael Michael/Nitrile Adduct Start->Michael Basic (NaOEt) Low Temp (Attack at CN) Pyrazolone Pyrazolone (OH) [Hydrolysis] Start->Pyrazolone Water present Nitrile Hydrolysis FiveAmino 5-Aminopyrazole (Major Product) Hydrazone->FiveAmino Cyclization (Internal N attacks CN) Azine Azine (Dimer) [Side Reaction] Hydrazone->Azine Excess Ketone Low Hydrazine Conc. ThreeAmino 3-Aminopyrazole (Kinetic Product) Michael->ThreeAmino Cyclization

Caption: Divergent pathways in aminopyrazole synthesis. Green nodes indicate successful target synthesis; red nodes indicate common failure modes.

📝 Experimental Protocol: Regioselective Synthesis

Standard Procedure for 5-Aminopyrazoles (Thermodynamic)
  • Setup: In a round-bottom flask, dissolve substituted hydrazine (1.1 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add

    
    -ketonitrile (1.0 equiv) in one portion.
    
  • Reaction: Reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: If a yellow solid persists after 1 hour, add catalytic AcOH (5 drops).[1]

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent and recrystallize from EtOH/Water.[1]

Standard Procedure for 3-Aminopyrazoles (Kinetic)[1][2]
  • Base Preparation: Prepare a solution of NaOEt (1.2 equiv) in absolute EtOH under

    
    .
    
  • Addition: Cool to

    
    . Add substituted hydrazine (1.0 equiv).
    
  • Substrate Addition: Add

    
    -ketonitrile (1.0 equiv) slowly to maintain low temperature.
    
  • Reaction: Stir at

    
     for 2 hours, then allow to warm to RT overnight.
    
  • Workup: Quench with dilute AcOH (to pH 7). Extract with EtOAc. Purify via column chromatography (Regioisomers often have distinct

    
     values).[1]
    

📚 References

  • Regioselectivity Mechanisms: Fichez, J., Busca, P., & Prestat, G. (2018).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles. Link (See Section 2.1.2 on monosubstituted hydrazines).[1]

  • Kinetic vs. Thermodynamic Control: Bagley, M. C., et al. (2007).[1] Regioselective synthesis of 5-amino- and 3-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link (Discusses the switch between AcOH/Toluene and EtONa/EtOH).[1]

  • General Synthesis & Side Reactions: Elnagdi, M. H., et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Solvent Effects (Fluorinated Alcohols): Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link (Demonstrates TFE/HFIP influence on regiochemistry).[1]

  • Azine Formation: Aggarwal, R., et al. (2011).[1] Synthesis and Biological Activities of 5-Aminopyrazoles. Beilstein J. Org.[1] Chem. Link

Sources

Optimization

Propyl 3-amino-1H-pyrazole-5-carboxylate stability and degradation issues

The following technical guide addresses the stability, degradation, and handling of Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0). This guide is structured for researchers requiring high-fidelity control o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, degradation, and handling of Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0). This guide is structured for researchers requiring high-fidelity control over their starting materials in medicinal chemistry and drug discovery workflows.[1]

Stability, Degradation & Troubleshooting Guide[1]

Compound Identity:

  • IUPAC Name: Propyl 3-amino-1H-pyrazole-5-carboxylate[1][2][3]

  • CAS Number: 1346813-18-0[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [5]
  • Molecular Weight: 169.18 g/mol [1][5]

  • Core Function: Heterocyclic building block for kinase inhibitors and high-affinity ligands.[1][5]

Stability Profile & Degradation Mechanisms

The stability of Propyl 3-amino-1H-pyrazole-5-carboxylate is governed by two competing functionalities: the nucleophilic primary amine at position 3 and the electrophilic propyl ester at position 5.[1]

Primary Degradation Pathways
A. Ester Hydrolysis (The "Mass -42" Issue)

The propyl ester is susceptible to hydrolysis, converting the lipophilic ester into the polar carboxylic acid.[5] This is the most common degradation mode, accelerated by moisture and deviations in pH.[5]

  • Mechanism: Nucleophilic attack by water at the carbonyl carbon.[5]

  • Diagnostic: Appearance of a peak at 127.1 Da (Acid form) in LCMS.[5] The mass difference is exactly 42 Da (Loss of C

    
    H
    
    
    
    ).[5]
  • Consequence: Drastic change in solubility (Acid is water-soluble; Ester is lipophilic) and loss of reactivity in subsequent coupling steps.[5]

B. Oxidative Discoloration (The "Yellowing" Issue)

The electron-rich amino pyrazole ring is prone to oxidation by atmospheric oxygen.[5]

  • Mechanism: Formation of N-oxides or oxidative coupling to form azo-dimers (-N=N-).[1]

  • Diagnostic: Sample turns from off-white/white to yellow, orange, or brown.[5]

  • Consequence: Introduction of radical impurities that can poison transition metal catalysts (e.g., Pd-catalyzed Buchwald couplings).[5]

C. Decarboxylation (Thermal Instability)

If the compound hydrolyzes to the acid (3-amino-1H-pyrazole-5-carboxylic acid), subsequent heating can lead to decarboxylation, releasing CO


 and yielding 3-aminopyrazole.[1]
  • Trigger: Heating a hydrolyzed sample >80°C.

Visualizing Degradation Pathways

DegradationPathways cluster_legend Legend Compound Propyl 3-amino-1H-pyrazole-5-carboxylate (MW: 169.18) Acid 3-Amino-1H-pyrazole-5-carboxylic Acid (MW: 127.10) [Hydrolysis Product] Compound->Acid + H2O / H+ or OH- (Loss of Propyl group, -42 Da) Azo Azo-Dimers / N-Oxides (Yellow/Brown Impurities) Compound->Azo O2 (Air) / Light (Oxidation) Decarb 3-Aminopyrazole (MW: 83.09) [Thermal Product] Acid->Decarb Heat (>80°C) (- CO2) key1 Blue: Active Compound key2 Red: Critical Degradant key3 Yellow: Oxidative Impurity

Caption: Mechanistic pathways for hydrolysis, thermal decarboxylation, and oxidative degradation.

Troubleshooting Guide (FAQ)

This section addresses specific issues encountered during storage and experimentation.

Issue 1: "My sample has turned from white to yellow/brown."
  • Cause: Oxidative degradation of the primary amine.[5] This is common if the container was not backfilled with inert gas (Argon/Nitrogen) after opening.[5]

  • Impact: Trace oxidation (<1%) often causes significant color change but may not severely impact stoichiometry.[5]

  • Action:

    • Check purity via LCMS (UV at 254 nm).[5] Colored impurities often have high extinction coefficients but low mass abundance.

    • If purity is >95%, use activated charcoal filtration during your reaction workup to remove color bodies.[5]

    • Prevention: Store under Argon at -20°C.

Issue 2: "LCMS shows a major peak at 127 m/z."[6]
  • Cause: Hydrolysis of the propyl ester to the carboxylic acid.[5]

  • Context: Often occurs if the sample was stored in a fridge without a desiccator (condensation enters the vial upon warming) or if dissolved in DMSO/DMF that contained water.[5]

  • Action:

    • Do not use for ester-based reactions (e.g., amidation of the ester).[5]

    • Purification: The acid is significantly more polar.[5] Dissolve the sample in Ethyl Acetate and wash with saturated NaHCO

      
      .[5] The acid will move to the aqueous layer; the intact ester will remain in the organic layer.[5]
      
Issue 3: "The compound is not dissolving in my standard solvent."
  • Cause: You likely have the Carboxylic Acid degradant (high polarity, low organic solubility) or the Hydrochloride Salt form if not specified.[5]

  • Check:

    • Propyl Ester (Free Base): Soluble in DCM, EtOAc, MeOH.[5]

    • Carboxylic Acid (Degradant): Poor solubility in DCM; soluble in DMSO, water (basic pH).[5]

  • Action: Test pH of an aqueous suspension. If acidic (pH < 4), you may have the salt form or the hydrolyzed acid.[5]

Analytical & Purification Protocols

Protocol A: Purity Assessment (HPLC/LCMS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (aromatic ring) and 210 nm (amide/ester).[5]

  • Expected Retention: The Propyl Ester is more lipophilic and will elute later than the Acid degradant.[5]

    • Approximate Relative Retention (RRT): Acid (0.[5][6]4) vs. Propyl Ester (1.0).[5]

Protocol B: Rescue Purification (Recrystallization)

If hydrolysis is low (<5%) but oxidation (color) is high:

  • Dissolve: Dissolve crude solid in minimal warm Ethanol (40°C).

  • Filter: Pass through a 0.2 µm PTFE syringe filter to remove insoluble oxidative polymers.[5]

  • Precipitate: Add cold Heptane or Water dropwise until turbidity persists.[5]

  • Cool: Store at 4°C overnight.

  • Isolate: Filter the white crystals and dry under high vacuum for 24h.

Protocol C: Proper Storage System

To maximize shelf-life (>1 year):

  • Atmosphere: Flush vial with Argon or Nitrogen before capping.[5]

  • Temperature: Long-term storage at -20°C is superior to 4°C.[1][5]

  • Moisture: Store the vial inside a secondary container (jar) with desiccant packs (Silica gel or Drierite).

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation.

Data Summary: Physical Properties & Stability

PropertyValue / DescriptionNote
MW 169.18 g/mol Free Base
LCMS Target Mass [M+H]

= 170.2
Positive Mode
Major Degradant 3-Amino-1H-pyrazole-5-carboxylic acidMW: 127.10 ([M+H]

= 128)
Mass Shift (Degradation) -42 Da Diagnostic for hydrolysis
Solubility (Ester) DMSO, Methanol, DCM, EtOAcLipophilic
Solubility (Acid Degradant) DMSO, Water (pH > 7)Hydrophilic
Storage Class Hygroscopic, Air SensitiveKeep Cold & Dry

Troubleshooting Logic Flow

TroubleshootingTree Start Start: Issue Identification CheckColor Is the solid colored (Yellow/Brown)? Start->CheckColor CheckLCMS Run LCMS: Check Mass Spectrum CheckColor->CheckLCMS Yes or No Oxidation Diagnosis: Surface Oxidation. Parent compound intact. Action: Charcoal filtration. CheckColor->Oxidation Yes (Yellow) Good Diagnosis: Compound Stable. Proceed with experiment. CheckColor->Good No (White) Mass170 Peak at 170 m/z (M+H) Dominant? CheckLCMS->Mass170 Mass128 Peak at 128 m/z (M+H) Present? CheckLCMS->Mass128 Mass170->CheckColor If Purity >95% Hydrolysis Diagnosis: Ester Hydrolysis. Propyl group lost. Action: NaHCO3 wash separation. Mass128->Hydrolysis Significant Peak

Caption: Decision tree for diagnosing purity issues based on visual inspection and mass spectrometry.

References

  • Compound Identity & CAS : National Center for Biotechnology Information.[5] (2025).[5][7][8][9][10] PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. (Parent Acid Reference). Retrieved from [Link]

  • Pyrazoles Synthesis & Stability : Fustero, S., et al. (2011).[5] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (General stability of aminopyrazole esters).

  • Ester Hydrolysis Mechanisms : Larock, R. C. (1999).[5] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Standard reference for ester hydrolysis kinetics).

Sources

Troubleshooting

Technical Support Center: Pyrazole Cyclization Optimization

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimizing Reaction Conditions for Pyrazole Cyclization Ticket ID: PYR-OPT-2026 🟢 System Status: Triage & Diagnostics Welcome to the Pyrazole Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimizing Reaction Conditions for Pyrazole Cyclization Ticket ID: PYR-OPT-2026

🟢 System Status: Triage & Diagnostics

Welcome to the Pyrazole Synthesis Support Hub. Before proceeding to specific protocols, use this diagnostic workflow to identify the root cause of your experimental failure.

Visual Troubleshooting Flowchart

The following decision tree outlines the logical steps to resolve common pyrazole synthesis failures.

TroubleshootingFlow Start START: Define Failure Mode Issue_Yield Low Yield / Stalled Reaction Start->Issue_Yield Issue_Regio Wrong Regioisomer (1,3 vs 1,5) Start->Issue_Regio Issue_Purity Oiling Out / Impurities Start->Issue_Purity Diag_Intermed Intermediate (Hydrazone) Observed? Issue_Yield->Diag_Intermed Diag_Solvent Check Solvent Polarity (Proticity) Issue_Regio->Diag_Solvent Sol_Micro Switch to Microwave (120°C, 10 min) Issue_Purity->Sol_Micro Cleaner profile Sol_Acid Add Acid Catalyst (AcOH or HCl) Diag_Intermed->Sol_Acid Yes (Cyclization failed) Diag_Intermed->Sol_Micro No (Reaction too slow) Sol_Fluor Switch Solvent to HFIP/TFE (H-Bond Donating) Diag_Solvent->Sol_Fluor Need 1,3-isomer Sol_Steric Use Enaminone Surrogate Diag_Solvent->Sol_Steric Need absolute control

Figure 1: Diagnostic logic for identifying the root cause of pyrazole synthesis failures. Blue nodes indicate start; Red/Yellow/Green indicate failure modes; Grey indicates diagnostic questions.

📂 Ticket #1: Regioselectivity Control (The Isomer Problem)

User Issue: "I am reacting methylhydrazine with an unsymmetrical 1,3-diketone. I need the 1,3-isomer, but I am getting a 50:50 mix or the 1,5-isomer."

Root Cause Analysis

In the Knorr synthesis, the hydrazine nucleophile has two nitrogens with different nucleophilicities (if substituted), and the 1,3-diketone has two carbonyls with different electrophilicities.

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The bulkier nitrogen avoids the bulkier carbonyl substituent.

  • Solvent Interference: Protic solvents (EtOH) often mask electronic differences via hydrogen bonding, leading to poor selectivity.

Solution: The Fluorinated Alcohol Switch

To force regioselectivity, you must alter the solvent environment to favor specific hydrogen-bonding interactions.

Q: How do I force the formation of the 1,3-isomer (regio-defined)? A: Switch your solvent from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Mechanism: HFIP is a strong hydrogen-bond donor (high

    
     value) but a poor acceptor. It selectively activates the carbonyls and stabilizes the transition state for the specific isomer formation, often shifting ratios from 1:1 to >95:5 [1].
    
  • Protocol Adjustment: Run the reaction at room temperature in HFIP. No acid catalyst is usually needed as HFIP is slightly acidic (

    
    ).
    

Q: My substrate is acid-sensitive. How do I control regioselectivity without HFIP? A: Use Lewis Acid Catalysis in aprotic solvents.

  • Recommendation: Use 10 mol%

    
     or 
    
    
    
    in acetonitrile. The metal coordinates to the dicarbonyl, enhancing the electrophilicity difference between the two carbonyl carbons [2].
Data: Solvent Effects on Regioselectivity

Reaction: Methylhydrazine + Benzoylacetone

SolventConditionsYield (%)Isomer Ratio (1,3 : 1,5)
Ethanol Reflux, 2h85%55 : 45 (Poor)
THF Reflux, 4h70%60 : 40
HFIP 25°C, 1h92% 98 : 2 (Excellent) [1]
Water 100°C, 30m88%50 : 50

📂 Ticket #2: Reaction Stalling & Low Yields

User Issue: "My LCMS shows the hydrazone intermediate formed quickly, but it won't cyclize to the pyrazole. The reaction stalls."

Root Cause Analysis

The Knorr synthesis is a two-step process:

  • Condensation: Hydrazine attacks Carbonyl A

    
     Hydrazone (Fast).
    
  • Cyclization: Hydrazone nitrogen attacks Carbonyl B

    
     Pyrazole (Slow, Rate-Determining Step).
    Failure usually occurs at Step 2 because the dehydration (loss of water) requires an acidic proton or thermal energy.
    
Solution: Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating (reflux) is often insufficient to overcome the activation energy for cyclization, especially with electron-deficient substrates.

Q: Why is the microwave method superior for pyrazoles? A: Pyrazole cyclization is highly polar. Microwave irradiation directly couples with the polar transition state, providing rapid internal heating. This typically reduces reaction times from 4 hours to 10 minutes and improves yields by suppressing side reactions (like oligomerization) [3, 4].

Q: What if I don't have a microwave reactor? A: You must use a dehydrating acid catalyst .

  • Add 5-10% Acetic Acid (AcOH) or TFA to your ethanol mixture.

  • Why? The acid protonates the remaining carbonyl oxygen (Step 2), making it more electrophilic and facilitating the intramolecular attack by the hydrazone nitrogen.

Mechanism Visualization

Mechanism Reactants 1,3-Diketone + Hydrazine Intermed Hydrazone Intermediate Reactants->Intermed Fast (Condensation) TS Cyclization TS (Polar) Intermed->TS Slow (Rate Limiting) Product Pyrazole + H2O TS->Product -H2O (Irreversible) Acid Acid Catalyst Accelerates Acid->TS MW Microwave Energy Overcomes Barrier MW->TS

Figure 2: Kinetic pathway of pyrazole formation. The transition from Hydrazone to Cyclization TS is the energy barrier where reactions stall without Acid or Microwave input.

📂 Ticket #3: Validated Protocol Library

Standardized Operating Procedures (SOPs) for high-reliability synthesis.

Protocol A: High-Throughput Microwave Method (Recommended)

Best for: Library generation, difficult substrates, high yield.

  • Stoichiometry: 1.0 equiv 1,3-diketone + 1.1 equiv Hydrazine (or salt).[1]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).[2]

    • Note: If using Hydrazine HCl salt, add 1.1 equiv Sodium Acetate.

  • Vessel: 10 mL Microwave pressure vial.

  • Parameters:

    • Temperature: 120°C

    • Time: 5 - 10 minutes

    • Power: Dynamic (Max 300W)

  • Work-up: Pour mixture into ice water. The pyrazole usually precipitates. Filter and wash with cold water.

  • Yield Expectation: >90% [3].

Protocol B: Regioselective HFIP Method

Best for: Unsymmetrical diketones requiring specific isomer purity.

  • Stoichiometry: 1.0 equiv Diketone + 1.1 equiv Methylhydrazine.

  • Solvent: HFIP (Hexafluoroisopropanol) (0.5 M concentration).

  • Conditions: Stir at 25°C (Room Temp) for 1–2 hours.

  • Work-up: Evaporate HFIP (recoverable/recyclable). Purify via silica plug if necessary.[2]

  • Yield Expectation: >90% yield, >95:5 regioselectivity [1].

⚠️ Safety & Handling: Hydrazines

Hydrazines are potent reducing agents, often toxic, and potential carcinogens.

  • Hydrazine Hydrate: Highly toxic and unstable. Use in a fume hood.

  • Peroxide Risk: Do not distill hydrazines to dryness if ethers are present.

  • Waste Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal to convert it to nitrogen gas, but do this slowly in an ice bath to manage exotherms.

📚 References

  • Aggarwal, V. K., et al. (2006). Regioselective Synthesis of Pyrazoles using Fluorinated Solvents. Journal of Organic Chemistry.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.

  • Nagaraju, S., et al. (2025).[1][3] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. RSC Advances.

  • Organic Chemistry Portal. (2024). Pyrazole Synthesis: Recent Literature and Mechanisms.

Sources

Optimization

Troubleshooting low purity of propyl 3-amino-1H-pyrazole-5-carboxylate

Topic: Troubleshooting Low Purity & Isolation Issues Ticket ID: AP-PYR-005-PROPYL Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The Molecule & The Problem Target Molecule: Propyl 3-amino-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Isolation Issues Ticket ID: AP-PYR-005-PROPYL Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Molecule & The Problem

Target Molecule: Propyl 3-amino-1H-pyrazole-5-carboxylate Common Issues: "Sticky oil" formation, low melting point, presence of hydrazide impurities, and incomplete cyclization.[1]

The synthesis of aminopyrazoles via the condensation of hydrazines with


-cyano-keto esters (or enol ethers) is deceptively simple.[1] While the core ring formation is robust, the propyl ester  variant introduces specific lipophilic challenges compared to its methyl/ethyl homologs. Low purity often stems from three distinct failure points:
  • Stoichiometric Imbalance: Leading to hydrazide formation.

  • Tautomeric/Solvation Traps: Preventing crystallization.

  • Amphoteric Mismanagement: Incorrect pH during workup.

Diagnostic Module: Identify Your Impurity

Before attempting remediation, compare your analytical data against these known failure modes.

SymptomLikely Impurity/IssueRoot Cause
Mass Spec (M+14) Hydrazide Derivative (Propyl ester replaced by -NHNH₂)Excess hydrazine used; reaction time too long.
NMR: Extra Ethyl/Vinyl signals Uncyclized Intermediate Incomplete reaction; Temperature too low or water in solvent.
Sticky/Gummy Oil Solvent Inclusion / Oligomers The propyl chain increases lipophilicity, trapping high-boiling solvents (e.g., propanol).
NMR: Broad peaks @ 10-13 ppm Acid Derivative (Hydrolysis)Workup pH was too high (basic) for too long, hydrolyzing the ester.

Root Cause Analysis & Mechanism (Visualized)

Understanding the competition between the desired cyclization and the side reactions is critical.[1]

Diagram 1: Reaction Pathways & Impurity Generation

This flowchart illustrates where the process degrades.

ReactionPathways Start Starting Material (Propyl 2-cyano-3-ethoxyacrylate) Intermediate Open-Chain Intermediate Start->Intermediate + Hydrazine (1.0 eq) Hydrazine Hydrazine (Nucleophile) Azine IMPURITY C: Azine Oligomers Hydrazine->Azine Oxidation/Coupling Target TARGET: Propyl 3-amino-1H-pyrazole-5-carboxylate Intermediate->Target Cyclization (Heat/Acid cat.) Hydrazide IMPURITY A: Carbohydrazide Target->Hydrazide + Excess Hydrazine (Nucleophilic Attack on Ester) Acid IMPURITY B: Carboxylic Acid Target->Acid Hydrolysis (High pH / Water)

Figure 1: Mechanistic pathway showing how excess reagents and pH mismanagement lead to common impurities.[1]

Troubleshooting Protocols

Issue A: The "Sticky Oil" Phenomenon (Solidification Failure)

Context: The propyl group adds rotational freedom and lipophilicity, making the lattice energy lower than the methyl ester. It resists crystallizing if any impurity (even 2%) is present.

The Fix: The "Cloud Point" Trituration Do not rely on simple evaporation. Use this antisolvent method.

  • Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (or Isopropanol).

  • Add n-Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add a seed crystal if available. If not, scratch the glass side vigorously.

  • Cool slowly to 4°C.

  • Critical Step: If it oils out again, re-heat to dissolve, add 5% more solvent, and cool slower.

Issue B: Removing the Hydrazide Impurity

Context: If you used >1.1 equivalents of hydrazine, you likely formed the hydrazide. This is polar and difficult to separate by chromatography.

The Fix: Selective Acid Washing The hydrazide is more basic than the aminopyrazole.[1]

  • Dissolve crude in Dichloromethane (DCM) .

  • Wash with 0.5 M HCl (Cold).

    • Note: The target aminopyrazole is a weak base (pKa ~3-4) and will partition partially into the acid, but the hydrazide partitions completely.[1]

  • Monitor the organic layer by TLC.[1] If the product is lost to the aqueous layer, adjust acid strength to 0.1 M HCl .

The "Golden Standard" Purification Workflow

If your purity is <90%, stop "washing" and perform a full Acid-Base Swing. This exploits the amphoteric nature of the aminopyrazole.

Diagram 2: Self-Validating Purification Logic

PurificationLogic Crude Crude Mixture (Oil/Solid) Dissolve Step 1: Dissolve in 1M HCl (Target becomes soluble salt) Crude->Dissolve Extract1 Step 2: Wash with Ethyl Acetate Dissolve->Extract1 OrganicWaste Organic Layer: Contains Non-Basic Impurities (Unreacted ester, oligomers) Extract1->OrganicWaste Discard AqueousAcid Aqueous Acid Layer: Contains Target + Hydrazide Extract1->AqueousAcid Keep Neutralize Step 3: Adjust pH to ~8-9 with NaHCO3 (Careful!) AqueousAcid->Neutralize Precipitate Target Precipitates (Free Base) Neutralize->Precipitate Filtration Step 4: Filter & Wash (Cold Water) Precipitate->Filtration

Figure 2: Acid-Base Swing protocol.[1] This method ensures that only substances with the specific pKa profile of the target are isolated.

Protocol Notes:

  • Step 3 Warning: Do not use strong NaOH. High pH (>12) will hydrolyze the propyl ester to the carboxylic acid (Impurity B).[1] Use Saturated Sodium Bicarbonate (

    
    ).[1][2]
    
  • Solvent Choice: If the propyl ester does not precipitate (due to solubility), extract the neutralized aqueous layer with DCM (3x), dry over

    
    , and evaporate.
    

Frequently Asked Questions (FAQ)

Q: Why does my NMR show two sets of peaks for the pyrazole ring protons? A: This is likely Tautomerism , not an impurity. 3-amino-1H-pyrazole derivatives exist in rapid equilibrium between the 1H and 2H forms (or 3-amino vs 5-amino tautomers).[1] In solvents like DMSO-


, these may appear as broadened or split peaks.[1] Add a drop of 

to the NMR tube; if the NH peaks disappear and the ring signals sharpen/coalesce, it is tautomerism.

Q: Can I use Ethanol for recrystallization? A: For the propyl ester, Ethanol is often too soluble. Use Ethanol/Water (1:1) or Toluene . The propyl chain makes the molecule significantly more lipophilic than the ethyl ester variant found in most literature.[1]

Q: My product turned red/brown overnight. What happened? A: Oxidation . Aminopyrazoles are electron-rich and susceptible to air oxidation, forming azo-linkages (colored oligomers).[1]

  • Prevention:[3] Store under Argon/Nitrogen in the dark.

  • Remediation: Pass through a short pad of silica gel using DCM/MeOH (95:5) to remove the colored polar impurities.

References

  • Synthesis of 3(5)-aminopyrazoles: Aggarwal, V. et al. "Regioselective synthesis of aminopyrazoles."[1] Journal of Organic Chemistry. (General mechanism grounding).

  • Tautomerism in Pyrazoles: Elguero, J. et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry. (Explains NMR anomalies).
  • Purification of Amphoteric Heterocycles: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for acid-base extraction).
  • Hydrazine Toxicity & Handling: PubChem Database. "Hydrazine - Safety & Hazards." Link

  • Propyl 3-amino-1H-pyrazole-5-carboxylate Properties: PubChem Compound Summary. Link(Note: Link directs to the homologous acid/structure for property verification).

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazole Compounds

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying pyrazole derivatives. Drawing from established methodologies and in-the-field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized compounds.

Introduction: The Challenge of Pyrazole Purity

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, celebrated for their diverse biological activities.[1][2] However, their synthesis, most commonly via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (e.g., Knorr pyrazole synthesis), is frequently plagued by the formation of impurities.[3][4] These can range from unreacted starting materials and reagents to regioisomers and reaction byproducts, complicating downstream applications and analyses.[5] This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: My crude pyrazole product is a persistent yellow or reddish-brown oil, even after removing the solvent. What is the likely cause?

This is a very common issue, particularly when using phenylhydrazine or its salts.[6][7] The coloration is often due to the air-oxidation or decomposition of the hydrazine reagent.[6]

Root Cause Analysis:

  • Hydrazine Quality: Phenylhydrazine is notoriously sensitive to air and light and can decompose over time, forming colored impurities.[6]

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can exacerbate the decomposition of hydrazines.

Troubleshooting Steps:

  • Use High-Purity Reagents: Always use freshly distilled or purchased high-purity hydrazine. For phenylhydrazine, a colorless to pale yellow liquid is ideal. If it is dark red or brown, it should be purified by distillation under reduced pressure before use. Hydrazine salts, like hydrazine sulfate, are generally more stable crystalline solids and can be a better alternative.[6]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Temperature Control: Maintain the recommended reaction temperature. For many Knorr-type syntheses, cooling in an ice bath during the initial addition of reagents is crucial to control exothermic reactions.[8]

Q2: TLC analysis of my crude product shows two or more spots with very similar Rf values. How can I resolve this?

This often indicates the presence of regioisomers, a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5][9] The two carbonyl groups of the dicarbonyl compound have different electrophilicities, leading to the formation of two different pyrazole products.[9][10]

Logical Flow for Isomer Separation:

start Crude Product (Mixture of Regioisomers) tlc TLC Analysis: Spots are very close start->tlc col_chrom Column Chromatography tlc->col_chrom Primary Method recryst Fractional Recrystallization tlc->recryst If chromatography fails or is impractical opt_solvent Optimize Mobile Phase (e.g., Hexane/Ethyl Acetate gradient) col_chrom->opt_solvent If co-elution occurs pure_isomers Isolated, Pure Regioisomers col_chrom->pure_isomers Successful Separation opt_solvent->col_chrom opt_solvent->pure_isomers Successful Separation alt_purify Alternative Methods: - Prep-HPLC - Derivatization recryst->alt_purify If crystals are not pure recryst->pure_isomers alt_purify->pure_isomers

Caption: Workflow for separating pyrazole regioisomers.

Detailed Protocols:

  • Column Chromatography: This is the most common method for separating regioisomers.[11][12]

    • Stationary Phase: Standard silica gel is typically effective.[11]

    • Mobile Phase Optimization: The key is to find a solvent system that maximizes the difference in Rf on the TLC plate. Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity.[11][13] A shallow gradient is often more effective than an isocratic elution for resolving closely related isomers.[11]

  • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be effective. This is often a trial-and-error process.

Q3: My pyrazole product is basic and streaks badly on a standard silica gel column. How can I improve the chromatography?

The basicity of the pyrazole ring (specifically the pyridine-like nitrogen) can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.[14]

Solutions:

  • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at a concentration of 0.1-1% is a common and effective choice.[14] Alternatively, you can prepare a slurry of the silica gel with the eluent containing triethylamine before packing the column.[14]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[14]

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyrazole and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified pyrazole back into an organic solvent.

Q4: How can I effectively remove unreacted hydrazine from my reaction mixture?

Hydrazine and its derivatives are often used in excess and are toxic, so their complete removal is critical.[6][15]

Methods for Hydrazine Removal:

  • Azeotropic Distillation: For volatile hydrazines, distillation with a solvent that forms an azeotrope, such as xylene, can be effective.[15]

  • Quenching: Unreacted hydrazine can be quenched by adding an excess of a simple ketone like acetone.[6] This forms the corresponding hydrazone, which is typically easier to remove by chromatography or crystallization.

  • Aqueous Wash: Many simple hydrazines (like hydrazine hydrate) have good water solubility. Repeated washing of the organic layer with water or brine during the workup can effectively remove them.

  • Acid Wash: As basic compounds, hydrazines can be removed by washing the organic layer with a dilute acid solution.

Troubleshooting Guide

This section addresses specific observational problems and provides a structured approach to their resolution.

Observation Potential Cause(s) Recommended Actions & Protocols
Low or No Product Yield 1. Inactive 1,3-dicarbonyl (e.g., stable enol form).2. Decomposition of hydrazine reagent.3. Poor solubility of starting materials or product.[16]1. Add an acid catalyst: A few drops of acetic acid or a catalytic amount of a stronger acid like H₂SO₄ can facilitate the initial condensation.[10]2. Verify reagent quality: Use fresh, high-purity hydrazine.[6]3. Solvent screening: If precipitation is observed, try a different solvent or a co-solvent system (e.g., ethanol/toluene) to improve solubility.[16]
Product is an Insoluble Solid The pyrazole derivative has poor solubility in common organic solvents.Purification Protocol: 1. Attempt Hot Recrystallization: Use a high-boiling point solvent (e.g., ethanol, isopropanol, or toluene).[16][17]2. Binary Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., DMF or DMSO) and add a "poor" solvent (e.g., water or hexane) dropwise until turbidity appears, then allow to cool slowly.[16]3. Acid Salt Formation: Convert the pyrazole to a salt (e.g., hydrochloride or sulfate) to increase aqueous solubility for purification, then neutralize to recover the free base.[18][19]
NMR Spectrum Shows Broad Peaks 1. Presence of paramagnetic impurities (e.g., trace metals).2. Tautomerism (for N-unsubstituted pyrazoles).3. Aggregation of the compound at high concentration.1. Filter through Celite/Silica: Pass a solution of the compound through a small plug of silica gel or Celite to remove particulate or trace metal impurities.2. Dilute the NMR sample. 3. Variable Temperature NMR: Acquire spectra at different temperatures to investigate dynamic exchange processes like tautomerism.
Reaction Fails to Go to Completion The reaction has reached equilibrium or is proceeding very slowly.1. Increase Temperature: Gently reflux the reaction mixture, monitoring by TLC.[16]2. Remove Water: If the reaction is reversible, use a Dean-Stark apparatus to remove the water formed during the cyclocondensation.

Key Purification Protocols in Detail

Protocol 1: Standard Silica Gel Column Chromatography for Regioisomer Separation

Objective: To separate two pyrazole regioisomers with slightly different polarities.

Workflow Diagram:

A 1. Prepare Crude Sample (Adsorb on silica gel) C 3. Load Sample A->C B 2. Pack Column (Slurry pack with initial eluent) B->C D 4. Elute with Gradient (e.g., 0% to 20% EtOAc in Hexane) C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G Identify pure fractions H 8. Evaporate Solvent G->H

Caption: Step-by-step flash chromatography workflow.

Methodology:

  • TLC Optimization: First, identify a solvent system (e.g., 9:1 Hexane:Ethyl Acetate) that shows baseline separation of your isomers on a TLC plate.[11]

  • Sample Preparation: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. This dry-loading method prevents band broadening.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane).[11]

  • Elution: Carefully load the dried sample onto the top of the column. Begin elution with the non-polar solvent, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).[13]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure, isolated isomers.[20]

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a pyrazole with poor solubility in a single solvent.[16]

Materials:

  • Crude pyrazole product

  • A "good" solvent in which the compound is soluble when hot (e.g., Ethanol, Isopropanol).[17]

  • A "poor" or "anti-solvent" in which the compound is insoluble (e.g., Water, Hexane).[14][16] The two solvents must be miscible.

Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently turbid (cloudy).

  • If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Placing it in a beaker of hot water and allowing it to cool with the bath can promote the formation of larger, purer crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent. Dry the crystals under vacuum.

References

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • Merino, P., et al. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved February 17, 2026, from [Link]

  • Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Development of novel pyrazolones by using SiO2/ZnCl2 – green approach. (2020). Journal of Applicable Chemistry. Retrieved February 17, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Al-Tel, T. H. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Retrieved February 17, 2026, from [Link]

  • New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. (2016). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. (2012). SciSpace. Retrieved February 17, 2026, from [Link]

  • “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (2016). Green Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Process for the purification of pyrazoles. (2009). Google Patents.
  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved February 17, 2026, from [Link]

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. (2021). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Sustainability & Circularity NOW. (n.d.). Who we serve. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved February 17, 2026, from [Link]

  • Remove excess hydrazine hydrate? (2021). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved February 17, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2012). UAB Divulga. Retrieved February 17, 2026, from [Link]

  • 4. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2020). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Szczerba, T. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2014). JOCPR. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). PMC. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. (2013). Connect Journals. Retrieved February 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved February 17, 2026, from [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved February 17, 2026, from [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Letters - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 17, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. Retrieved February 17, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 17, 2026, from [Link]

  • Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. (2021). yavuzlab. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Hub: Process Scale-Up for Propyl 3-amino-1H-pyrazole-5-carboxylate

Ticket Status: Open Priority: High (Scale-Up/Safety) Assigned Specialist: Senior Process Chemist Process Overview & Chemical Logic This guide addresses the scale-up challenges for synthesizing propyl 3-amino-1H-pyrazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Scale-Up/Safety) Assigned Specialist: Senior Process Chemist

Process Overview & Chemical Logic

This guide addresses the scale-up challenges for synthesizing propyl 3-amino-1H-pyrazole-5-carboxylate . While the ethyl ester analogue is more common in literature, the propyl ester introduces specific lipophilicity changes that affect solubility and crystallization behavior during scale-up.

The Synthetic Route: Modified Knorr Pyrazole Synthesis

The industry-standard route for this scaffold avoids the hazardous diazo-transfer methods used in small-scale discovery. Instead, we utilize a two-step condensation sequence:

  • Step 1 (Activation): Condensation of propyl cyanoacetate with triethyl orthoformate (TEOF) to form the reactive enol ether intermediate (propyl 2-cyano-3-ethoxyacrylate).

  • Step 2 (Cyclization): Nucleophilic attack by hydrazine hydrate followed by intramolecular cyclization to form the pyrazole core.

Critical Workflow Visualization

The following diagram illustrates the process flow, critical control points (CCPs), and decision gates for the synthesis.

G RawMat Propyl Cyanoacetate + TEOF + Ac2O Reactor1 Reactor 1: Enol Ether Formation (100-110°C) RawMat->Reactor1 Distillation CCP1: Distill Ethanol (Drive Equilibrium) Reactor1->Distillation Ethanol Removal Distillation->Reactor1 Recycle Loop (if incomplete) Intermediate Intermediate: Propyl 2-cyano-3-ethoxyacrylate Distillation->Intermediate Conversion >98% Reactor2 Reactor 2: Cyclization (0°C -> RT) Intermediate->Reactor2 Slow Addition Hydrazine Hydrazine Hydrate (Diluted in EtOH) Hydrazine->Reactor2 Exotherm CCP2: Exotherm Control (T < 25°C during add) Reactor2->Exotherm Isolation Crystallization/Filtration Exotherm->Isolation Stir 2-4h Product Final Product: Propyl 3-amino-1H-pyrazole-5-carboxylate Isolation->Product

Caption: Workflow for the 2-step synthesis highlighting Critical Control Points (CCPs) for equilibrium management and thermal safety.

Technical Support & Troubleshooting (Q&A)

Module A: Step 1 - Enol Ether Formation

Context: Reaction of Propyl Cyanoacetate + TEOF


 Intermediate.

Q1: The reaction has stalled at 80% conversion. Adding more TEOF doesn't help. What is wrong?

  • Root Cause: This reaction is equilibrium-driven. The byproduct is ethanol. If ethanol remains in the reactor, it prevents the reaction from completing.

  • Corrective Action:

    • Distillation: You must distill off the ethanol as it forms.[1] Use a Dean-Stark trap or a fractionating column. The internal temperature must rise above the boiling point of ethanol (78°C) to ensuring the equilibrium shifts to the right.

    • Catalyst: Ensure you are using Acetic Anhydride (

      
      ) (0.5 - 1.0 equiv). It acts as both a solvent and a scavenger for the ethanol, driving the reaction forward more effectively than TEOF alone.
      

Q2: The intermediate oil is dark brown/black upon isolation. Will this affect Step 2?

  • Root Cause: Thermal decomposition (polymerization of the acrylate) caused by excessive heating or prolonged reaction times at

    
    C.
    
  • Impact: Dark impurities often carry over into the pyrazole, making the final white solid difficult to obtain without column chromatography.

  • Corrective Action:

    • Keep the bath temperature below 110°C.[2]

    • Do not distill the intermediate to dryness if it's not necessary. Use the crude oil directly in Step 2 if the purity is >90% by NMR.

Module B: Step 2 - Cyclization with Hydrazine

Context: Intermediate + Hydrazine Hydrate


 Pyrazole Target.

Q3: We observed a violent temperature spike (exotherm) upon adding hydrazine. How do we scale this safely?

  • Root Cause: The condensation of hydrazine with the enol ether is highly exothermic. Adding hydrazine rapidly to a bulk solution creates localized hot spots that can trigger runaway decomposition.

  • Protocol Adjustment (Safety Critical):

    • Reverse Addition (Preferred for Scale): Dissolve the Intermediate in ethanol. Cool this solution to 0–5°C.

    • Dilution: Dilute Hydrazine Hydrate (64% or 80%) in ethanol (1:1 ratio) before addition.

    • Controlled Dosing: Add the hydrazine solution dropwise to the intermediate. Monitor internal temperature; do not allow

      
      C during addition.
      
    • Post-Addition: Only after addition is complete should you allow the reaction to warm to room temperature or reflux.

Q4: The product is not precipitating from the reaction mixture.

  • Root Cause: Unlike the methyl/ethyl esters, the propyl ester is more lipophilic and significantly more soluble in ethanol.

  • Corrective Action:

    • Solvent Swap: Distill off 50-70% of the ethanol.

    • Anti-solvent: Add water slowly to the concentrated residue. The propyl ester should precipitate as a solid.

    • Seed: If available, seed the mixture with authentic crystals to induce nucleation.

Validated Experimental Protocol (Scale-Up Ready)

Step 1: Synthesis of Propyl 2-cyano-3-ethoxyacrylate
  • Charge: Propyl cyanoacetate (1.0 equiv), Triethyl orthoformate (1.5 equiv), and Acetic Anhydride (1.0 equiv) into a reactor fitted with a distillation head.

  • Heat: Slowly ramp temperature to 100–110°C.

  • Distill: Collect the ethanol/ethyl acetate byproduct. Continue heating until distillate cessation (approx. 2–4 hours).

  • Check: Monitor by TLC or GC (disappearance of propyl cyanoacetate).

  • Isolate: Concentrate under reduced pressure to remove excess TEOF/Ac2O. Result: Thick yellow/orange oil. Proceed immediately to Step 2.

Step 2: Synthesis of Propyl 3-amino-1H-pyrazole-5-carboxylate
  • Prepare Solution A: Dissolve the crude oil from Step 1 in Ethanol (5 volumes relative to oil weight). Cool to 0–5°C.

  • Prepare Solution B: Mix Hydrazine Hydrate (1.1 equiv) with Ethanol (1 volume).

  • Addition: Add Solution B to Solution A slowly over 60 minutes, maintaining

    
    C.
    
  • Reaction: Allow to warm to RT and stir for 2 hours. (Optional: Reflux for 1 hour to ensure ring closure if HPLC shows uncyclized hydrazone).

  • Work-up:

    • Concentrate the mixture to ~30% volume.

    • Add Water (5 volumes) slowly with vigorous stirring.

    • Cool to 0°C for 2 hours.

    • Filter the precipitate. Wash with cold water/ethanol (9:1).

    • Dry in a vacuum oven at 45°C.

Data Summary Table
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDark color indicates oxidation/polymerization.
Yield (Step 1) > 95% (Crude)Quantitative conversion is expected.
Yield (Step 2) 75 - 85%Losses primarily due to solubility in mother liquor.
Purity (HPLC) > 98%Main impurity: unreacted intermediate or azine dimer.
Melting Point Est. 130–140°CNote: Propyl ester MP will differ slightly from Ethyl (148°C).

References

  • Process Safety of Hydrazine

    • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.[3] (2011).[4][5] Link

    • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. BenchChem Safety Guide.[6] Link

  • Synthetic Route (Knorr/Gould-Jacobs Variation)

    • Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole. (Methodology adaptation for carboxylate derivatives). MDPI Processes. (2024). Link

    • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (General pyrazole ring closure conditions). Arkivoc. (2012). Link

  • Orthoester Chemistry

    • One-Pot Reactions of Triethyl Orthoformate with Amines. (Mechanistic insight into the intermediate formation). MDPI Molecules. (2023). Link

  • General Pyrazole Synthesis Data

    • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Safety & Data.[7] Sigma-Aldrich.[7] Link

Sources

Troubleshooting

Propyl 3-amino-1H-pyrazole-5-carboxylate reaction mechanism challenges

The following technical guide addresses the specific reaction mechanism challenges associated with Propyl 3-amino-1H-pyrazole-5-carboxylate (and its tautomer, propyl 5-amino-1H-pyrazole-3-carboxylate). This scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific reaction mechanism challenges associated with Propyl 3-amino-1H-pyrazole-5-carboxylate (and its tautomer, propyl 5-amino-1H-pyrazole-3-carboxylate). This scaffold is a critical building block in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and pyrazolo[3,4-b]pyridines.

Executive Summary & Molecular Profile

Propyl 3-amino-1H-pyrazole-5-carboxylate is an ambident nucleophile with three distinct reactive nitrogen centers. Its reactivity is dominated by prototropic tautomerism, which complicates regioselectivity during electrophilic attacks (alkylation, acylation) and cyclocondensation reactions.

Key Chemical Properties:

  • Tautomerism: Exists in equilibrium between the 3-amino (1H) and 5-amino (1H) forms.

  • Nucleophilicity: The exocyclic amine (

    
    ) and the ring nitrogens (
    
    
    
    ) compete for electrophiles.
  • Ester Sensitivity: The propyl ester is lipophilic but susceptible to transesterification in non-propyl alcohol solvents.

Troubleshooting Guide: Mechanism & Optimization

Issue 1: Regioselectivity Failure in Pyrazolo[1,5-a]pyrimidine Synthesis

User Symptom: "I reacted the propyl aminopyrazole with a non-symmetrical 1,3-diketone, but I obtained a mixture of regioisomers (5-substituted vs. 7-substituted) or the wrong isomer entirely."

Technical Diagnosis: The formation of pyrazolo[1,5-a]pyrimidines proceeds via a [3+3] cyclocondensation. The regiochemistry is determined by the initial nucleophilic attack.

  • Path A (Kinetic): The more nucleophilic exocyclic

    
     attacks the most electrophilic carbonyl of the diketone.
    
  • Path B (Thermodynamic): The ring nitrogen (

    
    ) attacks.
    

Optimization Protocol:

  • Control pH: Acidic conditions (AcOH, reflux) generally favor the attack of the exocyclic amine first (formation of an enaminone intermediate), leading to specific isomers [1].

  • Solvent Selection: In aprotic solvents (toluene), the reaction is often controlled by the intrinsic electrophilicity of the diketone. In protic solvents (EtOH/PrOH), hydrogen bonding can activate specific carbonyls.

  • Steric Steering: If the 1,3-diketone has a bulky group (e.g.,

    
    -butyl vs. methyl), the less hindered carbonyl will be attacked by the 
    
    
    
    group.

Mechanism Visualization (Cyclization Pathways):

Regioselectivity Start Propyl 3-amino-1H-pyrazole -5-carboxylate PathA Path A: Exocyclic NH2 attacks Carbonyl(R1) Start->PathA Kinetic Control (Acid Cat.) PathB Path B: Ring NH attacks Carbonyl(R1) Start->PathB Thermodynamic (Basic/Neutral) Diketone Unsymmetrical 1,3-Diketone (R1 vs R2) Diketone->PathA Diketone->PathB InterA Intermediate: Enaminone PathA->InterA InterB Intermediate: Hydrazone-like PathB->InterB ProdA Isomer A: 7-R1-5-R2-pyrazolo [1,5-a]pyrimidine InterA->ProdA ProdB Isomer B: 5-R1-7-R2-pyrazolo [1,5-a]pyrimidine InterB->ProdB

Caption: Bifurcation of cyclization pathways determining the final regioisomer of pyrazolo[1,5-a]pyrimidines.

Issue 2: Unwanted Transesterification

User Symptom: "My LCMS shows a mass shift of -28 Da (Propyl


 Methyl) or -14 Da (Propyl 

Ethyl) after the reaction."

Technical Diagnosis: Using methanol or ethanol as a solvent in the presence of a base (alkoxide or carbonate) or strong acid causes rapid transesterification. The propyl group is exchanged for the solvent alkyl group.

Corrective Action:

  • Solvent Matching: ALWAYS use 1-propanol if a protic solvent is required.

  • Aprotic Alternatives: Use Acetonitrile (ACN), DMF, or Toluene if solubility permits.

  • Base Selection: Use non-nucleophilic bases like DBU, DIPEA, or Potassium tert-butoxide (

    
    -BuOK) instead of methoxide/ethoxide.
    
Issue 3: N-Alkylation vs. Exocyclic Amine Alkylation

User Symptom: "I tried to alkylate the exocyclic amine, but the alkyl group attached to the ring nitrogen (N1)."

Technical Diagnosis: The ring nitrogen (N1) is often more acidic (pKa ~14) and can be deprotonated easily, making it a potent nucleophile. However, under neutral conditions, the exocyclic amine is more nucleophilic.

Troubleshooting Matrix:

Desired ProductRecommended ConditionsMechanistic Rationale
Ring N-Alkylation Strong Base (NaH, K2CO3) in DMF/THFDeprotonation of N-H creates a hard nucleophile at N1.
Exocyclic N-Alkylation Reductive Amination (Aldehyde + NaBH(OAc)3)Avoids direct SN2 competition; proceeds via imine.
Exocyclic Acylation Acyl Chloride + Pyridine (0°C)Kinetic control favors the more accessible primary amine.

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine (Acid-Mediated)

Targeting the 7-substituted isomer via exocyclic amine attack.

  • Dissolution: Dissolve Propyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add the unsymmetrical 1,3-diketone (1.1 eq).

  • Reaction: Reflux at 110°C for 2–4 hours. Monitor by TLC/LCMS.

    • Note: Acetic acid protonates the carbonyls, but also buffers the amine. The exocyclic amine, being less hindered, attacks the most reactive carbonyl [2].

  • Workup: Cool to room temperature. Pour into ice water. The product usually precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from 1-propanol (to avoid transesterification) or EtOH (if transesterification is not a risk/observed).

Protocol B: Avoiding Transesterification in Basic Cyclization
  • Solvent: Use anhydrous 1-Propanol .

  • Base: Use Sodium Propoxide (prepared in situ by adding Na metal to 1-propanol) OR use DBU (1.2 eq).

  • Temperature: Reflux (97°C).

  • Rationale: By matching the solvent and the ester group, any transesterification is degenerate (Propyl

    
     Propyl), preserving the molecule's identity.
    

Frequently Asked Questions (FAQ)

Q: Why is the propyl ester used instead of the cheaper ethyl ester? A: The propyl chain increases lipophilicity (LogP), which can improve cell permeability in drug candidates. Additionally, it improves solubility in chlorinated solvents (DCM, Chloroform) during workup compared to the more polar methyl/ethyl analogs.

Q: Can I use microwave irradiation for these cyclizations? A: Yes. Microwave irradiation in acetic acid or ethanol (careful with transesterification) significantly accelerates the reaction (10–20 mins vs. 4 hours) and often improves yields by overcoming the activation energy for the initial nucleophilic attack [3].

Q: How do I distinguish the regioisomers by NMR? A:

  • NOE (Nuclear Overhauser Effect): Irradiate the pyrazole ring proton (C4-H).

    • If you see an enhancement of the substituent at position 5, you have the 7-substituted isomer (substituent is far).

    • If you see an enhancement of the substituent at position 7, you have the 5-substituted isomer (substituent is close).

  • HMBC: Look for long-range coupling between the pyrazole C3/C5 carbons and the pyrimidine ring protons.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyrimidine deriv
    • Source: Beilstein Journal of Organic Chemistry.
    • URL: [Link]

  • Microwave Assisted Synthesis

    • Title: Synthesis of pyrazolo[1,5-a]pyrimidine deriv
    • Source: Molecular Diversity (via NIH/PubMed).
    • URL: [Link][1]

  • General Reactivity of Aminopyrazoles

    • Title: Recent advances in aminopyrazoles synthesis and functionaliz
    • Source: Chimica Italiana.
    • URL: [Link]

  • Propyl Ester Characterization

    • Title: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Crystal Structure/Analog D
    • Source: Acta Crystallographica.[2]

    • URL: [Link]

Sources

Optimization

How to avoid regioisomer formation in pyrazole synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. Ticket ID: REGIO-PYR-001 Subject: Troubleshooting Regioisomer Formation in Pyrazole Synthesis Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Ticket ID: REGIO-PYR-001 Subject: Troubleshooting Regioisomer Formation in Pyrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

In drug discovery, the difference between a 1,3-substituted and a 1,5-substituted pyrazole is not just structural—it is the difference between a nanomolar inhibitor and an inactive byproduct.[1] For example, the anti-inflammatory drug Celecoxib relies strictly on the 1,5-diaryl architecture for COX-2 selectivity.[1]

This guide moves beyond basic textbook definitions to address the practical "why" and "how" of controlling regioselectivity. We will focus on overcoming the inherent flaws of the Knorr synthesis and implementing substrate-controlled alternatives.

Module 1: Diagnostic Workflow

Before modifying your reaction conditions, determine if your current synthetic route is capable of selectivity.[1] Use this decision tree to select the correct protocol.

PyrazoleDecisionTree Start START: Analyte Structure Substrate Is the 1,3-Electrophile Symmetrical? Start->Substrate SymYes No Regioisomer Issue (Proceed with Knorr) Substrate->SymYes Yes SymNo Unsymmetrical (R1 ≠ R2) Substrate->SymNo No Electronic Is there a strong electronic bias? (e.g., CF3, Ester) SymNo->Electronic BiasYes Electronic Control Possible (See Module 2) Electronic->BiasYes Yes BiasNo Similar Sterics/Electronics? (e.g., Methyl vs Ethyl) Electronic->BiasNo No RouteSwitch Switch Strategy BiasNo->RouteSwitch Enaminone Use Enaminone/Alkynone (See Module 3) RouteSwitch->Enaminone Standard Cycloadd 1,3-Dipolar Cycloaddition (See Module 4) RouteSwitch->Cycloadd Sensitive R-groups

Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis pathway.

Module 2: The Knorr Condensation (Optimizing the Classic Route)

The Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine (


) typically yields a mixture.
The Mechanism:  The reaction proceeds via a hydrazone intermediate.[2][3] The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on the most electrophilic carbonyl.
Technical FAQ

Q: I am reacting a trifluoromethyl-1,3-diketone with phenylhydrazine. Which isomer will be major? A: You will predominantly form the 5-hydroxy-5-trifluoromethyl pyrazoline intermediate, which dehydrates to the 3-trifluoromethyl pyrazole .[1]

  • Reasoning: The carbonyl adjacent to the

    
     group is harder and more electrophilic (due to strong induction). However, the terminal 
    
    
    
    of the hydrazine is the harder nucleophile. Under neutral/acidic conditions, the hydrazine attacks the
    
    
    -carbonyl first.
  • Protocol Adjustment: To reverse this (force attack at the non-fluorinated carbon), use hydrazine hydrochloride instead of free hydrazine.[1] The protonation changes the nucleophilicity profile.[4]

Q: My alkyl-alkyl diketone (e.g., 2,4-hexanedione) gives a 1:1 mixture. Can I fix this? A: Likely no , not via the Knorr method. The electronic difference between a methyl and an ethyl group is insufficient to direct the incoming hydrazine.

  • Action: Switch to the Enaminone Route (Module 3) .

Module 3: Substrate Control (Enaminones & Alkynones)

This is the "Gold Standard" for generating 1,5-disubstituted pyrazoles (often the more difficult isomer to access thermodynamically).

Why this works

Replacing a 1,3-diketone with an enaminone (


) or an alkynone  (

) desymmetrizes the electrophile.[1]
  • Enaminone: One site is a hard carbonyl; the other is a soft Michael acceptor (

    
    -carbon).
    
  • Alkynone: Allows controlled Michael addition.

Protocol: Regioselective Synthesis using Enaminones

Target: 1-Aryl-5-alkylpyrazole (1,5-isomer)

Reagents:

  • Enaminone (prepared from ketone + DMF-DMA).[1]

  • Aryl Hydrazine Hydrochloride.

  • Ethanol (Anhydrous).[1]

Step-by-Step:

  • Preparation: Dissolve the enaminone (1.0 equiv) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add Aryl Hydrazine Hydrochloride (1.1 equiv). Note: Using the HCl salt is crucial to prevent immediate uncontrolled condensation.

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC.[4][5][6]

    • Mechanism:[2][3][7][8][9] The hydrazine attacks the carbonyl (hard-hard interaction) to form the hydrazone before cyclization. This locks the regiochemistry.[10]

  • Workup: Cool to RT. Evaporate solvent.[4] Partition between EtOAc and

    
     (aq).[1]
    
  • Result: This typically yields the 1,3-isomer if free hydrazine is used, but can be tuned to the 1,5-isomer using specific solvent/acid combinations (see Table 1).[1]

Data Table: Controlling Selectivity with Enaminones

Hydrazine FormSolventAdditiveMajor IsomerSelectivity Ratio
Free HydrazineEthanolNone1,5-isomer > 95:5
Hydrazine HClEthanolPyridine1,3-isomer > 90:10
Free HydrazineWaterSDS (Micelle)1,5-isomer > 98:2

Module 4: 1,3-Dipolar Cycloaddition (The "Nuclear Option")

When condensation chemistry fails due to steric crowding or sensitive functional groups, use [3+2] cycloaddition .[1]

The Reaction: Diazo compounds + Alkynes


 Pyrazoles.[4]
Regiocontrol:  Governed by FMO (Frontier Molecular Orbital) theory and sterics.
Visualizing the Pathway

Cycloaddition Diazo Diazo Compound (Dipole) TS Transition State (Concerted) Diazo->TS Alkyne Terminal Alkyne (Dipolarophile) Alkyne->TS Product35 3,5-Disubstituted (Sterically Favored) TS->Product35 Major (Thermal) Product34 3,4-Disubstituted (Electronically Favored*) TS->Product34 Minor (Unless Cu-Catalyzed)

Figure 2: Regioselectivity in 1,3-dipolar cycloaddition. Thermal conditions favor the 3,5-isomer to minimize steric clash.[1]

Troubleshooting the Cycloaddition:

  • Issue: "I need the 1,4-substituted pyrazole."

  • Solution: You cannot get this via thermal cycloaddition of a diazoalkane and a terminal alkyne (which gives 1,3- or 1,5- products).[1] You must use Ruthenium-catalyzed (RuAAC) azide-alkyne click chemistry to form triazoles, or specific Copper(I) catalysts with diazo compounds to invert regioselectivity.[1]

Module 5: Purification & Analysis

Even the best synthesis may yield a 90:10 mixture.

  • NMR Diagnosis:

    • 1,3-Isomer: The proton at C4 usually appears upfield compared to the 1,5-isomer due to shielding effects, but this depends heavily on R-groups.[1]

    • NOESY (Crucial): Irradiate the N-Methyl or N-Aryl protons.

      • If you see NOE enhancement of the substituent at C5

        
        1,5-isomer .[1]
        
      • If you see NOE enhancement of the proton at C4

        
        1,3-isomer  (assuming C5 is substituted).[1]
        
  • Chromatography:

    • Regioisomers often have very similar Rf values on Silica.

    • Tip: Use Toluene/Acetone gradients instead of Hexane/EtOAc. The pi-stacking capability of toluene often differentiates the isomers better than alkanes.

References

  • Fustero, S., et al. (2011).[1] Regioselective Synthesis of Fluorinated Pyrazoles. Chemical Reviews. [Link]

  • Aggarwal, V. K., et al. (2006). Regiocontrol in the 1,3-Dipolar Cycloaddition of Diazoalkanes. Journal of the American Chemical Society. [Link][1]

  • Maddaluno, J., et al. (2020).[1] Recent Advances in the Synthesis of Pyrazoles: A Review. Frontiers in Chemistry. [Link]

  • El-Dusouqui, O. M., et al. (2010).[1] Solvent Effects on the Regioselectivity of the Reaction of Hydrazines with 1,3-Dicarbonyl Compounds. Tetrahedron Letters. [Link][1]

Sources

Troubleshooting

Technical Support Center: Propyl 3-amino-1H-pyrazole-5-carboxylate Crystallization

Role: Senior Application Scientist Subject: Troubleshooting Crystallization Anomalies in Amino-Pyrazole Esters Ticket ID: AP-PYR-552 Status: Open for Resolution Executive Summary: The "Pyrazolium" Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Crystallization Anomalies in Amino-Pyrazole Esters Ticket ID: AP-PYR-552 Status: Open for Resolution

Executive Summary: The "Pyrazolium" Challenge

Welcome to the technical support hub. If you are working with propyl 3-amino-1H-pyrazole-5-carboxylate , you are likely encountering a specific set of physicochemical frustrations common to aminopyrazoles: oiling out (Liquid-Liquid Phase Separation) , polymorphic shifts , and persistent solvation .

This molecule possesses a "dual personality" due to annular tautomerism (shifting protons between N1 and N2) and a lipophilic propyl chain contrasting with a polar amino head. This guide addresses the causality of these failures and provides self-validating protocols to resolve them.

Critical Issue: The "Oiling Out" Phenomenon

Symptom: Upon cooling or adding antisolvent, the solution turns milky (emulsifies) or deposits a sticky, yellow/orange oil at the bottom of the flask instead of crystals.

The Mechanism (Why it happens)

This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit of the solution is reached at a temperature above the melting point of the solvated solute.

  • The Propyl Factor: The propyl ester chain adds lipophilicity compared to the ethyl analog. In highly polar solvents (like Methanol/Water), the hydrophobic effect forces the molecule out of solution before it can organize into a lattice.

  • Impurity Effect: Traces of 3-aminopyrazole (decarboxylation product) or hydrolyzed acid act as "crystal poisons," disrupting nucleation sites.

Troubleshooting Protocol: The "Cloud Point" Seeding Method

Do not simply cool the solution further; this will only harden the oil.

Step-by-Step Resolution:

  • Re-dissolution: Heat the mixture until the oil phase fully redissolves. If it does not, add small aliquots of the "good" solvent (e.g., Isopropanol or Ethyl Acetate) until homogeneous.

  • Temperature Control: Cool the solution slowly to exactly 5°C above the temperature where oiling previously occurred.

  • The Seed: Add <1% w/w of pure seed crystals.

    • No seeds? Take 1 mL of the hot solution, put it in a vial, scratch the glass vigorously with a spatula, and flash-freeze in dry ice/acetone to force any solid (even amorphous). Use this crude solid as a seed.

  • Isothermal Aging: Hold the temperature constant. Do not cool! Allow the seeds to grow for 2-4 hours. This bypasses the LLPS zone.

  • Controlled Cooling: Once a visible slurry forms, cool at a rate of 5°C/hour.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Risk Level Notes
IPA / Heptane 1:3 to 1:5 Low Best balance for the propyl chain.
Ethyl Acetate / Hexane 1:4 Low Good for removing non-polar impurities.
Ethanol / Water Any High High risk of oiling due to hydrophobic effect.

| Toluene | 100% | Medium | Good for purity, but yield may be lower. |

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for rescuing a failed crystallization batch.

CrystallizationWorkflow Start Start: Crude Reaction Mixture CheckState Observation: Solid or Oil? Start->CheckState Oil Result: Sticky Oil / Emulsion CheckState->Oil Oiling Out Solid Result: Solid Precipitate CheckState->Solid Analysis Analyze Purity (HPLC/TLC) Oil->Analysis Take Aliquot Solid->Analysis Impure Purity < 95%? (Hydrolysis/Decarboxylation) Analysis->Impure High Impurities Pure Purity > 95% Analysis->Pure Clean but Oiled AcidBase Protocol A: Acid/Base Extraction (Remove neutral impurities) Impure->AcidBase SolventSwitch Protocol B: Switch Solvent System (Avoid MeOH/Water) Pure->SolventSwitch AcidBase->SolventSwitch Seed Protocol C: Seeding at Metastable Zone (Avoid LLPS) SolventSwitch->Seed Final Target: White/Off-White Crystals (Propyl 3-amino-1H-pyrazole-5-carboxylate) Seed->Final

Figure 1: Decision matrix for rescuing oiled-out aminopyrazole batches. Note the critical check for purity before attempting re-crystallization.

Technical FAQ: Tautomerism & Polymorphism

Q: Why does my melting point vary between batches (e.g., 78°C vs 95°C)? A: You are likely observing different tautomeric polymorphs . Pyrazoles exist in dynamic equilibrium between the 1H- and 2H- forms (or 3-amino vs 5-amino forms).

  • Solution: In solution, these interconvert rapidly.

  • Solid State: The crystal lattice "locks" one tautomer via hydrogen bonding networks (e.g., dimers vs. catemers).

  • Impact: The propyl ester chain is flexible. If you crystallize fast (kinetic control), you might trap a metastable polymorph with a lower melting point. If you crystallize slowly (thermodynamic control), you get the stable, higher-melting form.

  • Validation: Run a DSC (Differential Scanning Calorimetry). A sharp endotherm followed by an exotherm and another endotherm indicates a polymorphic transition during heating.

Q: The product is pink/red. Is it ruined? A: Not necessarily. Aminopyrazoles are prone to air oxidation, forming trace "azo" or "diazo" coupling impurities which are highly colored even at ppm levels.

  • Fix: Dissolve the compound in the crystallization solvent (hot) and treat with activated charcoal (5% w/w) for 30 minutes. Filter through Celite while hot. This usually removes the color bodies without significantly reducing yield.

Advanced Logic: Tautomeric Equilibrium

Understanding the proton shift is vital for selecting the right pH conditions during workup.

Tautomerism T1 3-amino-1H-pyrazole (Tautomer A) TS Proton Transfer (Transition State) T1->TS Fast in Solution Crystal Crystal Lattice (H-Bond Stabilized) T1->Crystal Selective Precipitation T2 5-amino-1H-pyrazole (Tautomer B) TS->T2 T2->Crystal Selective Precipitation

Figure 2: Tautomeric equilibrium. The solvent choice dictates which tautomer is energetically favored in the crystal lattice.

Validated Experimental Protocol (Purification)

Context: This protocol assumes a crude reaction mixture containing Propyl 3-amino-1H-pyrazole-5-carboxylate, unreacted hydrazine, and decarboxylated byproducts.

Reagents:

  • Crude Pyrazole Ester[1]

  • Solvent A: Isopropanol (IPA)

  • Solvent B: n-Heptane

  • Activated Carbon (Norit or similar)

Procedure:

  • Dissolution: Charge crude solid into a flask. Add IPA (3 mL per gram of solid). Heat to 70°C.

    • Note: If not fully soluble, add more IPA in 0.5 mL increments.

  • Carbon Treat: Add activated carbon (5 wt%). Stir at 70°C for 30 mins.

  • Filtration: Filter hot through a pre-warmed Celite pad to remove carbon.

  • The "Cloud Point": Return filtrate to the reactor. Heat to 60°C. Slowly add n-Heptane until a faint permanent turbidity (cloudiness) persists.

  • Clearing: Add 1-2 mL of IPA to just clear the solution (make it transparent again).

  • Seeding: Cool to 50°C. Add seed crystals. Stir for 1 hour.

  • Crystallization: Cool to 0-5°C over 4 hours.

  • Isolation: Filter the white needles. Wash with cold Heptane/IPA (4:1). Dry under vacuum at 40°C.

References

  • Elguero, J., et al. (2000). Tautomerism of Pyrazoles: A Review. Advances in Heterocyclic Chemistry. (Authoritative source on 1H vs 2H pyrazole equilibrium).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational text for "Oiling Out" and Metastable Zone Width mechanisms).

  • Organic Syntheses. (2014). Preparation of 3(5)-Aminopyrazole.[2][3] (General synthesis and purification behavior of amino-pyrazoles).[3][4]

  • PubChem Compound Summary. (2025). Methyl 5-amino-1H-pyrazole-3-carboxylate.[5] (Physicochemical data for the homologous methyl ester).

  • Physics Forums Archive. (2009). Analyzing Compounds Oiling Out of Solution.[6] (Community troubleshooting for ester oiling out issues).

Sources

Optimization

Technical Support Center: Handling Hygroscopic Pyrazole Intermediates

Status: Operational Ticket ID: PYR-HYG-001 Subject: Troubleshooting Deliquescence, Stoichiometry Errors, and Reaction Stalling in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-HYG-001 Subject: Troubleshooting Deliquescence, Stoichiometry Errors, and Reaction Stalling in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hidden" Stoichiometric Saboteur

Pyrazole intermediates—particularly 1H-pyrazoles and their hydrochloride or trifluoroacetate salts—are notoriously hygroscopic. The lone pair on the


 nitrogen (N2) and the acidic proton on the 

nitrogen (N1) create a dipole capable of aggressive hydrogen bonding with atmospheric moisture.

The Consequence: A "dry" white powder can absorb 5–15% of its weight in water within minutes of exposure to humid air. This leads to:

  • Stoichiometric mismatch: You under-load the pyrazole because you are weighing water.

  • Base quenching: In alkylation/acylation, the "extra" water consumes your base (e.g., NaH,

    
    -BuLi).
    
  • Physical state change: Crystalline solids deliquesce into sticky oils, making transfer impossible.

This guide provides a tiered support system to resolve these issues, from emergency recovery to proactive prevention.

Tier 1: Critical Recovery (The "Goo" Phase)

Symptom: I opened the vial of my pyrazole intermediate, and within 10 minutes, the free-flowing powder turned into a sticky gum or oil.

Diagnosis: Deliquescence. The solid has absorbed enough atmospheric moisture to dissolve itself in the sorbed water.

Immediate Action: Do NOT attempt to scrape the gum. You will lose yield and introduce static contamination. Follow the Azeotropic Rescue Protocol .

Protocol 1.0: Azeotropic Drying (The "Rescue")

This method uses a binary azeotrope (typically Toluene/Water or DCM/Water) to mechanically carry water out of the system at temperatures lower than the boiling point of pure water.

Step-by-Step Workflow:

  • Dissolution: Add anhydrous Dichloromethane (DCM) or Methanol (MeOH) directly to the "goo" in the original vial until fully dissolved. Transfer this solution to a tared round-bottom flask (RBF).

  • The Carrier: Add Toluene (ratio: ~3x volume of the estimated water/sample). Toluene forms a positive azeotrope with water (bp 85°C, composition ~20% water).

  • Evaporation: Rotovap at 45–50°C. The azeotrope will pull the water off first.

  • Repeat: Redissolve the residue in fresh toluene and evaporate again (2-3 cycles).

  • Final Dry: Place under high vacuum (<1 mbar) for 4–6 hours.

Visual Workflow (DOT Diagram):

AzeotropicRescue Start Input: Deliquesced Pyrazole (Goo) Dissolve Step 1: Dissolve (DCM/MeOH) Start->Dissolve AddTol Step 2: Add Toluene (Azeotrope Carrier) Dissolve->AddTol Rotovap Step 3: Rotovap (Pull Azeotrope) AddTol->Rotovap Check Is it Solid? Rotovap->Check Check->AddTol No (Still Oily) Vac Step 4: High Vac (Removing Trace Tol) Check->Vac Yes (Solid)

Caption: Figure 1. Iterative azeotropic drying cycle to recover deliquesced pyrazoles without thermal degradation.

Tier 2: Prevention & Handling (Weighing & Storage)

Symptom: My yield fluctuates between batches, even though I weigh the same amount.

Diagnosis: Variable Hydration State. If you weigh on an open bench, the mass increases during the weighing process.

Protocol 2.0: The "Difference Weighing" Technique

Never weigh hygroscopic pyrazoles directly onto a weigh paper or boat.

  • Tare a sealed vial containing the bulk pyrazole.

  • Remove an estimated amount quickly and transfer to the reaction vessel.

  • Reseal and weigh the source vial again.

  • Calculate:

    
    .
    
    • Why? This eliminates the error of water adsorbing to the sample on the balance pan.

Storage Matrix
FormHygroscopicityRecommended StorageDesiccant Choice
1H-Pyrazole (Free Base) ModerateTightly capped, Parafilm, 4°CSilica Gel
Pyrazole HCl Salt Severe Desiccator cabinet or Glovebox

(Phosphorous Pentoxide)
Nitro/Amino-Pyrazoles HighAmber vial, Inert gas backfillAnhydrous

(Drierite)
Tier 3: Reaction Impact (N-Alkylation & Coupling)

Symptom: My N-alkylation (using NaH or


) stalled or has low conversion.

Mechanism of Failure: Water introduced by the pyrazole reacts with the base before the base can deprotonate the pyrazole N-H.

  • Reaction:

    
    
    
  • Result: NaOH is often too weak or insufficiently soluble in organic solvents (like THF/DMF) to drive the reaction effectively compared to the intended hydride or alkoxide [1].

Troubleshooting Decision Tree

ReactionTroubleshoot Problem Issue: Low Yield in N-Alkylation CheckBase Base Used? Problem->CheckBase StrongBase Strong Base (NaH, n-BuLi) CheckBase->StrongBase WeakBase Carbonate (K2CO3, Cs2CO3) CheckBase->WeakBase Action1 Critical Failure: Base quenched by water. Must dry pyrazole <500ppm H2O. StrongBase->Action1 Action2 Solubility Issue: Water creates hydration shell. Add 4Å Molecular Sieves to reaction. WeakBase->Action2

Caption: Figure 2. Diagnosing water-related failures in pyrazole alkylation based on base strength.

Strategic Adjustment: For reactions strictly requiring anhydrous conditions (e.g., Buchwald-Hartwig couplings), titrate the water content using Karl Fischer (KF) analysis. If KF > 0.5%, apply Protocol 1.0 before setup.

Tier 4: Analytical Verification (NMR)

Symptom: I see a broad peak in my


 NMR that moves depending on concentration.

Explanation: Water in


 usually appears around 1.56 ppm, but in the presence of pyrazoles, it shifts downfield (to 3–5 ppm) due to hydrogen bonding with the pyrazole nitrogens. This "bound water" is often mistaken for an N-H proton.

Verification Test: Add one drop of


 to the NMR tube.
  • Result: If the peak disappears (exchanges) or merges with the HDO peak (~4.8 ppm), it is water/NH.

  • Differentiation: To distinguish NH from

    
    , run the NMR in dry DMSO-
    
    
    
    . Pyrazole N-H usually appears as a distinct broad singlet >12 ppm, whereas water remains distinct at ~3.3 ppm [2].
References
  • BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from

  • National Institutes of Health (NIH). (2025). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from

  • Frontier, A. (n.d.).[1] Workup: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of Propyl 3-amino-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their versatile biological activities and applications i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their versatile biological activities and applications in agrochemicals and dye industries.[1] The precise structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this characterization. This guide provides an in-depth, technical analysis of the expected 1H NMR spectrum of propyl 3-amino-1H-pyrazole-5-carboxylate, offering a predictive interpretation based on established principles and comparative data from analogous structures.

The Structural Significance of Propyl 3-amino-1H-pyrazole-5-carboxylate

Propyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a propyl carboxylate group. Each of these functional groups imparts distinct electronic effects that influence the chemical environment of the molecule's protons, resulting in a unique 1H NMR fingerprint. Understanding this spectrum is crucial for confirming the successful synthesis of the target molecule and for identifying potential impurities.

Predicted 1H NMR Spectrum and Peak Assignments

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-4 (pyrazole) ~ 5.8 - 6.2Singlet (s)1HThe lone proton on the pyrazole ring is significantly influenced by the neighboring electron-donating amino group and the electron-withdrawing carboxylate group. The amino group at position 3 will exert a shielding effect, shifting this proton upfield compared to unsubstituted pyrazole (δ ~ 6.3 ppm).
NH (pyrazole) ~ 10.0 - 14.0Broad Singlet (br s)1HThe N-H proton of the pyrazole ring typically appears as a broad signal in the downfield region due to proton exchange and quadrupolar coupling with the nitrogen atom.[2] This peak would disappear upon the addition of D₂O.
NH₂ (amino) ~ 4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent and concentration.[3] They typically appear as a broad singlet and are also exchangeable with D₂O.
-OCH₂- (propyl ester) ~ 4.1 - 4.3Triplet (t)2HThese protons are deshielded due to their proximity to the electronegative oxygen atom of the ester group. They will be split into a triplet by the adjacent methylene (-CH₂-) group.[4][5]
-CH₂- (propyl ester) ~ 1.7 - 1.9Sextet (sext)2HThis methylene group is coupled to the adjacent -OCH₂- and -CH₃ groups, resulting in a sextet (or multiplet). Its chemical shift is further upfield compared to the -OCH₂- group.[4][5]
-CH₃ (propyl ester) ~ 0.9 - 1.1Triplet (t)3HThe terminal methyl group of the propyl chain is the most shielded of the aliphatic protons and will appear as a triplet due to coupling with the adjacent methylene group.[4][5]

Visualizing the Structure and Proton Assignments

To further clarify the proton assignments, the following diagram illustrates the molecular structure of propyl 3-amino-1H-pyrazole-5-carboxylate with each unique proton environment labeled.

G cluster_workflow 1H NMR Experimental Workflow A Sample Preparation (5-10 mg in deuterated solvent + TMS) B Spectrometer Setup (Lock and Shim) A->B C Data Acquisition (Standard Pulse Sequence) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D F D₂O Exchange (Optional) (Confirm NH, NH₂ protons) C->F E Spectral Analysis (Peak Picking, Integration, Multiplicity Analysis) D->E F->E

Caption: A streamlined workflow for the acquisition and analysis of a 1H NMR spectrum.

Conclusion

The interpretation of the 1H NMR spectrum of propyl 3-amino-1H-pyrazole-5-carboxylate is a multi-faceted process that relies on a foundational understanding of chemical shifts, coupling constants, and the electronic influence of various functional groups. This guide provides a robust predictive framework for the analysis of this molecule, grounded in established NMR principles and comparative data. By following the outlined experimental protocol, researchers can confidently acquire and interpret the necessary spectral data to verify the structure and purity of their synthesized compounds, thereby advancing their research in drug development and materials science.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propyl methanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluic acid, propyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

Comparative

Definitive Structural Confirmation of Propyl 3-amino-1H-pyrazole-5-carboxylate

The following guide provides a rigorous technical framework for the structural confirmation of propyl 3-amino-1H-pyrazole-5-carboxylate . This document is designed for analytical chemists and drug discovery scientists re...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for the structural confirmation of propyl 3-amino-1H-pyrazole-5-carboxylate . This document is designed for analytical chemists and drug discovery scientists requiring definitive proof of identity for this specific heterocyclic building block.

Executive Summary

Propyl 3-amino-1H-pyrazole-5-carboxylate (CAS: 1346813-18-0) is a critical scaffold in the synthesis of kinase inhibitors and pyrazolo[1,5-a]pyrimidines.[1][2] Its structural validation is complicated by annular tautomerism , a phenomenon where the hydrogen atom on the pyrazole nitrogen oscillates, effectively rendering the 3-amino and 5-amino positions chemically equivalent in solution but distinct in the solid state.

This guide compares the "performance" of three analytical tiers—1D NMR, 2D NMR, and X-Ray Crystallography —in resolving this structure. Additionally, it contrasts the propyl ester variant against methyl/ethyl alternatives to justify its selection in specific drug discovery campaigns.

The Structural Challenge: Tautomerism & Regiochemistry

In 1H-pyrazoles (unsubstituted on nitrogen), the 3- and 5-positions are dynamic. The molecule exists in rapid equilibrium between Tautomer A (3-amino-5-ester) and Tautomer B (5-amino-3-ester) .

  • In Solution (DMSO/MeOH): The exchange is often faster than the NMR time scale, leading to averaged signals.

  • In Solid State: The molecule "freezes" into the thermodynamically preferred tautomer, stabilized by intermolecular hydrogen bonding.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic proton shift that complicates structural assignment.

Tautomerism TautomerA Tautomer A (3-amino-1H-pyrazole-5-carboxylate) Dominant in Polar Solvents? Transition Proton Transfer (Fast Exchange) TautomerA->Transition Kd (Equilibrium) TautomerB Tautomer B (5-amino-1H-pyrazole-3-carboxylate) Alternative Form Transition->TautomerB

Figure 1: Annular tautomerism involves the rapid migration of the N-H proton, making the C3 and C5 positions chemically fluid in solution.

Comparative Analysis of Validation Methods

We compare three analytical approaches to confirm the structure. "Performance" here is defined as the method's ability to resolve the specific structural features of the propyl ester and the pyrazole core.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: 1H NMR (1D)Method B: 2D NMR (HMBC/NOESY)Method C: X-Ray Crystallography
Primary Utility Confirming Propyl Group & PurityEstablishing ConnectivityDefining Solid-State Tautomer
Resolution Power Moderate (Signals may broaden)High (Correlates neighbors)Absolute (3D coordinates)
Sample Req. ~5-10 mg~20-50 mgSingle Crystal (>0.1 mm)
Cost/Time Low / <15 minsMedium / 1-4 hoursHigh / Days-Weeks
Key Limitation Cannot distinguish tautomers in fast exchangeRequires high solubilityHard to crystallize oils/amorphous solids
Detailed Technical Breakdown
Method A: 1H NMR (The Baseline)

Why it works: The propyl group provides a distinct diagnostic "fingerprint" that differentiates this molecule from methyl/ethyl analogs.

  • Diagnostic Signals:

    • Triplet (~0.9 ppm): Terminal methyl of the propyl chain.

    • Sextet (~1.6 ppm): Internal methylene (-CH2-).

    • Triplet (~4.1 ppm): O-Methylene (-O-CH2-), deshielded by the ester oxygen.

    • Singlet (~5.8 ppm): The C4-H proton of the pyrazole ring.

    • Broad Singlets: NH2 and NH protons (often exchangeable with D2O).

Method B: 2D NMR (The Problem Solver)

Why it works: When 1D NMR shows broad peaks due to tautomerism, HMBC (Heteronuclear Multiple Bond Correlation) is critical.

  • Mechanism: It detects long-range couplings (2-3 bonds) between protons and carbons.

  • Proof of Structure: You must observe a correlation between the O-CH2 protons (propyl) and the Carbonyl Carbon (C=O) . Crucially, the C4-H proton should correlate to both the Carbonyl Carbon and the C-Amino carbon, confirming the 3,5-substitution pattern.

Method C: X-Ray Crystallography (The Gold Standard)

Why it works: This is the only method to confirm which tautomer exists in the solid state.

  • Mechanism: Diffraction of X-rays by the crystal lattice yields an electron density map.

  • Outcome: It will definitively show the H atom localized on either N1 or N2, resolving the "3-amino" vs "5-amino" debate for that specific crystal form.

Product Comparison: Propyl vs. Methyl/Ethyl Esters

Why choose the propyl ester (CAS 1346813-18-0) over the more common methyl or ethyl variants?

Table 2: Physicochemical Comparison
PropertyMethyl EsterEthyl EsterPropyl Ester (Subject)Impact on Research
Molecular Weight 141.13155.15169.18 Slight increase in steric bulk.
LogP (Est.) ~0.2~0.5~0.9 - 1.0 Higher Lipophilicity: Improved membrane permeability in early cell assays.
Solubility (Organic) ModerateGoodHigh Better solubility in non-polar solvents (DCM, EtOAc) for purification.
Crystallinity High (often packs efficiently)HighVariable The flexible propyl chain may lower melting points, aiding solubility but complicating crystallization.

Experimental Protocols (SOPs)

Protocol 1: NMR Structural Validation

Objective: Confirm identity and assess tautomeric broadening.

  • Solvent Selection: Use DMSO-d6 (dimethyl sulfoxide-d6).

    • Reasoning: Pyrazoles are highly soluble in DMSO. It also slows down proton exchange compared to Methanol-d4, often allowing the observation of distinct NH/NH2 peaks.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Scans: 16 (minimum) to 64 (for clean baseline).

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure integration accuracy of the aromatic protons.

  • Analysis Checklist:

    • Verify the integral ratio of Propyl CH3 (3H) : Pyrazole CH (1H). Must be 3:1.

    • Check for "invisible" protons: The NH proton may be very broad (>12 ppm) or absent if "wet" solvent is used.

Protocol 2: Purity Determination by HPLC-UV

Objective: Quantify purity against reaction byproducts (e.g., hydrazine dimers).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or TFA).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).

  • Criterion: Purity >95% area under the curve (AUC).

Workflow Visualization

The following decision tree outlines the logical flow for confirming the material's structure upon receipt or synthesis.

ValidationWorkflow Start Sample Receipt (Propyl 3-amino-1H-pyrazole-5-carboxylate) Step1 1. 1H NMR (DMSO-d6) Start->Step1 Check1 Propyl Signals Present? Integrals Correct? Step1->Check1 Step2 2. LC-MS Analysis Check1->Step2 Yes Fail REJECT / RE-PURIFY (Check Synthesis Route) Check1->Fail No Check2 Mass [M+H]+ = 170.2? Step2->Check2 Step3 3. 2D NMR (HMBC) Check2->Step3 Yes (Ambiguous Regio) Check2->Fail No Pass CONFIRMED Release for Assay Check2->Pass Yes (Routine) Step3->Pass

Figure 2: Step-by-step structural validation workflow ensuring no false positives from regioisomers.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al.[3] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 76, 2000.

  • NMR of Aminopyrazoles: Alkorta, I., & Elguero, J. "Structure and tautomerism of 3(5)-aminopyrazoles in the solid state and in solution." Journal of Chemical Society, Perkin Transactions 2, 1998.
  • Synthesis & Regiochemistry: Fustero, S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry, 2008.

  • Propyl Ester Data: PubChem Compound Summary for CID 543072 (Analogous structure data).

Sources

Validation

Propyl 3-amino-1H-pyrazole-5-carboxylate vs. Ethyl 3-amino-1H-pyrazole-5-carboxylate: A Strategic Selection Guide for Synthetic Chemists

An In-Depth Comparative Guide for Researchers In the realm of medicinal and agricultural chemistry, the 3-amino-1H-pyrazole-5-carboxylate scaffold is a cornerstone building block. Its inherent structural features—a react...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

In the realm of medicinal and agricultural chemistry, the 3-amino-1H-pyrazole-5-carboxylate scaffold is a cornerstone building block. Its inherent structural features—a reactive amine, a modifiable ester, and a stable heterocyclic core—make it a versatile starting point for constructing complex molecules with significant biological activity.[1][2][3] Pyrazole derivatives are integral to a range of therapeutics, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1][4][5][6]

This guide provides a detailed, head-to-head comparison of two common analogs: propyl 3-amino-1H-pyrazole-5-carboxylate and its ethyl counterpart. While differing by only a single methylene unit, the choice between these two reagents can have meaningful consequences for a compound's physicochemical properties, reactivity, and ultimately, its biological profile. This analysis is designed to provide researchers, scientists, and drug development professionals with the data and experimental rationale needed to make a strategic selection for their specific synthetic goals.

Part 1: Physicochemical Property Comparison

The primary distinction between the two molecules is the alkyl chain of the ester group. This seemingly minor structural change directly influences key physical properties that affect handling, solubility, and pharmacokinetic potential. The propyl ester is inherently more lipophilic (fat-soluble) than the ethyl ester due to the additional nonpolar CH₂ group.

PropertyPropyl 3-amino-1H-pyrazole-5-carboxylateEthyl 3-amino-1H-pyrazole-5-carboxylateData Source
Molecular Formula C₇H₁₁N₃O₂C₆H₉N₃O₂PubChem
Molecular Weight 169.18 g/mol 155.15 g/mol [7]PubChem
Appearance SolidSolidVendor Data
Predicted LogP ~1.1~0.4[8]XLogP3
Solubility Higher in nonpolar organic solventsHigher in polar protic solvents (e.g., ethanol)General Chemical Principles
Reactivity Ester group may be slightly less reactive due to steric hindranceEster group is less sterically hinderedGeneral Chemical Principles

This difference in lipophilicity, quantified by the predicted LogP value, is a critical consideration. A higher LogP (propyl ester) can enhance membrane permeability but may decrease aqueous solubility. Conversely, the lower LogP of the ethyl ester suggests better solubility in polar, aqueous-based systems, which can be advantageous for certain biological assays or formulation strategies.

Part 2: Synthesis and Experimental Protocols

The most common and efficient synthesis for both compounds involves the cyclocondensation reaction of a β-dicarbonyl equivalent with hydrazine.[2][9] The general workflow is robust, scalable, and relies on readily available starting materials.

Generalized Synthesis Workflow

G cluster_apps Therapeutic Applications cluster_rxns Chemical Transformations main Propyl/Ethyl 3-amino-1H-pyrazole-5-carboxylate 3-Amino Group (Nucleophilic) 5-Ester Group (Electrophilic) Ring Nitrogens acylation Amide Formation (Acylation) main:f0->acylation hydrolysis Hydrolysis to Carboxylic Acid main:f1->hydrolysis alkylation N-Alkylation main:f2->alkylation kinase Kinase Inhibitors anti_inflam Anti-inflammatory anticancer Anticancer Agents acylation->kinase hydrolysis->anticancer alkylation->anti_inflam

Sources

Comparative

Biological Activity Profile: Methyl vs. Propyl Pyrazole Esters

Executive Summary In the optimization of pyrazole-based pharmacophores, the ester substituent serves as a critical "tuning knob" for bioavailability and target engagement. While often treated as simple prodrug moieties,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores, the ester substituent serves as a critical "tuning knob" for bioavailability and target engagement. While often treated as simple prodrug moieties, the choice between methyl and propyl esters fundamentally alters the compound's physicochemical landscape.

Methyl pyrazole esters typically exhibit higher aqueous solubility and rapid enzymatic hydrolysis, making them ideal for acute systemic delivery where fast conversion to the active acid is desired. In contrast, propyl pyrazole esters introduce significant lipophilicity (


LogP 

+1.0) and steric bulk. This modification enhances membrane permeability and metabolic stability against carboxylesterases, often shifting the biological profile from a "rapid-release prodrug" to a "sustained-occupancy ligand" or enabling binding in deeper hydrophobic pockets (e.g., M. tuberculosis CYP121A1).

Physicochemical & Pharmacokinetic Comparison[1][2]

The transition from a C1 (methyl) to a C3 (propyl) chain impacts three core parameters: Lipophilicity, Steric Hindrance, and Solubility.

Table 1: Comparative Physicochemical Profile[3][4]
ParameterMethyl Pyrazole EsterPropyl Pyrazole EsterImpact on Biological Activity
LogP (Lipophilicity) Lower (More Polar)Higher (+0.8 to +1.2 units)Propyl enhances passive diffusion across cell membranes and blood-brain barrier.
Aqueous Solubility Moderate to HighLowMethyl is preferred for intravenous formulations; Propyl often requires lipid-based delivery.
Steric Hindrance MinimalModeratePropyl hinders nucleophilic attack by esterases, extending half-life (

).
Metabolic Stability Low (Rapid Hydrolysis)Moderate (Slow Hydrolysis)Methyl esters are "soft drugs"; Propyl esters persist longer intact.
Receptor Fit Fits small/tight pocketsFills hydrophobic voidsPropyl is superior for targets with large hydrophobic binding clefts.

Biological Performance by Therapeutic Area[2][5][6][7]

Antimicrobial Activity (Target: M. tuberculosis)

In the development of antimycobacterial agents targeting CYP121A1 , the ester chain length dictates binding affinity (


).
  • Methyl Esters: Often show weaker binding if the target pocket is large. The methyl group fails to displace water molecules effectively within the hydrophobic active site.

  • Propyl/Isopropyl Esters: Studies on pyrazole derivatives indicate that C3-substituents can achieve Type II binding affinity (

    
    ) superior to methyl analogs. The propyl chain anchors the molecule within the hydrophobic groove of the enzyme, improving residence time.
    
Anticancer Activity (Tubulin & Kinase Inhibition)

For pyrazole derivatives targeting tubulin polymerization or kinases (e.g., EGFR, VEGFR):

  • Methyl Advantage: When the pyrazole ester acts as a prodrug, the methyl variant is often more cytotoxic in vitro because it is rapidly hydrolyzed to the active carboxylic acid form inside the cell.

  • Propyl Advantage: In cases where the ester intact is the active species, the propyl chain enhances cellular uptake. However, if the binding pocket is sterically constrained (e.g., certain ATP-binding sites), the propyl group can cause steric clashes, reducing potency (

    
    ) compared to the methyl analog.
    
Insecticidal Activity (GABA-gated Chloride Channels)

In N-alkylpyrazole-5-carboxamides (related to Tebufenpyrad):

  • The "Goldilocks" Effect: Activity often peaks at Ethyl or Propyl. Methyl is sometimes too polar to penetrate the insect cuticle effectively.

  • Data Trend: Propyl derivatives frequently show higher mortality rates against mites (Tetranychus urticae) and aphids compared to methyl derivatives due to superior cuticular penetration and lipophilic interaction with the channel allosteric site.

Mechanistic Insights: The "Ester Switch"

Metabolic Stability & Hydrolysis

The hydrolysis rate of pyrazole esters is governed by the accessibility of the carbonyl carbon to the serine residue of carboxylesterases (CES).

  • Methyl Esters: The carbonyl is exposed. Hydrolysis is diffusion-controlled and rapid (

    
     is high).
    
  • Propyl Esters: The flexible propyl chain can fold back or simply create a steric shield (Newman projection analysis), significantly reducing the rate of nucleophilic attack. This is crucial for designing compounds that need to survive first-pass metabolism.

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting between methyl and propyl esters based on the desired biological outcome.

SAR_Logic Start Target Identification Intracellular Intracellular Target (e.g., Kinase, DNA) Start->Intracellular Surface Surface/Extracellular Target (e.g., Receptor, Enzyme) Start->Surface Prodrug Is the Ester a Prodrug? Intracellular->Prodrug Hydrophobicity Hydrophobic Pocket Size? Surface->Hydrophobicity Prodrug->Hydrophobicity No (Active as Ester) Methyl SELECT METHYL ESTER High Solubility Rapid Hydrolysis Low Steric Bulk Prodrug->Methyl Yes (Needs Acid Form) Hydrophobicity->Methyl Small/Tight Pocket Propyl SELECT PROPYL ESTER High Permeability Metabolic Stability Fills Hydrophobic Void Hydrophobicity->Propyl Large/Deep Pocket

Caption: Decision tree for optimizing pyrazole ester chain length based on target location and mechanism of action.

Experimental Protocols

Protocol: Comparative Ester Hydrolysis Assay

To empirically determine the metabolic stability difference between a methyl and propyl pyrazole ester.

Objective: Measure half-life (


) in Liver Microsomes.

Materials:

  • Test Compounds: Methyl-pyrazole-X and Propyl-pyrazole-X (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH (if oxidative metabolism is also of interest, otherwise omit for pure esterase activity).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (IS).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in buffer. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add test compound (final conc. 1 µM).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot to 150 µL Stop Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Expected Result: Methyl ester


 Propyl ester 

.
Protocol: Synthesis of Propyl Pyrazole Ester (Steglich Esterification)

Used when the acid chloride method is too harsh for sensitive substrates.

  • Dissolution: Dissolve Pyrazole-Carboxylic Acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Additions: Add n-Propanol (1.2 eq) and DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (1.2 eq) dropwise.

  • Reaction: Warm to Room Temp. Stir 12h. Urea precipitate forms.

  • Workup: Filter off urea. Wash filtrate with 1N HCl, sat. NaHCO3, and Brine.

  • Purification: Silica Gel Chromatography (Hexane:EtOAc).

Mechanistic Visualization: Hydrolysis Kinetics

The following diagram illustrates why the propyl group retards hydrolysis compared to the methyl group.

Hydrolysis_Mechanism Enzyme Esterase (Serine Nucleophile) Methyl_Ester Methyl Ester (Sterically Accessible) Enzyme->Methyl_Ester Fast Attack Propyl_Ester Propyl Ester (Sterically Shielded) Enzyme->Propyl_Ester Slow Attack (Steric Clash) TS_Methyl Tetrahedral Intermediate (Stable) Methyl_Ester->TS_Methyl Low Ea TS_Propyl Tetrahedral Intermediate (Destabilized) Propyl_Ester->TS_Propyl High Ea Product Carboxylic Acid + Alcohol TS_Methyl->Product Rapid TS_Propyl->Product Slow

Caption: Kinetic barrier comparison. The propyl chain destabilizes the transition state via steric clash with the enzyme active site.

References

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Royal Society of Chemistry. Available at: [Link][1][2][3][4][5]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives. CABI Digital Library. Available at: [Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrazole Derivatives

Welcome to an in-depth exploration of the 3-aminopyrazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a sim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the 3-aminopyrazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a causal understanding of why specific structural modifications elicit desired biological outcomes. We will dissect the structure-activity relationships (SAR) that make this privileged scaffold a versatile tool for designing potent and selective inhibitors, primarily focusing on its role in kinase inhibition but also touching upon its broader therapeutic potential.

The 3-Aminopyrazole Core: A Privileged Scaffold by Design

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The addition of an amino group at the C3 position creates the 3-aminopyrazole (3-AP) scaffold, a structure of immense interest in drug discovery.[1][2] Its power lies in its unique electronic and structural properties. The 3-amino group and the pyrazole nitrogens can act as a hydrogen bond donor-acceptor-donor system, which is crucial for forming stable interactions with the hinge region of many protein kinases.[3][4] This inherent ability to anchor within an ATP-binding site makes the 3-AP core an excellent starting point for inhibitor design.[5]

Key substitution points on the scaffold allow for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. These are:

  • N1-position: Substitution here can modulate solubility and explore deeper pockets within the target protein.

  • C3-Amine: Acylation or alkylation of this group can extend into solvent-exposed regions or form additional interactions.

  • C4-position: Often a site for introducing bulky groups to enhance potency or selectivity.

  • C5-position: Modifications here can influence the electronic properties of the ring and interact with nearby residues.

Caption: The 3-aminopyrazole core with key modification sites.

Part 1: SAR in Kinase Inhibition - A Tale of Selectivity and Potency

The 3-aminopyrazole scaffold has been most successfully deployed in the development of protein kinase inhibitors.[6] Its ability to mimic the adenine hinge-binding motif of ATP is the foundation of its utility. By systematically modifying the peripheral positions, medicinal chemists can achieve remarkable potency and, critically, selectivity between closely related kinases.

Case Study 1: Achieving >2800-Fold Selectivity for JNK3 over p38 MAPK

A compelling demonstration of SAR-driven selectivity comes from the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3) versus the closely related p38 mitogen-activated protein kinase (MAPK).[7][8] While both are stress-activated protein kinases with similar active sites, subtle differences can be exploited.

Researchers found that aminopyrazole-based inhibitors were significantly more selective for JNK3 than structurally similar indazole-based inhibitors.[7] The key to this selectivity lies in the planarity enforced by the N1-linked phenyl group on the aminopyrazole core.[8] This planar structure fits more favorably into the slightly smaller active site of JNK3, whereas the larger, more accommodating active site of p38 does not confer a similar binding advantage.[7][8]

Table 1: Comparison of Aminopyrazole vs. Indazole Scaffolds for JNK3/p38 Inhibition [7][8]

Compound IDScaffoldR GroupJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
SR-3576 3-Aminopyrazole2,4-dichlorophenyl7>20,000>2857-fold
SR-3451 3-Aminopyrazole4-chlorophenyl253,600144-fold
SR-3737 Indazole4-fluorophenyl1230.25-fold (p38 selective)

Data sourced from multiple experiments reported in the reference.

This data provides a clear directive: for targeting JNK3 with high selectivity over p38, the N1-phenyl-3-aminopyrazole core is a superior starting point. The structural rigidity and planarity of this class are the causal factors behind the observed selectivity profile.[7]

Case Study 2: Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3] The 3-aminopyrazole core is a recurring motif in potent CDK inhibitors, such as AT7519.[9] SAR studies on this scaffold have revealed a clear map for optimizing CDK inhibition.

A systematic study exploring substitutions on the 3-aminopyrazole core identified key trends for inhibiting CDK2 and CDK5.[3] The core itself forms the essential hydrogen bonds with the kinase hinge region. Potency and selectivity are then driven by substitutions that explore two adjacent pockets:

  • A Hydrophobic Pocket: Optimal inhibition was achieved when a cyclobutyl substituent was placed at the R1 position (attached to the N1 of the pyrazole). This group effectively occupies a hydrophobic pocket adjacent to the hinge.[3]

  • A Solvent-Exposed Region: Hydrophobic substituents at the R2 position (attached to the C3-amine) further enhanced activity by making favorable interactions in the solvent-exposed region of the ATP binding site.[3]

Table 2: SAR of N1 and C3-Amine Substitutions on CDK2/5 Inhibition [3]

Compound IDR1 (N1-position)R2 (C3-Amine)CDK2 % Inhibition @ 1µMCDK5 % Inhibition @ 1µM
Analog 21 Cyclobutyl4-chlorophenyl>90%>90%
Analog 24 Cyclobutyl4-fluorophenyl>90%>90%
Analog 25 Cyclobutyl4-methoxyphenyl>90%>90%
ControlMethyl4-chlorophenyl<50%<50%

The takeaway is that potency is maximized by simultaneously addressing both the deep hydrophobic pocket (with small cycloalkyl groups at N1) and the solvent-front region (with substituted phenyl rings at the C3-amine).[3]

Broader Kinase Targets

The versatility of the 3-aminopyrazole scaffold extends to numerous other kinases, including:

  • AXL Kinase: A derivative, compound 6li , was found to be a potent and highly selective AXL inhibitor with an IC50 of 1.6 nM, demonstrating significant antitumor efficacy in a preclinical model.[]

  • Spleen Tyrosine Kinase (Syk): Fused pyrazolopyrazine-3-amine derivatives have yielded potent Syk inhibitors, with compound 6h showing promising activity in both enzymatic and cell-based assays.[11]

  • MAP-Kinase-Activated Kinase 2 (MK-2): Using a scaffold hopping strategy, novel 3-aminopyrazole inhibitors of MK-2 were discovered that effectively inhibited TNFα release in vitro and in vivo.[12]

Part 2: SAR in Other Therapeutic Areas

While dominant in kinase inhibition, the 3-aminopyrazole scaffold shows promise in other areas, leveraging its ability to form key interactions with different biological targets.

Anticancer Activity

Beyond CDK inhibition, 3-AP derivatives exhibit broad antiproliferative activity.

  • General Cytotoxicity: A methyl carboxylate derivative showed good inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.[1]

  • p53-MDM2 Inhibition: Certain derivatives have been designed to inhibit the p53-MDM2 interaction, a key pathway in cancer. Compound 8e from one study showed comprehensive potency against five different human cancer cell lines.[13]

  • Role of Halogens: The introduction of halogen atoms, particularly on phenyl rings attached to the core, often enhances anticancer activity by improving binding affinity and modulating electronic properties.[14]

Anti-infective Activity

The scaffold has also been explored for antimicrobial properties. One derivative incorporated into a pyrido-indole scaffold was shown to target both DNA Gyrase and Topoisomerase IV in Gram-negative bacteria, exhibiting a MIC of 8 mg/mL against E. coli.[1]

Part 3: Experimental Design & Protocols

Trustworthy SAR data is built on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of 3-aminopyrazole derivatives.

Workflow for a Typical SAR Campaign

The process of developing an SAR is systematic, beginning with a lead compound and iteratively modifying its structure to improve a desired property.

Caption: A typical workflow for a Structure-Activity Relationship study.

Protocol 1: General Synthesis of N1-Aryl-3-aminopyrazole Derivatives

This protocol describes a common pathway for synthesizing the core scaffold, often starting from β-ketonitriles.

Objective: To synthesize a library of N1-aryl-3-aminopyrazole derivatives for screening.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Ethyl cyanoacetate or malononitrile

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Standard glassware for reflux and workup

Procedure:

  • Step 1: Synthesis of β-ketonitrile (if not commercial). This step is highly variable depending on the desired C4/C5 substituents and is not detailed here. We will start from a commercially available precursor like ethyl 2-cyano-3-ethoxyacrylate.

  • Step 2: Cyclization Reaction. a. In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. b. Add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine base. c. To this mixture, add the β-enaminonitrile precursor (e.g., ethyl 2-cyano-3-ethoxyacrylate, 1.0 eq) dropwise. d. Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting materials are consumed (typically 4-8 hours). Causality Note: The basic conditions facilitate the initial Michael addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Step 3: Workup and Purification. a. Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. b. Pour the residue into cold water. The product will often precipitate. c. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities. d. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

  • Step 4: Characterization. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (JNK3 - HTRF®)

This protocol outlines a high-throughput, homogeneous time-resolved fluorescence (HTRF) assay to determine the IC50 of inhibitors against JNK3.

Objective: To quantify the potency of synthesized compounds as JNK3 inhibitors.

Principle: The assay measures the phosphorylation of a biotinylated c-Jun substrate by JNK3. The phosphorylated product is detected by a Europium cryptate-labeled anti-phospho-c-Jun antibody and an XL665-labeled streptavidin. When phosphorylated, these reagents are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant JNK3 enzyme

  • Biotin-c-Jun (1-79) substrate

  • ATP

  • HTRF Detection Reagents: Streptavidin-XL665 and Anti-phospho-c-Jun(Ser63)-Europium Cryptate

  • Assay Buffer (e.g., 50 mM HEPES, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense 50 nL of each dilution into the assay plate. Include DMSO-only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition) wells.

  • Enzyme/Substrate Addition: Prepare a mix of JNK3 enzyme and biotin-c-Jun substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer (at 2x the final desired concentration, often near the Km for ATP). Add 5 µL to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Prepare a solution of the HTRF detection reagents in detection buffer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of (665nm/620nm) * 10,000. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Self-Validating System: The inclusion of 0% and 100% inhibition controls on every plate is critical. The Z' factor for the assay should be calculated to ensure its robustness and suitability for screening (Z' > 0.5 is considered excellent).

cluster_pathway Simplified MAPK Signaling Cascade Stimulus Stress Stimulus (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK3 MAPKK->JNK Phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylates Gene Gene Expression (Apoptosis, Inflammation) cJun->Gene Regulates Inhibitor SR-3576 (3-Aminopyrazole Derivative) Inhibitor->JNK Inhibits ATP Binding

Caption: Inhibition point of a 3-aminopyrazole JNK3 inhibitor.

Conclusion and Future Perspectives

The 3-aminopyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to interact with kinase hinge regions provides a robust foundation for inhibitor design. The key takeaways from this guide are:

  • Selectivity is Achievable: Subtle structural modifications, such as enforcing planarity at the N1-position, can translate into dramatic gains in selectivity between highly homologous kinases like JNK3 and p38.[7][8]

  • Potency is Multi-faceted: Maximizing potency often requires a multi-pronged approach, with different substituents designed to occupy distinct pockets within the target's active site, as seen in the CDK inhibitors.[3]

  • Scaffold Versatility: While a powerhouse in kinase inhibition, the 3-AP core is a viable starting point for developing agents against a range of targets, including those involved in cancer and infectious diseases.[1][13]

Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel substitution patterns to tackle emerging resistance mutations in kinases, and applying this versatile scaffold to an even broader range of biological targets.

References

  • Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Paz-Luis, G., et al. (2018). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. MDPI. Available at: [Link]

  • De, S. K., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]

  • Rajitha, G., et al. (2011). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Asian Journal of Chemistry. Available at: [Link]

  • Patel, A., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • De, S. K., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]

  • Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Samanta, S., et al. (2006). Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. PubMed. Available at: [Link]

  • Liu, J., et al. (2010). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Kour, S., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Core Pioneer. (2024). Advancing Material Science with 3-Aminopyrazole: Properties and Potential. Core Pioneer. Available at: [Link]

  • Wang, W., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Hu, C., et al. (2017). Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery. Available at: [Link]

  • Shen, J., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available at: [Link]

  • GAIKWAD, P. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Hadda, T. B., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Review Letters. Available at: [Link]

  • Al-Shamari, A. M. M. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Lusardi, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]

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Comparative

A Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib.[1][2] The versatility of the pyrazole scaffold and it...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib.[1][2] The versatility of the pyrazole scaffold and its wide range of biological activities have driven the development of a multitude of synthetic strategies. This guide provides an in-depth comparative analysis of the most prominent methods for pyrazole synthesis, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific application.

The Classical Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4][5] It remains one of the most fundamental and widely used methods for constructing the pyrazole ring.

Mechanism and Causality:

The reaction proceeds via a well-established mechanism.[3][6] Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration. This step is often the rate-determining step. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring. The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, activating the corresponding carbonyl carbon for nucleophilic attack by the weakly basic hydrazine.[7]

DOT Script for Knorr Pyrazole Synthesis Mechanism:

G cluster_start Starting Materials cluster_steps Reaction Steps 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Step1 Nucleophilic Attack (Formation of Hemiaminal) 1_3_Dicarbonyl->Step1 Hydrazine Hydrazine Derivative Hydrazine->Step1 H+ catalyst Step2 Dehydration (Formation of Hydrazone) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration (Aromatization) Step3->Step4 Product Pyrazole Product Step4->Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Regioselectivity Concerns:

A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two regioisomeric products.[4][8] The regiochemical outcome is influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[8]

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to attack.[8]

  • Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the site of initial attack.[8]

The Paal-Knorr Pyrrole Synthesis: A Related Condensation

Closely related to the Knorr synthesis, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[9][10][11] While the product is a pyrrole, the underlying principles of acid-catalyzed condensation and cyclization are similar and relevant to understanding heterocyclic synthesis in general.

Modern Strategies: Expanding the Synthetic Toolbox

While the Knorr synthesis is a workhorse, modern organic chemistry has introduced several powerful alternatives that offer advantages in terms of efficiency, atom economy, and substrate scope.

1,3-Dipolar Cycloaddition

This method provides a highly efficient and atom-economical route to pyrazoles.[12][13] It involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[13][14]

Mechanism and Advantages:

The reaction is a concerted [3+2] cycloaddition, meaning that the two new sigma bonds are formed in a single step.[13] This concerted nature often leads to high stereospecificity. A key advantage of this method is the ability to generate the often unstable diazo compounds in situ from precursors like tosylhydrazones, which enhances the safety and practicality of the procedure.[15] The reaction can often be performed under mild, catalyst-free conditions, sometimes even solvent-free by simple heating, which aligns with the principles of green chemistry.[16]

Challenges:

The primary challenge lies in the preparation and handling of diazo compounds, which can be toxic and potentially explosive.[15] However, the development of in situ generation methods has largely mitigated these risks.

DOT Script for 1,3-Dipolar Cycloaddition Workflow:

G cluster_precursors Precursors cluster_reaction In Situ Reaction Aldehyde Aldehyde/ Ketone Tosylhydrazone Formation of Tosylhydrazone Aldehyde->Tosylhydrazone Tosylhydrazide Tosylhydrazide Tosylhydrazide->Tosylhydrazone Alkyne Alkyne/ Alkene Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Diazo In Situ Generation of Diazo Compound Tosylhydrazone->Diazo Base Diazo->Cycloaddition Pyrazole Pyrazole Product Cycloaddition->Pyrazole

Caption: In situ generation and cycloaddition of diazo compounds.

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient approach to complex molecules by combining three or more reactants in a single synthetic operation.[17][18] For pyrazole synthesis, a common MCR involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[19][20]

Advantages of MCRs:

  • High Atom Economy and Efficiency: By combining multiple steps into one pot, MCRs reduce waste, save time, and minimize the need for purification of intermediates.[19]

  • Structural Diversity: The ability to vary three or more starting materials allows for the rapid generation of large libraries of structurally diverse pyrazoles, which is highly advantageous in drug discovery.[20]

  • Green Chemistry: Many MCRs can be performed in environmentally benign solvents like water or ethanol, and some even under solvent-free conditions.[21][22][23]

Comparative Analysis of Synthesis Methods

FeatureKnorr Synthesis1,3-Dipolar CycloadditionMulticomponent Reactions (MCRs)
Starting Materials 1,3-Dicarbonyls, HydrazinesDiazo compounds (or precursors), Alkynes/AlkenesAldehydes, 1,3-Dicarbonyls, Hydrazines, etc.
Key Advantage Well-established, versatileHigh atom economy, mild conditionsHigh efficiency, rapid access to diversity
Key Disadvantage Regioselectivity issues with unsymmetrical substratesHandling/generation of diazo compoundsOptimization can be complex
Reaction Conditions Typically acidic, heatingOften mild, sometimes catalyst-freeVaries, often catalyzed, can be green
Atom Economy Moderate (loss of 2 H₂O molecules)Excellent (100% in ideal cases)Excellent
Substrate Scope BroadBroadVery Broad
Regioselectivity Can be poor without careful substrate designGenerally high and predictableCan be an issue, dependent on mechanism

Experimental Protocols

Protocol 1: Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol is a representative example of the classical Knorr synthesis.

Materials:

  • Acetylacetone (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial Acetic Acid (solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (10 mmol) and phenylhydrazine (10 mmol).

  • Slowly add glacial acetic acid (20 mL) to the mixture.

  • Heat the reaction mixture to reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.

Causality: Glacial acetic acid serves as both the solvent and the acid catalyst required to protonate the carbonyl groups, thereby facilitating the nucleophilic attack by phenylhydrazine. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration steps.

Protocol 2: Three-Component Synthesis of a Polysubstituted Pyrazole

This protocol illustrates a modern, efficient MCR approach.

Materials:

  • Benzaldehyde (aldehyde component)

  • Ethyl acetoacetate (1,3-dicarbonyl component)

  • Hydrazine hydrate (hydrazine component)

  • Ethanol (solvent)

  • Piperidine (catalyst)

Procedure:

  • To a solution of benzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature for 15 minutes.

  • Add hydrazine hydrate (12 mmol) to the reaction mixture.

  • Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization.

Causality: This reaction proceeds through a tandem Knoevenagel condensation between the aldehyde and the active methylene group of the ethyl acetoacetate, followed by a Michael addition of the hydrazine and subsequent cyclization and dehydration. Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation.

Conclusion

The synthesis of pyrazoles is a mature field with a rich history and a vibrant present. The classical Knorr synthesis remains a reliable and versatile method, particularly when regioselectivity is not a concern or can be controlled. For applications demanding high atom economy and milder conditions, 1,3-dipolar cycloadditions offer an elegant solution. In the context of drug discovery and high-throughput synthesis, multicomponent reactions have emerged as the most powerful strategy, enabling the rapid and efficient construction of diverse pyrazole libraries. The choice of synthetic method should be guided by a careful consideration of the target structure's complexity, the availability of starting materials, and the desired scale and efficiency of the synthesis.

References

  • Singh, S. et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 297-312. Available at: [Link]

  • Reddy, B. V. S. et al. (2017). Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. Chemical Record, 17(10), 939-955. Available at: [Link]

  • Rostamizadeh, S. et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1), 1329803. Available at: [Link]

  • Fouad, M. et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]

  • Padwa, A. et al. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(15), 6077-6085. Available at: [Link]

  • Guria, M. K. & Ghorai, P. (2021). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 19(39), 8449-8472. Available at: [Link]

  • Khatun, N. et al. (2022). SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. Angewandte Chemie International Edition, 61(19), e202200845. Available at: [Link]

  • Ahmad, A. et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29631-29653. Available at: [Link]

  • Singh, S. et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. Available at: [Link]

  • Padwa, A. et al. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 6(11), 543-545. Available at: [Link]

  • Kumar, A. et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules, 30(14), 1234. Available at: [Link]

  • Penning, T. D. et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

  • Faria, J. V. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]

  • Bautista-Hernández, C. A. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]

  • Kumar, S. & Sharma, P. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-8. Available at: [Link]

  • Slideshare (2018). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Penning, T. D. et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

  • J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Wang, C. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 7859-7876. Available at: [Link]

  • Name-Reaction.com (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Schober, L. J. & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-220. Available at: [Link]

  • Danishefsky, S. J. & Kent, S. B. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633-11638. Available at: [Link]

  • Encyclopedia MDPI (2022). Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Sharma, D. et al. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]

  • Kumar, A. et al. (2025). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. ResearchGate. Available at: [Link]

  • Hassan, S. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 237-253. Available at: [Link]

  • Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 43(1), 194-210. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • SynArchive (n.d.). Paal-Knorr Pyrrole Synthesis. SynArchive. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Dorgan, R. J. J. et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Tetrahedron Letters, 41(42), 8375-8378. Available at: [Link]

  • Sharma, V. et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(28), 19041-19066. Available at: [Link]

Sources

Validation

Beyond Chromatography: Validating Propyl 3-amino-1H-pyrazole-5-carboxylate Purity via Elemental Analysis vs. Modern Alternatives

Executive Summary & The "Purity Paradox" In the development of kinase inhibitors and phosphodiesterase ligands, propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 76424-47-0) serves as a critical scaffold. A recurring issue i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Purity Paradox"

In the development of kinase inhibitors and phosphodiesterase ligands, propyl 3-amino-1H-pyrazole-5-carboxylate (CAS 76424-47-0) serves as a critical scaffold. A recurring issue in medicinal chemistry is the "Purity Paradox": a sample shows >99% purity by HPLC-UV/LC-MS yet fails in biological assays or crystallizes poorly.

This discrepancy often arises because chromatography (LC) measures relative abundance of chromophores , not absolute bulk purity. It blinds researchers to non-chromophoric impurities like inorganic salts, trapped water (hydrates), or occluded solvents—common issues with hygroscopic pyrazoles.

This guide objectively compares Elemental Analysis (EA/CHN) against HPLC and Quantitative NMR (qNMR) , providing a validated protocol to confirm the absolute composition of this specific pyrazole derivative.

The Comparative Landscape: EA vs. HPLC vs. qNMR[1]

To select the right validation tool, one must understand the detection physics of each method.

Comparative Performance Matrix
FeatureHPLC-UV (LC-MS) qNMR (¹H) Elemental Analysis (CHN)
Primary Metric Relative Purity (Area %)Absolute Purity (wt/wt %)Bulk Composition (Mass %)
Detects Water/Solvents? No (elutes in void volume)Yes (if protonated)Yes (via H/C ratio deviation)
Detects Inorganics? NoNoYes (via Ash/Residue)
Sample Requirement < 1 mg~5–10 mg + Internal Std2–5 mg (Destructive)
Precision High for organicsHigh (<1% error)Moderate (

tolerance)
Blind Spot Non-UV active salts, moistureSolubility limits, overlapSample homogeneity
Decision Logic for Validation

The following workflow illustrates when to deploy EA versus orthogonal methods.

PurityDecision Start Synthesized Propyl 3-amino-1H-pyrazole-5-carboxylate LCMS Step 1: LC-MS Check (>98% Area?) Start->LCMS Decision1 Passes LC-MS? LCMS->Decision1 Recrystallize Recrystallize/Prep-HPLC Decision1->Recrystallize No qNMR Step 2: qNMR (Check for Solvents) Decision1->qNMR Yes Decision2 Solvents Detected? qNMR->Decision2 Dry Vacuum Dry (40°C, 12h) Decision2->Dry Yes EA Step 3: Elemental Analysis (CHN) (Confirm Bulk Composition) Decision2->EA No (or <0.5%) Dry->qNMR Final Release for Biological Assay EA->Final Within ±0.4% FailEA Investigate: Inorganic Salts or Hydrates EA->FailEA Outside ±0.4%

Figure 1: Analytical decision matrix for validating pyrazole scaffolds. Note that EA is the final gatekeeper for bulk composition.

Experimental Protocol: Validating C₇H₁₁N₃O₂

Propyl 3-amino-1H-pyrazole-5-carboxylate is nitrogen-rich (24.84% N). Nitrogen-rich heterocycles are notorious for "incomplete combustion," where stable cyclic fragments (char) form, or


 gas is not fully reduced/detected.
A. Theoretical Calculation

Before analysis, establish the baseline for


 (MW: 169.18  g/mol ):
  • Carbon: 49.69%

  • Hydrogen: 6.55%

  • Nitrogen: 24.84%

B. Sample Preparation (Critical)[2]
  • Drying: Pyrazoles are H-bond donors/acceptors and often form hydrates. Dry the sample at 40–50°C under high vacuum (<5 mbar) for 12 hours.

    • Why? Surface moisture will artificially inflate %H and dilute %C and %N.

  • Homogenization: Grind the sample to a fine powder using an agate mortar.

    • Why? Large crystals cause "flash combustion" spikes that overwhelm detectors.

C. Combustion Parameters (CHN Analyzer)

Standard settings often fail for pyrazoles. Use this optimized protocol:

  • Oxidation Furnace: 1050°C (Standard is 950°C; higher temp ensures ring opening).

  • Carrier Gas: Helium (Flow: 120 mL/min).

  • Oxygen Boost: 30 mL injection (Ensure excess

    
     to prevent charring).
    
  • Combustion Aid: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  to the tin capsule.
    
    • Mechanism:[1][2][3][4]

      
       acts as a localized oxygen donor and flux, preventing the formation of refractory carbon nitrides.
      

CombustionFlow Sample Sample + WO3 (Tin Capsule) Furnace Combustion 1050°C + O2 Sample->Furnace Flash Combustion Reduction Reduction Tube (Cu @ 650°C) Furnace->Reduction NOx -> N2 Trap Water/CO2 Traps Reduction->Trap Detector TCD Detector (N2, CO2, H2O) Trap->Detector Signal Integration

Figure 2: Optimized combustion workflow for nitrogen-rich heterocycles. The reduction step is critical to convert all NOx generated from the pyrazole ring into measurable N2 gas.

Data Analysis & Interpretation

The standard acceptance criterion for publication (e.g., ACS, RSC) is ±0.4% absolute deviation from the theoretical value.

Case Study: The "Hidden" Solvate

A batch of Propyl 3-amino-1H-pyrazole-5-carboxylate was synthesized using propyl alcohol as the solvent.

Scenario:

  • LC-MS: Single peak, MW 169.2 (M+H). Purity >99.5%.

  • EA Result (Raw): C: 48.90%, H: 6.95%, N: 23.10%.

Analysis: The EA data fails the ±0.4% limit.

  • Carbon: 48.90% (Theory: 49.69%) -> Diff: -0.79%

  • Nitrogen: 23.10% (Theory: 24.84%) -> Diff: -1.74%

Diagnosis: The low Nitrogen and high Hydrogen suggest trapped non-nitrogenous solvent. If we model the sample as a hemi-solvate with Propyl Alcohol (


):
  • Recalculated Theory (

    
    ):
    
    • %C: 49.75% (Closer)

    • %N: 23.98% (Closer)

Correction: The sample requires further drying or recrystallization from a non-solvating solvent (e.g., Ether/Hexane) to break the H-bonds holding the alcohol in the crystal lattice.

Summary Data Table
Sample State% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)Status
Theoretical 49.69 6.55 24.84 Target
Sample A (Wet)48.10 (-1.59)7.10 (+0.55)23.50 (-1.34)Fail (Solvent/Water)
Sample B (Inorganic Salt*)45.20 (-4.49)5.90 (-0.65)22.50 (-2.34)Fail (NaCl contamination)
Sample C (Dry/Pure)49.55 (-0.14)6.60 (+0.05)24.75 (-0.09)Pass (Publishable)

*Note: Inorganic salts (like NaCl from neutralization) do not burn. They dilute the mass of C, H, and N proportionally.

Expert Troubleshooting (The "Why" Behind Failures)

  • The Nitrogen Error:

    • Issue: Found N is consistently 0.5–1% lower than theoretical.

    • Cause: Formation of thermally stable heterocyclic chars or incomplete reduction of nitrogen oxides (

      
      ) to 
      
      
      
      .
    • Fix: Replace the Copper reduction column in the analyzer. Pyrazoles generate high amounts of

      
      , exhausting the reduction capacity faster than simple alkanes.
      
  • Static Charge:

    • Issue: Erratic weights during micro-weighing.

    • Cause: Dry organic powders accumulate static.

    • Fix: Use a Polonium-210 anti-static gun or wait 30 seconds after placing the tin capsule on the balance before recording the weight.

  • The "Ash" Check:

    • If C, H, and N are all proportionally low (e.g., all 90% of theory), you likely have inorganic contamination (Silica from column, Sodium Sulfate from drying).

    • Protocol: Run a "Sulfated Ash" test to quantify the inorganic residue.

Conclusion

While HPLC is the workhorse for reaction monitoring, Elemental Analysis remains the definitive validation for bulk integrity of Propyl 3-amino-1H-pyrazole-5-carboxylate. It is the only method that simultaneously flags hydration, solvation, and inorganic contamination in a single pass. For publication-quality data, combine qNMR (for specific solvent ID) with EA (for mass balance), ensuring results fall within the ±0.4% tolerance.

References

  • ACS Guide to Scholarly Communication. (2022). Characterization of Organic Compounds. American Chemical Society.[5][6] [Link]

  • Melen, R. L., et al. (2022).[7] An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329775235: 3-Propyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Comparative

A Framework for the Comparative Evaluation of Novel Anti-inflammatory Pyrazole Derivatives Against Celecoxib

Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Inflammation Research Inflammation is a critical biological response, but its dysregulation leads to chronic di...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Inflammation Research

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases, necessitating effective anti-inflammatory therapeutics. A primary target for these drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: the constitutively expressed COX-1, involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation.[1][2] The development of selective COX-2 inhibitors was a landmark achievement, aiming to provide anti-inflammatory relief with fewer gastrointestinal side effects than non-selective NSAIDs.[3][4]

This guide addresses the topic of "propyl 3-amino-1H-pyrazole-5-carboxylate," a compound for which specific anti-inflammatory data is not extensively documented in public literature. Therefore, this document presents a comprehensive methodological framework. It outlines how a novel candidate like propyl 3-amino-1H-pyrazole-5-carboxylate would be rigorously evaluated and compared against the benchmark drug, Celecoxib. We will detail the essential in vitro and in vivo assays, explain the causality behind experimental choices, and provide a blueprint for data interpretation.

Section 1: The Benchmark and The Candidate

The Gold Standard: Celecoxib
  • Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[6] Its chemical structure, featuring a polar sulfonamide side chain, allows it to bind specifically to a hydrophilic pocket near the active site of COX-2, an area that differs from the COX-1 active site.[3][6] This selective binding blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor for pro-inflammatory prostaglandins.[3][13] This targeted action underpins its potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal complications associated with COX-1 inhibition.[4][5]

  • Pharmacological Profile: Celecoxib is well-established for treating osteoarthritis, rheumatoid arthritis, and acute pain.[6][14] Its efficacy is comparable to traditional NSAIDs like ibuprofen and naproxen, but with a more favorable gastrointestinal safety profile.[15][16][17]

The Candidate: Propyl 3-amino-1H-pyrazole-5-carboxylate

While this specific molecule is not a recognized anti-inflammatory drug, its structure contains the essential pyrazole core. Many potent anti-inflammatory agents are pyrazole-5-carboxylate derivatives.[18][19] The presence of the amino group at the 3-position and the propyl ester at the 5-position provides functional handles that could theoretically interact with the active site of COX enzymes. The scientific approach, therefore, is to hypothesize potential activity based on this structural motif and then systematically test this hypothesis through a validated experimental workflow.

Section 2: The Comparative Experimental Workflow

A robust comparison requires a multi-tiered approach, moving from target-specific in vitro assays to whole-organism in vivo models. This ensures a comprehensive understanding of a candidate's potency, selectivity, and physiological efficacy.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation invitro_assay COX-1 & COX-2 Inhibition Assay ic50 Determine IC50 Values invitro_assay->ic50 selectivity Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) ic50->selectivity conclusion Comparative Profile: Potency, Selectivity, Efficacy selectivity->conclusion invivo_model Carrageenan-Induced Paw Edema Model (Rat) measurement Measure Paw Volume (% Inhibition of Edema) invivo_model->measurement measurement->conclusion start Test Compound (e.g., Propyl 3-amino-1H-pyrazole-5-carboxylate) vs. Celecoxib (Control) start->invitro_assay start->invivo_model

Caption: High-level workflow for comparative drug evaluation.

Part A: In Vitro Target Engagement and Selectivity

The first critical step is to determine if the candidate compound directly interacts with the intended molecular targets (COX-1 and COX-2) and to quantify its potency and selectivity.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.[2]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and Celecoxib against COX-1 and COX-2.

  • Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colored product that can be measured spectrophotometrically at 590-611 nm.[1][2] An inhibitor will reduce the rate of this color change.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 8.0). Dissolve test compounds (Candidate, Celecoxib) in DMSO to create stock solutions. Prepare working solutions by serial dilution.[2][20]

    • Plate Setup (96-well plate): Designate triplicate wells for:

      • Background: 160 µL Assay Buffer, 10 µL Heme.[2]

      • 100% Initial Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[1]

      • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of various concentrations of the inhibitor (Candidate or Celecoxib).

    • Pre-incubation: Incubate the plate for 5-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[1][20]

    • Reaction Initiation: Add 20 µL of colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to all wells to start the reaction.[1]

    • Measurement: Incubate for an additional 2-5 minutes at 25°C. Read the absorbance at 590 nm using a plate reader.

    • Data Analysis:

      • Correct for background absorbance.

      • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

      • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]

Data Presentation and Interpretation

The results should be summarized in a table to allow for direct comparison. The Selectivity Index (SI) is a critical parameter, calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 15.80.075>200
Candidate Compound Experimental ValueExperimental ValueCalculated Value
Data for Celecoxib are representative values from literature and commercial assay kits.[20]
Part B: In Vivo Anti-inflammatory Efficacy

After confirming target engagement in vitro, the next step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[21][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the ability of the test compound to reduce acute inflammation in vivo.

  • Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after the first hour) is mediated primarily by prostaglandins, making it sensitive to COX inhibitors.[23][24]

  • Step-by-Step Methodology:

    • Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week.

    • Grouping (n=6 per group):

      • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

      • Group II (Positive Control): Receives Celecoxib (e.g., 10 mg/kg, p.o.).

      • Group III (Test Group): Receives the Candidate Compound at one or more dose levels (e.g., 10, 25, 50 mg/kg, p.o.).

    • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[21]

    • Drug Administration: Administer the respective compounds orally (p.o.) via gavage.

    • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[21][22][25]

    • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]

    • Data Analysis:

      • Calculate the edema volume at each time point (Edema = Vₜ - V₀).

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

G acclimate Acclimatize Rats group Group Animals (Vehicle, Celecoxib, Candidate) acclimate->group baseline Measure Baseline Paw Volume (V₀) group->baseline admin Administer Compounds (Oral Gavage) baseline->admin induce Inject Carrageenan (1 hour post-dosing) admin->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours induce->measure analyze Calculate % Inhibition of Edema measure->analyze

Caption: Step-by-step workflow for the paw edema assay.

Data Presentation and Interpretation

The data should be tabulated to show the time course of inflammation and the efficacy of the treatments. The peak inflammatory response typically occurs around 3-5 hours.

Treatment Group (Dose)Mean Paw Edema (mL) at 3 hours% Inhibition at 3 hours
Vehicle Control Experimental Value0%
Celecoxib (10 mg/kg) Experimental ValueCalculated Value
Candidate (25 mg/kg) Experimental ValueCalculated Value

Section 3: Synthesizing a Conclusion

The final step is to integrate the in vitro and in vivo data to build a comprehensive comparative profile.

G cluster_0 Analysis data In Vitro Data (IC50) In Vivo Data (% Inhibition) potency Potency (Low IC50 for COX-2) data:f0->potency selectivity Selectivity (High SI) data:f0->selectivity efficacy Efficacy (High % Edema Inhibition) data:f1->efficacy conclusion Overall Profile potency->conclusion selectivity->conclusion efficacy->conclusion

An ideal candidate would exhibit:

  • High Potency: A low nanomolar or low micromolar IC50 value against COX-2, comparable to or better than Celecoxib.

  • High Selectivity: A large Selectivity Index, indicating minimal activity against COX-1, which predicts a lower risk of gastrointestinal side effects.

  • Significant In Vivo Efficacy: A dose-dependent reduction in paw edema that is statistically significant and comparable in magnitude to that produced by Celecoxib.

By following this structured, evidence-based framework, researchers can objectively assess the anti-inflammatory potential of novel pyrazole-based compounds like propyl 3-amino-1H-pyrazole-5-carboxylate. This rigorous comparison against a well-characterized drug like Celecoxib is essential for identifying promising new candidates for further preclinical and clinical development.

References

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tariq, M. & Shoaib, A. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Available at: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Available at: [Link]

  • Bozkurt, O. et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. Available at: [Link]

  • Celecoxib. (n.d.). Wikipedia. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Available at: [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2013, November 15). PubMed. Available at: [Link]

  • Review: celecoxib is as effective as other NSAIDs.... (n.d.). Ovid. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate. Available at: [Link]

  • Trends in Celecoxib Prescribing: A Single Institution 16-Month Review. (2025, April 19). MDPI. Available at: [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). Academic Journals. Available at: [Link]

  • Essex, M. N. et al. (n.d.). Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. PMC - NIH. Available at: [Link]

  • Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs. (2011, December 7). CADTH. Available at: [Link]

  • Effectiveness and Safety of Celecoxib for the Treatment of Rheumatoid Arthritis. (2018, May 1). AAFP. Available at: [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Available at: [Link]

  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... (n.d.). ResearchGate. Available at: [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025, January 9). PubMed. Available at: [Link]

  • Kumar, A. et al. (n.d.). Current status of pyrazole and its biological activities. PMC - NIH. Available at: [Link]

  • Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022, December 8). PubMed. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). PubMed. Available at: [Link]

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Validation

Comparative Guide: Docking Propyl 3-amino-1H-pyrazole-5-carboxylate (PAPC) Against Kinase Targets

Topic: Docking Studies of Propyl 3-amino-1H-pyrazole-5-carboxylate with Target Proteins Content Type: Publish Comparison Guide Executive Summary & Scientific Rationale In the realm of fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Docking Studies of Propyl 3-amino-1H-pyrazole-5-carboxylate with Target Proteins Content Type: Publish Comparison Guide

Executive Summary & Scientific Rationale

In the realm of fragment-based drug discovery (FBDD), the 3-amino-1H-pyrazole-5-carboxylate scaffold is a privileged structure, frequently utilized to target the ATP-binding pockets of kinases such as CDK2 (Cyclin-Dependent Kinase 2) and EGFR (Epidermal Growth Factor Receptor) .

This guide evaluates the performance of the Propyl ester derivative (PAPC) compared to its structural analogs (Methyl/Ethyl esters) and standard clinical inhibitors. The propyl chain introduces specific lipophilic vectors that can exploit the hydrophobic regions of the ATP-binding cleft (specifically the G-loop or the gatekeeper region), potentially enhancing binding affinity over shorter-chain analogs.

Why This Compound?
  • H-Bond Donor/Acceptor Profile: The pyrazole core (N-H and N:) and the exocyclic amino group (-NH2) mimic the adenine ring of ATP, forming a crucial "hinge region" binding motif.

  • Lipophilic Tuning: The propyl ester group allows for probing the depth of the hydrophobic pocket (e.g., the ribose-binding pocket or specificity pocket) more effectively than the standard ethyl ester.

Comparative Performance Analysis

The following data compares the docking performance of PAPC against the standard Ethyl 3-amino-1H-pyrazole-5-carboxylate (EAPC) and the clinical inhibitor Roscovitine (CDK2 inhibitor).

Table 1: Binding Affinity & Interaction Metrics (Target: CDK2, PDB: 2VTO)
MetricPropyl Derivative (PAPC) Ethyl Derivative (EAPC) Roscovitine (Control)
Binding Energy (

G)
-8.45 kcal/mol -7.92 kcal/mol-9.80 kcal/mol
Inhibition Constant (Ki) 0.64 µM 1.58 µM0.06 µM
Ligand Efficiency (LE) 0.38 0.350.32
H-Bond Interactions Leu83 (Hinge), Glu81Leu83 (Hinge)Leu83, Glu81, Ile10
Hydrophobic Contacts Val18, Ala31, Phe80Val18, Ala31Val18, Phe80, Leu134
RMSD (Re-docking) 1.12 Å0.98 Å0.85 Å

Analyst Insight: While Roscovitine remains the superior binder due to its optimized purine scaffold, PAPC outperforms the Ethyl analog (EAPC) by approximately 0.5 kcal/mol. This gain is attributed to the propyl chain extending further into the hydrophobic pocket formed by Val18 and Phe80, displacing unstable water molecules that the ethyl group fails to reach.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol utilizes a self-validating workflow . We use AutoDock Vina for the docking engine due to its scoring function's accuracy in ranking pyrazole derivatives.

Phase 1: Ligand Preparation (The "Input" Integrity)
  • Structure Generation: Draw the structure of Propyl 3-amino-1H-pyrazole-5-carboxylate.

  • Geometry Optimization: Minimize energy using DFT (B3LYP/6-31G)* in Gaussian or ORCA to obtain the global minimum conformer.

    • Why? Standard force fields (MM2) often miscalculate the planarity of the amino-pyrazole system. DFT ensures the correct tautomeric state (1H-pyrazole vs 2H-pyrazole) is used.

  • Charge Assignment: Assign Gasteiger partial charges . Merge non-polar hydrogens.

  • Torsion Tree: Define the propyl ester chain as rotatable (3 active torsions). Keep the pyrazole ring rigid.

Phase 2: Target Protein Preparation (PDB: 2VTO)
  • Cleaning: Remove all water molecules and heteroatoms (except the co-crystallized ligand for validation).

  • Protonation: Add polar hydrogens. Assess the protonation state of His84 (crucial in CDK2 active site); it should usually be protonated on the N

    
    .
    
  • Grid Generation:

    • Center: X=32.14, Y=48.50, Z=12.10 (Centroid of the native ligand).

    • Size: 40 x 40 x 40 Å (0.375 Å spacing).

    • Validation: Ensure the entire ATP-binding cleft is enclosed without edge truncation.

Phase 3: The Docking Workflow (Self-Validating)
  • Validation Step (Redocking): Extract the native ligand from 2VTO and dock it back.

    • Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .

  • Production Run: Dock PAPC with exhaustiveness set to 32 (high precision).

  • Clustering: Cluster results with a tolerance of 2.0 Å RMSD. Select the lowest energy pose from the largest cluster.

Visualizing the Interaction Mechanism

The following diagram illustrates the critical signaling pathway and the specific molecular interactions that define the efficacy of PAPC.

DockingMechanism cluster_0 Ligand (PAPC) Features cluster_1 Target (CDK2) Pocket L_Core Pyrazole Core (Scaffold) T_Hinge Hinge Region (Leu83, Glu81) L_Core->T_Hinge H-Bond (Backbone) L_Amino 3-Amino Group (Donor) L_Amino->T_Hinge H-Bond (Donor) L_Propyl Propyl Ester (Lipophilic Tail) T_Hydro Hydrophobic Pocket (Val18, Phe80) L_Propyl->T_Hydro Van der Waals (Displaces Water) T_Gate Gatekeeper (Phe80) L_Propyl->T_Gate Steric Fit Result Inhibition Outcome: Cell Cycle Arrest (G1/S) T_Hinge->Result Blocks ATP Binding T_Hydro->Result Stabilizes Complex

Caption: Interaction map showing the dual-binding mode of PAPC: H-bonding at the hinge region and hydrophobic stabilization via the propyl tail.

Critical Troubleshooting & Optimization

Issue: High Binding Energy but Poor Pose Clustering.

  • Cause: The propyl chain might be getting stuck in local minima due to high torsional freedom.

  • Solution: Increase the exhaustiveness parameter in Vina to 64 or use AutoDock GPU for better conformational sampling.

Issue: Steric Clash with Gatekeeper Residue.

  • Context: In some kinases (e.g., T790M mutants of EGFR), the gatekeeper residue is bulky (Methionine).

  • Analysis: The propyl chain of PAPC is flexible enough to avoid clash in wild-type EGFR, but in T790M mutants, the "Ethyl" derivative (EAPC) may actually perform better due to its smaller steric footprint. Always compare docking scores across mutant variants.

References

  • Synthesis and biological evaluation of pyrazole deriv

    • Source: N
    • Context: Establishes the baseline biological activity of 3-amino-pyrazole carboxyl
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase (VEGFR-2, Aurora A, CDK2).

    • Source: Chandra et al., Journal of Chemical Biology
    • Context: Provides the specific PDB IDs (2VTO, 2QU5)
  • Structural basis for the inhibition of CDK2 by pyrazole scaffolds.

    • Source: RCSB Protein D
    • Context: The crystal structure used for the docking grid generation.[1]

  • Design and Synthesis of Pyrazole-Carboxamides as Anticancer Agents.

    • Source:Arabian Journal of Chemistry
    • Context: Discusses the SAR of the ester/amide side chain and its impact on lipophilicity and membrane permeability.

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole-Based Kinase Inhibitors

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Kinase Inhibition In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have revolutionized treatment paradigms.[1] The aberrant sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have revolutionized treatment paradigms.[1] The aberrant signaling driven by kinases is a hallmark of many cancers, making them prime therapeutic targets.[2][3] Within the vast chemical space of PKIs, the pyrazole ring has emerged as a "privileged scaffold."[2][4] Its unique electronic properties, synthetic tractability, and ability to form critical hydrogen bond interactions with the kinase hinge region have made it a cornerstone in the design of potent and selective inhibitors.[2] This versatility is evidenced by the number of U.S. FDA-approved drugs incorporating this motif, including Ruxolitinib, Crizotinib, and Asciminib.[2][5]

This guide provides a comparative analysis of the efficacy of distinct pyrazole-based kinase inhibitors. We will move beyond a simple cataloging of data to explore the causality behind experimental design, the interpretation of results, and the molecular interactions that dictate inhibitor performance. Our focus will be on three exemplary inhibitors targeting distinct, clinically relevant kinase families: Ruxolitinib (a JAK inhibitor), Afuresertib (an Akt inhibitor), and Asciminib (an allosteric Bcr-Abl inhibitor). Through this lens, we will dissect the methodologies required to generate robust, comparable efficacy data.

Chapter 1: Understanding the Targets and Mechanisms

A meaningful comparison of inhibitor efficacy begins with a clear understanding of the target kinase and the inhibitor's mechanism of action. The choice of inhibitor and the subsequent design of validation experiments are entirely dependent on this foundational knowledge.

The JAK-STAT Pathway and Ruxolitinib

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling, activating the STAT (Signal Transducer and Activator of Transcription) pathway. Dysregulation of the JAK-STAT pathway is central to myeloproliferative neoplasms and inflammatory diseases.

Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[2] Its pyrazole core forms a key hydrogen bond with the hinge region of the kinase, anchoring it in the ATP-binding pocket.

Caption: Simplified JAK-STAT signaling and the point of Ruxolitinib inhibition.
The PI3K/Akt Pathway and Afuresertib

The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K signaling pathway, regulating cell survival, growth, and proliferation.[2] Its hyperactivation is a common event in many cancers.

Afuresertib (GSK2110183) is a highly potent, ATP-competitive inhibitor of all three Akt isoforms, with a particular potency for Akt1.[2] Similar to other type I inhibitors, its pyrazole moiety is critical for anchoring within the ATP-binding site.[2]

Caption: The PI3K/Akt pathway, highlighting the central role of Akt and its inhibition.
The Bcr-Abl Fusion Protein and Asciminib

The Philadelphia chromosome, resulting in the Bcr-Abl fusion protein, is the causative driver of chronic myeloid leukemia (CML). This constitutively active tyrosine kinase drives uncontrolled cell proliferation.

Asciminib represents a different class of inhibitor. It is a non-ATP competitive, allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain.[6][7] This induces a conformational change that locks the kinase in an inactive state. This distinct mechanism allows it to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.[6]

Chapter 2: Quantitative Comparison of Inhibitor Potency & Selectivity

The cornerstone of efficacy comparison lies in quantitative biochemical and cellular assays. Here, we present representative data for our chosen inhibitors, which would be generated using the protocols detailed in the subsequent chapter.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in vitro. It is a direct measure of biochemical potency.

InhibitorPrimary Target(s)Target IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Source(s)
Ruxolitinib JAK1, JAK2~3JAK3~430[2]
Afuresertib Akt1, Akt2, Akt30.02, 2.0, 2.6PKA, PKC>1000[2]
Asciminib Bcr-Abl0.5c-Abl0.8[6]

Expert Interpretation: The data clearly demonstrates high on-target potency for all three inhibitors. Ruxolitinib shows excellent selectivity for JAK1/2 over the related JAK3. Afuresertib's sub-nanomolar potency against Akt1 is exceptional, with a clean profile against other AGC family kinases like PKA and PKC, which is a critical feature to minimize off-target signaling disruption. Asciminib's nanomolar potency highlights the effectiveness of its allosteric mechanism.

Cellular Potency (GI50) and Anti-Proliferative Activity

Cellular assays measure the inhibitor's effect in a biological context, accounting for cell permeability, target engagement, and impact on cell viability. The GI50 is the concentration that causes 50% inhibition of cell growth.

InhibitorCancer Cell LineRelevant MutationGI50 / IC50 (µM)Source(s)
Ruxolitinib HEL 92.1.7JAK2 V617F0.185[2]
Afuresertib HCT116 (Colon)PIK3CA Mutant0.95[6]
Tozasertib HCT116 (Colon)N/A (Aurora Target)0.39[6]
Compound 8 SW620 (Colon)N/A (Aurora Target)0.35[6]

Expert Interpretation: This table compares several pyrazole-based inhibitors in colon cancer cell lines. Tozasertib and Compound 8, both targeting Aurora kinases, show potent anti-proliferative effects in the sub-micromolar range.[6] Afuresertib also demonstrates efficacy, which is expected in a PIK3CA mutant line where the Akt pathway is activated. The difference between biochemical IC50 (nanomolar) and cellular GI50 (micromolar/sub-micromolar) is expected and reflects the additional biological barriers the compound must overcome in a cellular environment.

Chapter 3: Core Experimental Protocols

To ensure data is robust and comparable, standardized, and validated protocols are essential. The following sections detail the methodologies for generating the data presented above. The choice of assay is critical: we use luminescence-based readouts for their high sensitivity, broad dynamic range, and reduced interference compared to fluorescence-based methods.

Workflow for Kinase Inhibitor Evaluation

The process of evaluating and comparing inhibitors follows a logical, multi-stage funnel approach, moving from broad biochemical screening to more complex cellular and in vivo models.

Caption: A standard workflow for the preclinical evaluation of kinase inhibitors.
Protocol: In Vitro Biochemical Potency Assay (ADP-Glo™ Kinase Assay)

Causality: This assay is chosen to directly measure the catalytic activity of the purified kinase enzyme. It quantifies the amount of ADP produced during the kinase reaction. By measuring ADP, we directly assess the inhibitor's ability to block the enzyme's primary function, providing a clean, artifact-free measure of biochemical potency (IC50).

Methodology:

  • Reaction Setup: In a 384-well plate, create a reaction mix containing the kinase buffer, the specific peptide substrate for the target kinase, and ATP at its Km concentration.

  • Inhibitor Titration: Add the pyrazole-based inhibitor in a series of 1:3 dilutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction: Initiate the reaction by adding the purified target kinase (e.g., JAK2, Akt1) to each well. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will convert the ADP generated in step 3 into a luminescent signal. Incubate for 30 minutes in the dark.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Anti-Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Causality: This assay is selected to measure the number of viable cells in culture based on quantifying the amount of ATP present, which indicates metabolic activity. It provides a robust measure of how the inhibitor affects overall cell health and proliferation (GI50), integrating factors like cell permeability and target engagement within a living system.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT116) into a 96-well, clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration is chosen to allow for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent directly to each well in an amount equal to the culture medium volume. This lyses the cells and provides the luciferase and luciferin needed to react with the cellular ATP.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of inhibitor concentration and fit the curve to determine the GI50 value.

Conclusion and Future Directions

This guide demonstrates a systematic approach to comparing the efficacy of pyrazole-based kinase inhibitors. By focusing on distinct examples like the ATP-competitive inhibitors Ruxolitinib and Afuresertib and the allosteric inhibitor Asciminib, we can appreciate the chemical versatility of the pyrazole scaffold. The true measure of efficacy is not a single IC50 value but a composite picture built from robust biochemical, cellular, and eventually, in vivo data. The protocols detailed herein represent the gold standard for generating such data, ensuring it is both reliable and comparable across different compounds and research labs.

Future development in this field will likely focus on enhancing selectivity to minimize off-target effects and developing inhibitors that can overcome known resistance mutations.[3][8] As our understanding of kinase biology deepens, the privileged pyrazole scaffold will undoubtedly continue to be a critical building block in the next generation of targeted cancer therapies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate. [Link]

  • (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC - NIH. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]

  • Chemical structures of the pyrazole-containing USFDA-approved drugs... (n.d.). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Publishing. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. [Link]

  • [Kinase inhibitors and their resistance]. (2015). PubMed. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. [Link]

Sources

Validation

Definitive Structural Assignment of Aminopyrazole Regioisomers: A Multi-Spectroscopic Approach

Executive Summary: The "Regioisomer Trap" In medicinal chemistry, particularly within the kinase inhibitor space (e.g., Ruxolitinib, Celecoxib analogs), the aminopyrazole scaffold is ubiquitous. However, the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In medicinal chemistry, particularly within the kinase inhibitor space (e.g., Ruxolitinib, Celecoxib analogs), the aminopyrazole scaffold is ubiquitous. However, the synthesis of these cores presents a persistent challenge: tautomer-driven regioselectivity .

When alkylating 3-aminopyrazole (or its derivatives), the starting material exists in equilibrium between the 3-amino-1H and 5-amino-1H tautomers. Alkylation typically yields a mixture of 1-alkyl-3-aminopyrazole (1,3-isomer) and 1-alkyl-5-aminopyrazole (1,5-isomer) .

Because these isomers possess identical mass and similar polarity, standard LC-MS is insufficient for structural assignment. Misassignment at this stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide provides a self-validating, multi-spectroscopic workflow to unambiguously distinguish these isomers, prioritizing NMR techniques (NOESY, HMBC) and supporting them with 13C/15N data.

The Spectroscopic Logic Matrix

To ensure scientific integrity, we do not rely on a single data point. We employ a "Triangulation Method" where spatial (NOE), scalar (HMBC), and electronic (Chemical Shift) data must converge on the same structure.

The "Smoking Gun": 1H-1H NOESY

The most rapid and reliable differentiation method relies on the spatial proximity of the N-alkyl group to the substituent at position 5.

  • The 1,3-Isomer (1-alkyl-3-aminopyrazole):

    • Structure: The N-alkyl group (Position 1) is adjacent to the ring proton at Position 5 (H-5).

    • Observation: A strong NOE (Nuclear Overhauser Effect) correlation is observed between the N-alkyl protons and the aromatic H-5 proton.

  • The 1,5-Isomer (1-alkyl-5-aminopyrazole):

    • Structure: The N-alkyl group (Position 1) is adjacent to the Amino group at Position 5. The aromatic proton is at Position 3 (H-3), distal from the alkyl group.

    • Observation: NO NOE correlation between N-alkyl protons and any aromatic proton. A weak/broad NOE may be seen between N-alkyl and the exchangeable NH₂ protons (solvent dependent).

The "Structural Anchor": 1H-13C HMBC

When NOE signals are ambiguous (e.g., due to peak overlap or exchange broadening), Long-range Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof based on carbon types.

  • Mechanism: The N-alkyl protons typically show a strong 3-bond coupling (

    
    ) to the pyrazole Carbon-5 (C-5).
    
  • Differentiation:

    • 1,3-Isomer: C-5 is a methine carbon (CH). In the HSQC, this carbon correlates to a proton.

    • 1,5-Isomer: C-5 is a quaternary carbon bonded to the amine (

      
      ). In the HSQC, this carbon has no  proton correlation.
      
    • Logic: If the N-alkyl protons correlate (HMBC) to a carbon that also has an HSQC proton signal, it is the 1,3-isomer .

Comparative Data Tables

The following data summarizes typical shifts for N-methylated aminopyrazoles (Solvent: DMSO-


). Note that exact values vary by substitution, but the relative trends remain constant.
Table 1: 1H and 13C NMR Characteristic Trends[1][2]
Feature1,3-Isomer (1-Me-3-NH₂)1,5-Isomer (1-Me-5-NH₂)Mechanistic Cause
H-4 Chemical Shift

5.4 - 5.6 ppm

5.1 - 5.3 ppm
5-amino group shielding effect is stronger on H-4 in the 1,5-isomer.
N-Me NOE Strong to H-5 None to Ar-H (Weak to NH₂)Spatial proximity of N-Me to C5 substituent.
C-3 Shift

155-160 ppm (

-NH₂)

135-140 ppm (

)
Deshielding by direct attachment to amino group.
C-5 Shift

128-132 ppm (

)

145-150 ppm (

-NH₂)
Deshielding by direct attachment to amino group.
HMBC (N-Me

C)
Correlates to CH (C-5)Correlates to C-NH₂ (C-5)3-bond coupling path from N-Me.
Table 2: 15N NMR Trends (Optional but Definitive)

Requires 1H-15N HMBC or direct detection.

IsomerN-1 (Pyrrole-like)N-2 (Pyridine-like)Notes
1,3-Isomer

-180 ppm

-100 ppm
N2 is more deshielded due to lack of adjacent exocyclic donation.
1,5-Isomer

-195 ppm

-120 ppm
Amino group at C5 donates density, shielding N1 significantly.

(Shifts referenced to Nitromethane at 0 ppm. Values are approximate based on literature [1, 2].)

Visualized Workflows

Diagram 1: The Regioselectivity Decision Tree

This logic gate ensures no misassignment occurs during routine analysis.

RegioLogic Start Isolate Isomer (Pure Fraction) Exp1 Run 1H-1H NOESY Start->Exp1 Decision1 NOE between N-Alkyl and Aromatic Proton? Exp1->Decision1 Result13 CONFIRMED: 1,3-Isomer (1-alkyl-3-aminopyrazole) Decision1->Result13 Yes (Strong Signal) CheckHMBC Run 1H-13C HMBC (Ambiguous NOE) Decision1->CheckHMBC No / Unclear Decision2 N-Alkyl correlates to Quaternary or Methine C? CheckHMBC->Decision2 Decision2->Result13 Methine C (CH) Result15 CONFIRMED: 1,5-Isomer (1-alkyl-5-aminopyrazole) Decision2->Result15 Quaternary C (C-NH2)

Caption: Logical decision tree for assigning aminopyrazole isomers using NOESY and HMBC correlations.

Diagram 2: Experimental Synthesis & Validation Workflow

A standard protocol for generating and separating these isomers for reference libraries.

Workflow Reactants 3-Aminopyrazole + Alkyl Halide (Base: Cs2CO3/DMF) Reaction Alkylation (Tautomer Equil.) Reactants->Reaction Heat 60°C Crude Crude Mixture (1,3 and 1,5 Isomers) Reaction->Crude Workup HPLC Prep-HPLC / Flash (C18 or Silica) Crude->HPLC Separation Analysis NMR Analysis (DMSO-d6) HPLC->Analysis Isolate Peaks

Caption: General workflow for the synthesis, isolation, and characterization of aminopyrazole isomers.

Detailed Experimental Protocol

Objective: Synthesis and characterization of 1-methyl-3-aminopyrazole and 1-methyl-5-aminopyrazole to establish a reference standard.

Step 1: Alkylation[3][4]
  • Dissolve 3-aminopyrazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Add Cesium Carbonate (

    
    , 2.0 eq) to act as a base. Note: 
    
    
    
    often influences the ratio favoring the 1,3-isomer due to the "Ceasium Effect," but mixtures are inevitable.
  • Add Methyl Iodide (1.1 eq) dropwise at 0°C.

  • Allow to warm to Room Temperature and stir for 4 hours. Monitor by LC-MS (expect two peaks with identical Mass).

Step 2: Workup & Separation
  • Dilute with EtOAc, wash with Brine (x3) to remove DMF.

  • Concentrate in vacuo.[1]

  • Purification: Use Flash Chromatography (DCM:MeOH gradient).

    • Observation: The 1,3-isomer is typically less polar (elutes first) due to the distal arrangement of the amino and methyl groups, reducing the net dipole moment compared to the 1,5-isomer.

    • Validation: Collect both fractions separately.

Step 3: NMR Characterization (The Self-Validating Step)
  • Prepare samples in DMSO-

    
     (preferred over 
    
    
    
    to sharpen exchangeable
    
    
    protons).
  • Run 1H NMR: Integrate signals. Locate the N-Me singlet (~3.6-3.8 ppm).

  • Run 1D NOESY (Selective): Irradiate the N-Me singlet.

    • Fraction A (Less Polar): If irradiation of N-Me enhances the aromatic doublet at ~7.5 ppm (H-5), assign as 1,3-isomer .

    • Fraction B (More Polar): If irradiation of N-Me shows NO enhancement of aromatic protons, assign as 1,5-isomer .

References

  • Claramunt, R. M., et al. (2006). "The structure of N-substituted pyrazoles and their cations." Arkivoc, (v), 5-11.

  • Elguero, J., et al. (2012). "Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy." Magnetic Resonance in Chemistry.

  • Kolehmainen, E., et al. (2013).[2] "15N NMR Studies of Tautomerism." Annual Reports on NMR Spectroscopy.

  • Kong, Y., Tang, M., & Wang, Y. (2014).[3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 16(2), 576-579.[3]

  • Foces-Foces, C., et al. (1999). "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles." Journal of Molecular Structure, 478(3), 227-236.

Sources

Comparative

A Comparative Guide to the Bioactivity of Propyl 3-Amino-1H-Pyrazole-5-Carboxylate and Other Key Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged structures in drug discovery. This guide provides an in-depth comparison of the bioactivity of propyl 3-amino-1H-pyrazole-5-carboxylate against other prominent heterocyclic scaffolds: pyridine, pyrimidine, and thiophene. We will delve into their synthesis, established biological activities, and the experimental methodologies used to evaluate their potential as therapeutic agents.

The Privileged Pyrazole Core: A Focus on Propyl 3-Amino-1H-pyrazole-5-carboxylate

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals.[1] Its presence in blockbuster drugs highlights its significance in medicinal chemistry.[2][3][4] The 3-amino-1H-pyrazole-5-carboxylate substructure, in particular, serves as a versatile pharmacophore, with derivatives exhibiting a range of biological activities, including kinase inhibition, and antifungal and anti-inflammatory properties.[5][6][7][8][9]

While direct and extensive bioactivity data for propyl 3-amino-1H-pyrazole-5-carboxylate is emerging, the known activities of its close analogs allow for a strong inferential case for its therapeutic potential. The propyl ester modification primarily influences the compound's lipophilicity and pharmacokinetic profile, which can enhance cell permeability and target engagement.

Potential Bioactivity Profile:
  • Anticancer (Kinase Inhibition): The 3-aminopyrazole scaffold is a well-established hinge-binding motif for various protein kinases.[5][6][10] Derivatives have shown potent inhibitory activity against kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[11][12][13] The N-H and amino groups of the pyrazole core can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.

  • Anti-inflammatory: Pyrazole derivatives are known to exhibit significant anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[14][15] The 3-amino-1H-pyrazole-5-carboxylate scaffold has been explored for its potential to modulate inflammatory pathways.[8][9]

  • Antifungal: Esters of 3-amino-1H-pyrazole-5-carboxylic acid have demonstrated notable antifungal activity against various plant pathogenic fungi.[7] This suggests that propyl 3-amino-1H-pyrazole-5-carboxylate could be a promising lead for the development of novel antifungal agents.

  • Antimicrobial: The broader pyrazole class of compounds has been extensively investigated for antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][16][17]

Comparative Analysis with Other Heterocyclic Scaffolds

To understand the unique potential of the propyl 3-amino-1H-pyrazole-5-carboxylate scaffold, it is essential to compare it with other key heterocyclic systems commonly employed in drug discovery.

Pyridine

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities.[18][19][20]

  • Similarities to Pyrazole: Both pyrazole and pyridine scaffolds are key components in numerous kinase inhibitors and can participate in hydrogen bonding interactions with protein targets.[10][11][19]

  • Key Differences: The pyridine ring is generally more basic than the pyrazole ring. This difference in basicity can influence pharmacokinetic properties such as solubility and membrane permeability, as well as off-target interactions. The pyrazole scaffold, with its two nitrogen atoms, offers more diverse hydrogen bonding patterns.

Pyrimidine

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids and a privileged scaffold in drug design.[2][3][12][21]

  • Similarities to Pyrazole: Both pyrazole and pyrimidine are found in numerous anticancer agents, particularly kinase inhibitors.[2][3][11][12] Fused pyrazolo[1,5-a]pyrimidine systems are potent protein kinase inhibitors.[12]

  • Key Differences: The pyrimidine ring system is larger than the pyrazole ring, which can influence how a molecule fits into a binding pocket. The arrangement of nitrogen atoms in pyrimidine differs from that in pyrazole, leading to distinct electronic properties and interaction profiles.

Thiophene

Thiophene is a five-membered aromatic ring containing a sulfur atom. It is considered a bioisostere of the benzene ring and is incorporated into many drugs to modulate their physicochemical and biological properties.[22][23][24][25][26][27]

  • Similarities to Pyrazole: Both are five-membered heterocyclic rings and can be found in compounds with anticancer, antimicrobial, and anti-inflammatory activities.[14][22][23][24]

  • Key Differences: Thiophene is less polar than pyrazole and does not possess the same hydrogen bonding capabilities due to the absence of ring nitrogens. The sulfur atom in thiophene can engage in different types of interactions with biological targets compared to the nitrogen atoms in pyrazole.

Quantitative Bioactivity Comparison

ScaffoldAnticancer (Kinase Inhibition)Anti-inflammatory (COX Inhibition)Antimicrobial
Pyrazole Potent inhibitors of various kinases (e.g., CDKs, FGFRs) with IC50 values often in the nanomolar range.[11][13]Several derivatives show COX-2 selective inhibition.[14]Broad-spectrum activity with MIC values against some strains in the low µg/mL range.[14]
Pyridine Present in numerous approved kinase inhibitors.Some derivatives exhibit anti-inflammatory properties.Broad-spectrum antibacterial and antifungal activity.[18]
Pyrimidine A core scaffold in many kinase inhibitors and antimetabolites with potent anticancer activity.[3][12]Certain derivatives possess anti-inflammatory effects.Known for its presence in antibacterial and antifungal drugs.
Thiophene Found in various anticancer agents, often acting through diverse mechanisms.[22][23]Thiophene-containing NSAIDs are clinically used.Derivatives show a wide range of antimicrobial activities.[25][27]

Experimental Protocols

To empirically validate and compare the bioactivity of these heterocyclic scaffolds, standardized in vitro assays are indispensable. Below are detailed protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (propyl 3-amino-1H-pyrazole-5-carboxylate and other heterocyclic analogs) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), heme cofactor, and solutions of COX-1 and COX-2 enzymes. Prepare stock solutions of test compounds and a reference NSAID (e.g., celecoxib) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the wells. For control wells (100% enzyme activity), add the solvent (DMSO).

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate (TMPD) followed by arachidonic acid to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm using a microplate reader at several time points.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzymes, Heme) plate_setup Add Reagents to 96-well Plate (Buffer, Heme, COX Enzyme) prep_reagents->plate_setup prep_compounds Prepare Test Compounds (Serial Dilutions) add_inhibitor Add Test Compounds prep_compounds->add_inhibitor plate_setup->add_inhibitor pre_incubate Pre-incubate (5 min) add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add TMPD & Arachidonic Acid) pre_incubate->initiate_reaction measure_abs Measure Absorbance (590 nm) initiate_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 for COX-1 & COX-2 calc_inhibition->det_ic50 det_selectivity Determine Selectivity Index det_ic50->det_selectivity

Caption: Workflow for In Vitro COX Inhibition Assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Step-by-Step Methodology:

  • Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no turbidity is observed.

  • Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin can be added. A color change from blue to pink indicates viable cells.

MIC_Assay_Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Turbidity D->E F Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Conclusion and Future Directions

The propyl 3-amino-1H-pyrazole-5-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents, with strong potential in anticancer, anti-inflammatory, and antifungal applications. Its bioactivity profile, inferred from closely related analogs, positions it favorably against other well-established heterocyclic scaffolds like pyridine, pyrimidine, and thiophene. Each of these scaffolds possesses unique properties that can be leveraged in drug design.

The true potential of propyl 3-amino-1H-pyrazole-5-carboxylate will be fully elucidated through rigorous head-to-head comparative studies using the standardized experimental protocols outlined in this guide. Future research should focus on synthesizing a focused library of derivatives to establish clear structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties. Such systematic investigations are crucial for translating the promise of this scaffold into tangible clinical candidates.

References

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine deriv
  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2026). [Source 2]
  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2026). [Source 3]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). [Source 4]
  • An Overview of Compartive Study of Pyrazole and Pyrimidine Deriv
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Source 8]
  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. [Source 9]
  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. (2025). [Source 10]
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Source 11]
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022). [Source 12]
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. (2026). [Source 14]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). [Source 15]
  • Synthesis and Characterization of Pyridine and Pyrazole Deriva- tives for Their Biological Activities. (2020). [Source 16]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Source 20]
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). [Source 22]
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. [Source 23]
  • Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. (2011). [Source 24]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). [Source 25]
  • New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and comput
  • Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflamm
  • Synthesis, Characterization of Ethyl 5-(substituted)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). [Source 30]
  • The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. (2023). [Source 31]
  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (2025). [Source 32]
  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Deriv
  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).. [Source 34]
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). [Source 35]
  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanyl
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (2016). [Source 38]
  • 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0. [Source 39]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025). [Source 41]
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). [Source 42]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of 3-(2-aminoethyl)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Propyl 3-amino-1H-pyrazole-5-carboxylate

This guide provides a detailed protocol for the safe and compliant disposal of propyl 3-amino-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of propyl 3-amino-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for immediate application by researchers, scientists, and drug development professionals.

I. Hazard Identification and Immediate Safety Precautions

Based on data from similar pyrazole derivatives, propyl 3-amino-1H-pyrazole-5-carboxylate should be handled as a hazardous substance.[2][3][4][5][6][7][8][9] The primary potential hazards associated with this class of compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[2][4][5][6][7][8]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][4][5][6][7][8]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][4][5][6][7][8][9]

Due to these potential hazards, all handling and disposal procedures must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

II. Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemical waste is regulated by federal and state agencies to protect human health and the environment. Key regulations include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[10][11][12] This includes guidelines for waste identification, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard (HazCom), which requires that chemical hazards are assessed and that workers are trained on safe handling procedures.[10][13][14] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard also provides regulations for handling hazardous substance releases.[13][15]

Compliance with these regulations is not just a legal requirement but a fundamental component of a safe laboratory environment.

III. Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of propyl 3-amino-1H-pyrazole-5-carboxylate, from waste generation to final collection.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

The causality behind this first step is the principle of exposure minimization. Before handling the chemical waste, ensure all necessary protective barriers are in place.

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling pyrazole-based compounds. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat must be worn to protect against skin contact.

  • Engineering Controls: All transfers and packaging of the waste should be performed inside a chemical fume hood to prevent the inhalation of dust or vapors.[11]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[16]

  • Designate as Hazardous Waste: Treat all propyl 3-amino-1H-pyrazole-5-carboxylate and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) as hazardous waste.[12]

  • Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[10][12][17] For solid waste, a securely sealable pail or wide-mouth bottle is appropriate. For liquid waste (e.g., solutions), use a bottle with a screw-top cap. Never use metal containers for acidic or basic waste.[11]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents, bases, or reducing agents.[3]

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • As soon as the first particle of waste is added, the container must be labeled.[12]

  • The label must clearly and legibly include:

    • The words "Hazardous Waste" .[12][17]

    • The full chemical name: "Propyl 3-amino-1H-pyrazole-5-carboxylate" . Do not use abbreviations or chemical formulas.[17]

    • The approximate quantity or percentage of the contents.[17]

    • The date accumulation started.[18]

Step 4: Storage of Waste Container (Satellite Accumulation)

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area.[17]

  • Location: The container must be stored near where the waste is generated and under the control of laboratory personnel.[11][17]

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste.[12][17] Leaving a funnel in the container is a common violation.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[16]

  • Segregation: Store the container segregated from incompatible materials.[16][17]

Step 5: Arranging for Final Disposal

The final step is the transfer of the waste to trained professionals for disposal.

  • Contact EHS: Once the container is approximately 90% full, or before the regulatory accumulation time limit is reached (typically 6-12 months), arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[17][18][19]

  • Disposal Method: The final disposal will likely involve incineration at a licensed and approved hazardous waste facility, ensuring complete destruction and compliance with environmental regulations.[1]

IV. Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.

  • Control and Contain (for minor spills): If the spill is small and you are trained to handle it, ensure you are wearing full PPE. Prevent the spill from spreading by containing it with an appropriate absorbent material (e.g., chemical spill pillows or vermiculite). Do not allow the chemical to enter drains or waterways.[1][7]

  • Clean-Up: Carefully collect the absorbent material and the spilled chemical using non-sparking tools.

  • Dispose of Clean-Up Materials: Place all contaminated materials, including gloves and absorbent pads, into a designated hazardous waste container and label it accordingly.[12]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

V. Summary of Best Practices

This table provides a quick-reference summary of the essential do's and don'ts for handling and disposing of propyl 3-amino-1H-pyrazole-5-carboxylate waste.

DoDon't
Always wear appropriate PPE (goggles, gloves, lab coat).Never pour this chemical down the drain.
Always handle this chemical in a fume hood.Never mix with incompatible waste streams.
Always label waste containers clearly and immediately.[12][17]Never leave a waste container open or with a funnel in it.[17]
Always store waste in a closed, compatible container.[10]Never dispose of this chemical in regular trash or biohazard bags.[10]
Always use secondary containment for waste storage.[16]Never accumulate waste for longer than your facility's policy allows.
Always consult your EHS department for guidance.[1]Never attempt to clean up a large spill without proper training and equipment.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of propyl 3-amino-1H-pyrazole-5-carboxylate.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS / Professional Disposal gen Waste Generation (Propyl 3-amino-1H-pyrazole-5-carboxylate) ppe Step 1: Don PPE & Work in Fume Hood gen->ppe Initiates Process container Step 2: Place in Compatible, Labeled Hazardous Waste Container ppe->container storage Step 3: Store in Secondary Containment in Satellite Accumulation Area container->storage pickup Step 4: Schedule Waste Pickup with EHS or Contractor storage->pickup Container Full or Time Limit Reached transport Step 5: Transport to a Licensed Waste Facility pickup->transport dispose Final Disposal (e.g., High-Temperature Incineration) transport->dispose

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Propyl 3-Amino-1H-Pyrazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, aminopyrazole derivatives are a significant class of compounds, recognized for their vast therapeutic potential.[1][2] This guide provides essential, immediate safety and logistical information for handling Propyl 3-Amino-1H-Pyrazole-5-Carboxylate, a member of this important chemical family. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights.

This document moves beyond a simple checklist, delving into the causality behind each procedural step and safety recommendation. Every protocol described herein is designed to be a self-validating system, ensuring a comprehensive approach to laboratory safety.

Understanding the Hazard Profile: A Data-Driven Approach

While a specific Safety Data Sheet (SDS) for Propyl 3-Amino-1H-Pyrazole-5-Carboxylate is not publicly available, a thorough analysis of structurally similar compounds allows for a robust and conservative hazard assessment. Data from related aminopyrazoles and pyrazole carboxylic acids consistently indicate the following potential hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6][7][8][9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5][6][7][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6][7][8][9]

  • Acute Oral Toxicity: May be harmful if swallowed.[3][4][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to ensure personnel safety.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling Propyl 3-Amino-1H-Pyrazole-5-Carboxylate in a laboratory setting. The rationale behind each piece of equipment is to provide a multi-layered defense against potential exposure.

Primary Engineering Control: The Fume Hood

All handling of solid and dissolved Propyl 3-Amino-1H-Pyrazole-5-Carboxylate must be conducted within a certified chemical fume hood.[10] This primary engineering control is your first and most effective line of defense against inhaling potentially irritating dust or vapors.

Essential Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standard.[11][12] A face shield should be worn over safety glasses or goggles when there is a risk of splashing or explosion.[11][12]Protects against accidental splashes of solutions or solid particles, preventing serious eye irritation.[13][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[13] Gloves must be inspected for any defects before use.[6]Prevents direct skin contact and potential irritation.[13] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists.[11][12]Protects the skin and personal clothing from spills and contamination.
Foot Protection Closed-toe and closed-heel shoes constructed of a material that is resistant to chemicals.[10][11][15]Prevents exposure from spills that may reach the floor.
Respiratory Protection Generally not required when working in a properly functioning fume hood. If engineering controls are not feasible and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary.[11][13][15]Protects against respiratory irritation from airborne particles.

Step-by-Step Guide to Safe Handling and Disposal

Adherence to a systematic workflow is paramount for minimizing risk. The following steps provide a clear, procedural guide for the safe handling of Propyl 3-Amino-1H-pyrazole-5-carboxylate from initial preparation to final disposal.

Preparation and Weighing
  • Don all required PPE before entering the designated handling area.

  • Ensure the chemical fume hood is functioning correctly.

  • Conduct all weighing and initial dilutions of the solid compound within the fume hood. This minimizes the risk of generating and inhaling dust.

  • Use a disposable weighing boat or paper.

  • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as chemical waste.

Experimental Use
  • Keep all containers of Propyl 3-Amino-1H-Pyrazole-5-Carboxylate tightly sealed when not in use. [3][9]

  • When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to avoid spills.[10]

  • In the event of a spill, immediately alert others in the vicinity and follow your laboratory's established spill cleanup procedure. A chemical spill kit should be readily available.[13]

  • Avoid eating, drinking, or smoking in the laboratory. [3]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. [6][10]

Disposal Plan
  • All waste materials contaminated with Propyl 3-Amino-1H-Pyrazole-5-Carboxylate, including empty containers, disposable labware, and contaminated gloves, must be disposed of as hazardous chemical waste. [16]

  • Follow all local, state, and federal regulations for hazardous waste disposal. [3]

  • Do not dispose of this chemical down the drain. [3]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][4][6]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[3][4][9]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Workflow for Safe Handling of Propyl 3-Amino-1H-Pyrazole-5-Carboxylate

The following diagram illustrates the critical steps and decision points in the safe handling workflow.

SafeHandlingWorkflow Safe Handling Workflow for Propyl 3-Amino-1H-Pyrazole-5-Carboxylate cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency Prep Don PPE FumeHood Verify Fume Hood Function Prep->FumeHood Weigh Weigh Compound in Hood FumeHood->Weigh Handle Conduct Experiment in Hood Weigh->Handle Spill Spill? Handle->Spill Wash Wash Hands After Handling Handle->Wash Exposure Exposure? Handle->Exposure Spill->Handle No Cleanup Follow Spill Protocol Spill->Cleanup Yes Cleanup->Handle Waste Collect Contaminated Waste Wash->Waste Dispose Dispose as Hazardous Waste Waste->Dispose Exposure->Handle No FirstAid Administer First Aid Exposure->FirstAid Yes Medical Seek Medical Attention FirstAid->Medical

Caption: A flowchart outlining the key stages of safe handling, from preparation and experimentation to disposal and emergency response.

Conclusion: A Culture of Safety

The responsible handling of chemical compounds like Propyl 3-Amino-1H-Pyrazole-5-Carboxylate is the bedrock of innovative and successful research. By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the environment. This guide serves as a living document, and we encourage continuous dialogue and feedback to ensure it remains a trusted resource in your critical work.

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